Hydrocodone N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-,19?/m0/s1 |
InChI Key |
LBZKTMXJEFCCBK-PMDBGEGLSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Hydrocodone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Hydrocodone N-oxide is recognized as a metabolite of hydrocodone, identified in preclinical studies and available as a chemical standard for analytical and research purposes.[1][2] Its synthesis involves the oxidation of the tertiary amine group within the hydrocodone molecule.
Chemical Properties
A summary of the key chemical identifiers for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₄ | [3] |
| Molecular Weight | 315.36 g/mol | [4] |
| CAS Number | 909265-05-0 | [3] |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-ium-7-one | [5] |
| Synonyms | (5α)-4,5-Epoxy-3-methoxy-17-methyl-morphinan-6-one 17-Oxide | [6] |
Core Synthesis Principle: N-Oxidation of Tertiary Amines
The conversion of a tertiary amine, such as the one present in the morphinan scaffold of hydrocodone, into its corresponding N-oxide is a standard organic transformation.[7] This reaction is typically achieved using an oxidizing agent that can deliver an oxygen atom to the nitrogen.
Common oxidizing agents for this purpose include:
-
Peroxyacids: meta-Chloroperoxybenzoic acid (mCPBA) is a widely used and effective reagent for N-oxidation due to its selectivity and reactivity under mild conditions.[7]
-
Hydrogen Peroxide (H₂O₂): This is an economical and environmentally benign oxidant. The reaction may sometimes require a catalyst.[7]
The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.
Metabolic Context
In biological systems, N-oxidation is often mediated by specific enzyme families, such as flavin-containing monooxygenases (FMOs).[8] While hydrocodone is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2D6) to norhydrocodone and hydromorphone respectively, N-oxidation represents a minor metabolic pathway.[2][9]
Caption: Metabolic pathways of hydrocodone.
Proposed Experimental Protocol
The following protocol describes a general yet detailed procedure for the synthesis of this compound using mCPBA as the oxidant. This method is based on standard practices for the N-oxidation of complex amines.[7]
Materials and Reagents:
-
Hydrocodone (free base)
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol)
Procedure:
-
Reaction Setup:
-
Dissolve hydrocodone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Oxidant:
-
In a separate beaker, dissolve mCPBA (approximately 1.1 to 1.5 eq) in a minimal amount of DCM.
-
Add the mCPBA solution dropwise to the stirred hydrocodone solution over 15-30 minutes, ensuring the temperature remains at or near 0 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). A typical mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v).
-
The product, this compound, is significantly more polar than the starting material and will have a lower Rf value.
-
Staining with Dragendorff reagent can be effective for visualizing the N-oxide product on the TLC plate.[7]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC, typically after 1-3 hours), quench the excess mCPBA by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the resulting m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound using flash column chromatography on silica gel. A gradient elution system, starting with pure DCM and gradually increasing the proportion of methanol, is typically effective for separating the polar N-oxide from non-polar impurities.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and IR spectroscopy. In NMR, the introduction of the oxygen atom typically leads to a downfield shift of neighboring protons and carbons compared to the parent amine.[7] The N⁺–O⁻ bond exhibits a characteristic vibration band around 930 cm⁻¹ in IR spectroscopy.[7]
-
References
- 1. This compound (>90%) | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. klivon.com [klivon.com]
- 5. This compound | CAS 909265-05-0 | LGC Standards [lgcstandards.com]
- 6. This compound (>90%) | LGC Standards [lgcstandards.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. Hydrocodone - Wikipedia [en.wikipedia.org]
Hydrocodone N-Oxide Metabolism in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone, a semi-synthetic opioid agonist, is widely prescribed for the management of pain and as an antitussive. Its metabolism in humans is complex, involving several enzymatic pathways that lead to the formation of various metabolites. While O-demethylation to hydromorphone and N-demethylation to norhydrocodone are the most extensively studied routes, N-oxidation represents another metabolic pathway. This technical guide provides a comprehensive overview of the current understanding of hydrocodone N-oxide metabolism in humans, including the enzymes involved, metabolic pathways, and relevant experimental methodologies.
Core Metabolic Pathways of Hydrocodone
Hydrocodone undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The two major pathways are:
-
O-demethylation: Catalyzed predominantly by CYP2D6, this pathway converts hydrocodone to hydromorphone, a more potent opioid agonist.
-
N-demethylation: Primarily mediated by CYP3A4, this pathway leads to the formation of norhydrocodone, a major metabolite with significantly less opioid activity compared to hydromorphone.[1][2]
Beyond these primary routes, hydrocodone also undergoes 6-keto reduction to 6α- and 6β-hydrocodol and conjugation reactions.[2] A less characterized but important pathway is the formation of this compound.
The Role of N-Oxidation in Hydrocodone Metabolism
While not a major metabolic route in terms of quantity compared to N- and O-demethylation, the N-oxidation of hydrocodone to this compound is a recognized metabolic pathway. Evidence for its formation in humans is supported by the detection of this compound in patient samples and the availability of a commercial standard for its identification.[3]
Enzymatic Basis of N-Oxidation: The Flavin-Containing Monooxygenases (FMOs)
The N-oxidation of xenobiotics, particularly tertiary amines like hydrocodone, is often catalyzed by the Flavin-Containing Monooxygenase (FMO) system.[4] In humans, FMO3 is the most abundant isoform in the adult liver and is a likely candidate for hydrocodone N-oxidation.[5][6] This assertion is strengthened by studies on the structurally similar opioid, oxycodone, where FMO3 has been identified as the primary enzyme responsible for its conversion to oxycodone N-oxide in human liver microsomes.[5][7][8]
The metabolic pathway for the formation of this compound can be visualized as follows:
Retro-reduction of this compound: A Futile Cycle?
A significant aspect of the metabolism of tertiary amine N-oxides is their potential to be reduced back to the parent amine. This process, known as retro-reduction, has been demonstrated for oxycodone N-oxide, which can be converted back to oxycodone by cytosolic enzymes such as aldehyde oxidase and quinone reductase.[5][7][8] It is highly probable that a similar retro-reduction pathway exists for this compound, creating a potential "futile cycle" where hydrocodone is converted to its N-oxide and then back again.
This metabolic interplay can be depicted as:
Quantitative Data on Hydrocodone Metabolism
Quantitative data on the formation of this compound in humans is limited. The majority of studies focus on the primary metabolites, norhydrocodone and hydromorphone. The table below summarizes the known quantitative aspects of hydrocodone metabolism.
| Metabolite | Enzyme(s) | Typical Urinary Excretion (% of dose) | Plasma Concentration Range (single dose) | Reference(s) |
| Norhydrocodone | CYP3A4 | 5% | Not well established | [9] |
| Hydromorphone | CYP2D6 | <1% | 0.1 - 2 ng/mL | [9][10] |
| This compound | FMO3 (likely) | Not well established | Not well established | - |
| Unchanged Hydrocodone | - | 12% | 5 - 30 ng/mL | [9][11] |
Experimental Protocols
In Vitro N-Oxidation of Hydrocodone in Human Liver Microsomes
This protocol provides a general framework for assessing the formation of this compound in a common in vitro system.
Objective: To determine the kinetics of this compound formation in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Hydrocodone standard
-
This compound standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Workflow:
Procedure:
-
Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and varying concentrations of hydrocodone.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring linearity of the reaction.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of this compound.
-
Kinetic parameters (Km and Vmax) can be determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
In Vitro Retro-reduction of this compound in Human Liver Cytosol
This protocol outlines a method to investigate the reduction of this compound back to hydrocodone.
Objective: To determine the potential for retro-reduction of this compound in human liver cytosol.
Materials:
-
Pooled human liver cytosol
-
This compound standard
-
Hydrocodone standard
-
NADPH or an NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing human liver cytosol (e.g., 1 mg/mL protein), potassium phosphate buffer, and this compound.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for various time points.
-
Terminate the reactions with ice-cold acetonitrile.
-
Process the samples as described in the N-oxidation protocol.
-
Analyze the samples by LC-MS/MS to quantify the formation of hydrocodone from this compound.
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of hydrocodone and its metabolites in biological matrices.
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is common.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, is used for optimal separation.[1]
-
Ionization: Positive electrospray ionization (ESI+) is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Hydrocodone | 300.2 | 199.1 | [10] |
| Hydromorphone | 286.2 | 185.1 | [10] |
| Norhydrocodone | 286.2 | 185.1 | [10] |
| This compound | 316.2 | 299.1 | [3] |
Conclusion
The metabolism of hydrocodone in humans is multifaceted. While CYP2D6 and CYP3A4-mediated pathways leading to hydromorphone and norhydrocodone are dominant, the formation of this compound, likely by FMO3, and its potential retro-reduction represent an important, albeit less quantified, aspect of its disposition. Further research is warranted to fully elucidate the quantitative contribution of the N-oxidation pathway to the overall metabolism and pharmacokinetics of hydrocodone in humans. Understanding these nuances is critical for drug development professionals and researchers in optimizing opioid therapy and minimizing adverse effects.
References
- 1. Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. researchgate.net [researchgate.net]
- 7. Determination and pharmacokinetic study of hydrocodone in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the O- and N-demethylated metabolites of hydrocodone and oxycodone in human liver microsomes using liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocodone, Oxycodone, and Morphine Metabolism and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrocodone - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Physical and Chemical Properties of Hydrocodone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone N-oxide is a metabolite of the widely prescribed semi-synthetic opioid analgesic, hydrocodone. As a product of biotransformation, understanding its physical, chemical, and pharmacological properties is crucial for a comprehensive assessment of hydrocodone's metabolic profile, efficacy, and potential for off-target effects. This technical guide provides a detailed overview of the known characteristics of this compound, compiling available data on its properties, synthesis, and analytical detection.
Chemical and Physical Properties
This compound is the N-oxidized derivative of hydrocodone, where an oxygen atom is covalently bonded to the tertiary amine nitrogen of the morphinan scaffold. This modification significantly alters the physicochemical properties of the parent molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₄ | [1][2][3][4] |
| Molecular Weight | 315.36 g/mol | [2] |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | [1] |
| CAS Number | 909265-05-0 | [1][2] |
| Computed XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 315.14705815 Da | [1] |
| Monoisotopic Mass | 315.14705815 Da | [1] |
| Topological Polar Surface Area | 53.6 Ų | [1] |
| Heavy Atom Count | 23 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 553 | [1] |
Table 2: Solubility of 6β-Hydrocodol N-oxide
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data for 6β-Hydrocodol N-oxide, a related metabolite of hydrocodone.[5]
Experimental Protocols
Synthesis of Opioid N-Oxides
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methods for the N-oxidation of tertiary amines are well-established. These methods typically involve the use of an oxidizing agent.
General Experimental Workflow for N-Oxidation:
Methodology:
-
Dissolution: Hydrocodone freebase is dissolved in an appropriate organic solvent such as methanol or chloroform.
-
Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), is added to the solution, often portion-wise and at a controlled temperature to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the N-oxide product.
-
Work-up: Upon completion, the reaction mixture is quenched to destroy any remaining oxidizing agent. This is followed by an aqueous work-up to remove water-soluble byproducts.
-
Extraction: The N-oxide product is extracted from the aqueous layer using a suitable organic solvent.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, or by recrystallization to obtain the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Analytical Detection
The detection and quantification of this compound, particularly in biological matrices, are essential for metabolic and pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
General Experimental Workflow for LC-MS/MS Analysis:
Methodology:
-
Sample Preparation: For biological samples such as plasma or urine, a sample preparation step is necessary to remove interfering substances. This can involve protein precipitation with a solvent like acetonitrile, or solid-phase extraction (SPE) for cleaner extracts.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reverse-phase C18 column is commonly used to separate this compound from other metabolites and endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally effective for ionizing opioid-like molecules.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection and quantification. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound are monitored, providing high selectivity and sensitivity.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a deuterated internal standard, using a calibration curve prepared with known concentrations of the analyte. The identification of hydrocodone-N-oxide in patient samples has been reported using high-resolution mass spectrometry.[6][7]
Metabolism and Signaling Pathways
Hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[8][9] N-oxidation is a recognized metabolic pathway for some opioids, leading to the formation of their respective N-oxides.[10]
Hydrocodone Metabolism Pathway:
The pharmacological activity of this compound is not well-characterized. Generally, N-oxides of opioids are considered to have significantly reduced or no analgesic activity compared to their parent compounds. However, some N-oxides can act as prodrugs, being converted back to the active parent drug in vivo. The specific signaling pathways directly activated by this compound, if any, have not been elucidated. The primary mechanism of action of hydrocodone is as an agonist at the μ-opioid receptor.[9] It is plausible that the bulky and polar N-oxide group hinders effective binding to this receptor.
Conclusion
This compound is a known metabolite of hydrocodone, and its characterization is essential for a complete understanding of the parent drug's pharmacology. While basic chemical properties have been computed, experimental data on its physical properties, such as melting point and pKa, are lacking. Standard organic synthesis and analytical chemistry techniques can be applied for its preparation and detection. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its receptor binding affinity, intrinsic activity, and potential to act as a prodrug, which will contribute to a more comprehensive safety and efficacy assessment of hydrocodone.
References
- 1. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. klivon.com [klivon.com]
- 3. This compound (>90%) | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 909265-05-0 | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinPGx [clinpgx.org]
- 9. Hydrocodone - Wikipedia [en.wikipedia.org]
- 10. Oxycodone - Wikipedia [en.wikipedia.org]
The Unveiling of Hydrocodone N-oxide: A Technical Guide to a Key Metabolite
For Immediate Release
A deep dive into the discovery, enzymatic pathways, and analytical methodologies for identifying hydrocodone N-oxide, a significant, yet often overlooked, metabolite of the widely prescribed opioid, hydrocodone. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core scientific findings and experimental protocols related to this crucial area of drug metabolism.
Introduction
Hydrocodone, a semi-synthetic opioid, is extensively metabolized in the liver, primarily through O-demethylation to the more potent hydromorphone by cytochrome P450 2D6 (CYP2D6) and N-demethylation to norhydrocodone by CYP3A4.[1][2] However, emerging research has identified an additional, significant metabolic pathway: N-oxidation, leading to the formation of this compound. While initially observed in animal models, recent evidence suggests its presence in humans, highlighting the need for a thorough understanding of its formation and analytical detection for comprehensive drug development and clinical toxicology.
The Discovery of this compound
The definitive identification of this compound as a major metabolite was first reported in a 2013 study by Li et al., which investigated the in vivo metabolite profiles of hydrocodone in rats and dogs.[3] The study revealed a significant species difference in metabolism, with dogs clearing hydrocodone predominantly through N-demethylation and N-oxidation. This pivotal discovery challenged the existing understanding of hydrocodone's metabolic fate and spurred further investigation into the potential relevance of N-oxidation in other species, including humans.
Subsequent research by Colón-González et al. in 2017 provided the first tentative identification of this compound in human urine samples.[4] This finding, although not yet fully quantified in terms of its contribution to overall hydrocodone metabolism in humans, underscores the importance of considering this metabolite in clinical and forensic toxicology.
Enzymatic Pathways of this compound Formation
The formation of N-oxides from tertiary amine-containing drugs is primarily catalyzed by two main enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMOs). While CYP enzymes are the major players in the metabolism of many drugs, FMOs are increasingly recognized for their role in the N-oxidation of a variety of xenobiotics.
For the structurally similar opioid, oxycodone, N-oxidation has been demonstrated to be a metabolic pathway. Given the structural similarities between hydrocodone and oxycodone, it is highly probable that FMOs, particularly the FMO3 isoform which is abundant in the human liver, are the primary enzymes responsible for the N-oxidation of hydrocodone.[5]
The proposed signaling pathway for hydrocodone metabolism, including the formation of this compound, is illustrated below:
Quantitative Data on Hydrocodone Metabolism
While quantitative data for the formation of this compound is still emerging, the following table summarizes the known kinetic parameters for the major metabolic pathways of hydrocodone in human liver microsomes. This data is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response.
| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Hydromorphone | CYP2D6 | 26 | Value not specified | [1] |
| Norhydrocodone | CYP3A4 | 5100 | Value not specified | [1] |
| This compound | FMO3 (putative) | Data not yet available | Data not yet available |
Vmax values were not explicitly provided in the cited source in a directly comparable format.
Experimental Protocols
The identification and characterization of this compound have been primarily achieved through advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
In Vivo Metabolite Profiling in Dogs (Li et al., 2013)[3]
-
Animal Model: Male beagle dogs.
-
Drug Administration: Oral gavage of hydrocodone bitartrate.
-
Sample Collection: Plasma samples collected at various time points.
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Analytical Instrumentation: Liquid chromatography system coupled to a linear trap quadrupole (LTQ) Orbitrap mass spectrometer.
-
Metabolite Identification: Based on accurate mass measurement, retention time, and fragmentation patterns (MS/MS spectra).
Tentative Identification in Human Urine (Colón-González et al., 2017)[4]
-
Sample Matrix: Human urine.
-
Analytical Technique: High-resolution liquid chromatography-mass spectrometry (LC-HRMS).
-
Identification: Based on accurate mass, retention time, and comparison of the MS/MS fragmentation pattern with that of a this compound standard. The study noted a characteristic loss of a hydroxyl radical (-17 Da) in the MS/MS spectrum, a known fragmentation pattern for some N-oxides.
The general experimental workflow for the identification of hydrocodone metabolites is depicted in the following diagram:
Conclusion and Future Directions
The discovery of this compound as a metabolite represents a significant advancement in our understanding of hydrocodone's pharmacology. While its presence has been confirmed in dogs and tentatively in humans, further research is imperative. Future studies should focus on:
-
Quantitative Analysis in Humans: Determining the precise contribution of the N-oxidation pathway to the overall metabolism of hydrocodone in the human population.
-
Enzyme Kinetics: Elucidating the specific human FMO isoforms involved and their kinetic parameters (Km and Vmax) for this compound formation.
-
Pharmacological Activity: Assessing the pharmacological and toxicological activity of this compound to fully understand its clinical implications.
A comprehensive understanding of all metabolic pathways of hydrocodone, including N-oxidation, is essential for optimizing its therapeutic use, predicting drug interactions, and ensuring patient safety. This technical guide provides a foundational understanding for researchers and professionals dedicated to advancing the science of drug metabolism and development.
References
- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocodone - Wikipedia [en.wikipedia.org]
- 3. Update on hydrocodone metabolites in rats and dogs aided with a semi-automatic software for metabolite identification Mass-MetaSite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hydrocodone N-Oxide in Opioid Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of hydrocodone N-oxide within the field of opioid pharmacology. Due to the limited direct research on this specific metabolite, this document synthesizes available information on hydrocodone metabolism, draws parallels from more extensively studied analogous opioid N-oxides, and presents generalized experimental frameworks relevant to its study.
Introduction to Hydrocodone Metabolism
Hydrocodone is a semi-synthetic opioid agonist that exerts its analgesic effects primarily through the mu-opioid receptor (μOR).[1][2] Its clinical efficacy is dependent on a complex metabolic profile within the liver, primarily mediated by the cytochrome P450 enzyme system. The two principal metabolic pathways are:
-
O-demethylation: Catalyzed by CYP2D6, this pathway converts hydrocodone into hydromorphone, a significantly more potent μOR agonist that is a major contributor to the overall analgesic effect.[2][3]
-
N-demethylation: Catalyzed by CYP3A4, this is the primary metabolic route, converting hydrocodone to norhydrocodone, a metabolite with substantially lower analgesic activity.[3][4]
A third, minor metabolic pathway is N-oxidation, which leads to the formation of This compound . While this pathway is well-documented for other opioids like morphine and oxycodone,[5][6][7] its specific contribution to the pharmacodynamic and pharmacokinetic profile of hydrocodone is not well-characterized in publicly available literature. The N-oxides of related opioids, such as morphine and codeine, are known to be formed by hepatic microsomal preparations.
Metabolic Pathways of Hydrocodone
The metabolic fate of hydrocodone is multifaceted. The diagram below illustrates the major and putative minor pathways, including the formation of this compound. The conversion to hydromorphone is critical for its therapeutic action, while the pathways to norhydrocodone and this compound are generally considered routes of inactivation and elimination.
Pharmacology of Opioid N-Oxides: A Comparative Analysis
Direct quantitative data on the receptor binding affinity and functional activity of this compound are not available in peer-reviewed literature. However, the pharmacological profile of Morphine-N-oxide, a metabolite of morphine, provides a valuable surrogate for understanding the likely properties of this compound.
Studies have shown that Morphine-N-oxide is an active opioid, but it is considerably less potent than its parent compound, morphine.[6] This suggests that the addition of an oxygen atom to the tertiary nitrogen, a key feature for receptor interaction, significantly reduces its pharmacological activity.
Table 1: Comparative Analgesic Potency of Morphine vs. Morphine-N-Oxide
| Compound | Administration Route | Relative Potency (vs. Morphine) | Reference |
| Morphine | Subcutaneous | 1 (Baseline) | [8] |
| Morphine-N-oxide | Subcutaneous | 11-22 times less potent | [6][8] |
| Morphine | Intraperitoneal | 1 (Baseline) | [8] |
| Morphine-N-oxide | Intraperitoneal | 39-89 times less potent | [6][8] |
Based on this data, it is hypothesized that this compound is likely a weak agonist at the mu-opioid receptor, contributing minimally, if at all, to the central analgesic effects of the parent drug. Its primary role is likely related to detoxification and facilitating renal clearance due to increased polarity and water solubility.
Generalized Experimental Protocols
While no specific protocols for testing this compound are published, the following section details a standard methodology for a competitive radioligand binding assay, a fundamental technique used to determine the affinity of a compound for a specific receptor.
Representative Protocol: Mu-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mu-opioid receptor (μOR).
Materials:
-
Cell membranes prepared from cells stably expressing the human μOR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-DAMGO (a high-affinity, selective μOR agonist).
-
Non-specific binding control: Naloxone (a high-concentration non-labeled opioid antagonist).
-
Test compounds: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Thaw frozen cell membranes on ice and resuspend in chilled assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) OR 25 µL of high-concentration naloxone (for non-specific binding) OR 25 µL of test compound at varying dilutions.
-
25 µL of [³H]-DAMGO at a final concentration near its Kd value (e.g., 1-2 nM).
-
50 µL of the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of naloxone) from the total binding (CPM in the absence of naloxone). Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mu-Opioid Receptor Signaling Pathway
Hydrocodone and its active metabolites, like all typical opioids, function as agonists at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).
Activation of the μOR by an agonist leads to the dissociation of the G-protein complex. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit complex acts on ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing neuronal hyperpolarization). Together, these actions reduce neuronal excitability and inhibit the transmission of pain signals.
Conclusion
This compound is a recognized, yet poorly characterized, metabolite of hydrocodone. While N-oxidation represents a minor metabolic pathway for many opioids, the resulting N-oxide metabolites are typically much less pharmacologically active than their parent compounds. Based on comparative data from morphine-N-oxide, it is reasonable to hypothesize that this compound has low affinity and efficacy at the mu-opioid receptor and therefore does not contribute significantly to the therapeutic or adverse effects of hydrocodone. Its formation is most likely a minor pathway for drug detoxification and elimination.
This guide highlights a significant gap in the literature. Future research, employing standard pharmacological assays as outlined herein, is necessary to definitively elucidate the complete pharmacological profile of this compound and confirm its precise role in opioid pharmacology.
References
- 1. Hydrocodone - Wikipedia [en.wikipedia.org]
- 2. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxycodone - Wikipedia [en.wikipedia.org]
- 6. Morphine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. Morphine, codeine and thebaine N-oxides [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The analgesic action of morphine-n-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation Pathway of Hydrocodone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrocodone, a widely prescribed semi-synthetic opioid, undergoes extensive metabolism in the liver. While the primary metabolic pathways involving cytochrome P450 (CYP) enzymes, specifically CYP2D6-mediated O-demethylation to hydromorphone and CYP3A4-mediated N-demethylation to norhydrocodone, are well-documented, a significant portion of hydrocodone's clearance occurs through non-CYP pathways.[1][2] This guide elucidates the formation pathway of a key metabolite arising from these alternative routes: hydrocodone N-oxide. Drawing upon evidence from the metabolism of structurally related opioids and emerging analytical findings, this document posits that the N-oxidation of hydrocodone is primarily catalyzed by Flavin-Containing Monooxygenase 3 (FMO3). This guide provides a comprehensive overview of the proposed enzymatic pathway, detailed experimental protocols for its investigation, and a summary of relevant analytical data.
The Hydrocodone Metabolic Landscape: Beyond Cytochrome P450
Hydrocodone is subject to several metabolic transformations:
-
O-demethylation: Conversion to the potent analgesic hydromorphone, predominantly by CYP2D6.[1][2]
-
N-demethylation: Formation of norhydrocodone, mainly through the action of CYP3A4.[1][2]
-
6-keto reduction: Production of 6-α- and 6-β-hydrocodol.
-
N-oxidation: Formation of this compound.
While CYP enzymes are crucial, studies have indicated that approximately 40% of hydrocodone clearance is not attributable to these enzymes, highlighting the importance of other metabolic pathways.[1]
The N-Oxidation Pathway: The Role of Flavin-Containing Monooxygenase 3 (FMO3)
While direct enzymatic studies on hydrocodone N-oxidation are not extensively reported in the available literature, substantial evidence from analogous opioids strongly suggests the involvement of the Flavin-Containing Monooxygenase (FMO) system, particularly the FMO3 isoform. FMOs are a distinct class of enzymes that specialize in the oxidation of soft nucleophiles, such as the tertiary amine group present in hydrocodone.[3][4]
The N-oxidation of oxycodone, an opioid structurally similar to hydrocodone, has been shown to be mediated by FMO3 in human liver microsomes.[3][4] This provides a strong basis for postulating a similar mechanism for hydrocodone. The formation of this compound has been confirmed in human urine samples, validating its relevance as a human metabolite.
The proposed primary pathway for this compound formation is as follows:
Quantitative Data on Hydrocodone Metabolism
The following table summarizes kinetic data for the well-characterized CYP-mediated metabolic pathways of hydrocodone. It is important to note that specific kinetic parameters for the FMO3-mediated N-oxidation of hydrocodone are not yet available in the literature and represent a key area for future research.
| Metabolite | Enzyme | Km (μM) | Vmax (nmol/mg protein/min) | Reference |
| Hydromorphone | CYP2D6 (high affinity) | 26 | Not specified | [5] |
| Hydromorphone | CYP2D6 (low affinity) | 3400 | Not specified | [5] |
| Norhydrocodone | CYP3A4 | 5100 | Not specified | [5] |
| Hydromorphone | Recombinant CYP2D6 | Not specified | Not specified | [1][2] |
| Norhydrocodone | Recombinant CYP3A4 | Not specified | Not specified | [1][2] |
Table 1: Michaelis-Menten Kinetic Parameters for the Primary Oxidative Metabolism of Hydrocodone. Note: Vmax values were not explicitly provided in the cited source.
Experimental Protocols
This section outlines detailed methodologies for the investigation of this compound formation, based on established protocols for studying drug metabolism by FMOs and analyzing opioid metabolites.
In Vitro Incubation for this compound Formation
This protocol is designed to assess the formation of this compound in a controlled in vitro environment using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Hydrocodone standard
-
This compound standard
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, combine HLMs (final concentration, e.g., 0.5 mg/mL), hydrocodone (at various concentrations to determine kinetics, e.g., 1-500 µM), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for analysis.
Control Experiments:
-
No NADPH: To confirm NADPH-dependent enzymatic activity.
-
Heat-inactivated microsomes: To differentiate between enzymatic and non-enzymatic degradation. FMOs are heat-labile, so pre-heating microsomes at 50°C for 1 minute in the absence of NADPH should significantly reduce N-oxide formation if FMOs are involved.[6]
-
Chemical Inhibition:
LC-MS/MS Analysis of this compound
This section provides a general framework for the development of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) to ensure separation of hydrocodone, this compound, and other metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for hydrocodone and this compound using authentic standards. The MS/MS spectrum for hydrocodone-N-oxide has been reported to show a characteristic loss of a hydroxyl radical (-17 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocodone | To be determined | To be determined |
| This compound | To be determined | To be determined |
| Internal Standard (e.g., Hydrocodone-d3) | To be determined | To be determined |
Table 2: Example of MRM Transitions for LC-MS/MS Analysis. Note: Specific m/z values must be determined empirically using the designated instrument and standards.
Method Validation:
The analytical method should be fully validated according to regulatory guidelines, including assessments of:
-
Linearity
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability
Conclusion
The formation of this compound represents a significant, yet under-characterized, pathway in the metabolism of hydrocodone. The available evidence strongly implicates the involvement of FMO3 in this transformation. For researchers and professionals in drug development, a thorough understanding of this pathway is critical for a complete metabolic profile of hydrocodone, which can have implications for drug-drug interactions, individual variability in drug response, and toxicological assessments. The experimental protocols outlined in this guide provide a robust framework for further investigation into the kinetics and enzymatic basis of this compound formation, paving the way for a more comprehensive understanding of this widely used opioid's disposition. Further research is warranted to definitively elucidate the role of FMO3 and to quantify the contribution of this pathway to the overall clearance of hydrocodone in humans.
References
- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of Hydrocodone N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrocodone, a widely prescribed opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the pharmacology of its major metabolites, hydromorphone and norhydrocodone, has been a subject of considerable research, the in vitro pharmacological profile of hydrocodone N-oxide remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current knowledge on hydrocodone metabolism, highlights the existing information on this compound, and provides detailed, generalized experimental protocols for the in vitro studies that are essential for its comprehensive pharmacological evaluation. Due to a significant lack of published quantitative data for this compound, this document serves as a foundational resource and a roadmap for future research in this area.
Introduction to Hydrocodone Metabolism
Hydrocodone is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two principal metabolic pathways are O-demethylation and N-demethylation.[1][2]
-
O-demethylation to hydromorphone , a potent mu-opioid receptor agonist, is primarily catalyzed by CYP2D6 .[2][3] The analgesic efficacy of hydrocodone is thought to be partly mediated by its conversion to hydromorphone.[4]
-
N-demethylation to norhydrocodone is mainly mediated by CYP3A4 .[2][3]
In addition to these major pathways, hydrocodone can undergo other metabolic transformations, including the formation of this compound.
This compound: Current State of Knowledge
The formation of N-oxides is a recognized metabolic pathway for many tertiary amine-containing drugs.[5][6] For opioids, N-oxygenation of oxycodone to oxycodone N-oxide has been studied, with findings indicating that it is metabolized by flavin-containing monooxygenase (FMO) and can be retro-reduced back to the parent compound.[7] While this compound has been identified as a metabolite of hydrocodone in analytical studies[8][9], there is a notable absence of in vitro pharmacological data in the scientific literature.
Chemical Information:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₄ | [10] |
| Molecular Weight | 315.36 g/mol | [10] |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | [10] |
Proposed In Vitro Pharmacological Evaluation of this compound
To thoroughly characterize the in vitro pharmacology of this compound, a series of standard assays are required. The following sections outline the detailed experimental protocols for these essential studies.
Opioid Receptor Binding Affinity
Determining the binding affinity of this compound to the mu (µ), delta (δ), and kappa (κ) opioid receptors is fundamental to understanding its potential opioid activity. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Competition Binding Assay
-
Materials:
-
Cell membranes expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Non-labeled this compound (test compound).
-
Naloxone (non-selective opioid antagonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or naloxone (for non-specific binding).
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity at Opioid Receptors
Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or has no effect on receptor signaling. Key assays include the GTPγS binding assay and the adenylyl cyclase (cAMP) inhibition assay.
This assay measures the activation of G-proteins coupled to opioid receptors, an early event in receptor signaling.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound.
-
A known opioid agonist (e.g., DAMGO) as a positive control.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of this compound or the positive control agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values from the dose-response curve.
-
Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
-
Materials:
-
Intact cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
This compound.
-
A known opioid agonist as a positive control.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate cells in a suitable multi-well format and grow to confluence.
-
Pre-treat cells with varying concentrations of this compound or the positive control.
-
Stimulate the cells with a fixed concentration of forsklin (in the presence of IBMX) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC₅₀ value (the concentration that produces 50% of the maximal inhibition).
-
In Vitro Metabolic Stability and CYP Inhibition
It is important to assess the metabolic stability of this compound and its potential to inhibit major CYP enzymes, which could indicate a risk for drug-drug interactions.[11]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (to sustain CYP activity).
-
This compound.
-
Control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound).
-
Acetonitrile (for reaction termination and protein precipitation).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-warm HLM suspension to 37°C.
-
Add this compound to the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[12][13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Experimental Protocol: CYP Inhibition Assay
-
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for 2C9, etc.).
-
NADPH regenerating system.
-
This compound.
-
Known CYP inhibitors as positive controls.
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-incubate microsomes or recombinant enzymes with varying concentrations of this compound or a known inhibitor.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of metabolite formation.
-
Terminate the reaction with a suitable solvent.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value.
-
Visualizations
Hydrocodone Metabolism Pathway
References
- 1. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Hydrocodone - Wikipedia [en.wikipedia.org]
- 4. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydrocodone, Oxycodone, and Morphine Metabolism and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Identification of Hydrocodone N-Oxide in Urine Samples
This technical guide provides a comprehensive overview of the methodologies for identifying this compound in human urine samples. It covers the metabolic pathways of hydrocodone, detailed experimental protocols for analysis, quantitative data on metabolite excretion, and the significance of identifying this specific metabolite in clinical and forensic contexts.
Introduction to Hydrocodone Metabolism
Hydrocodone is a semi-synthetic opioid analgesic and antitussive. Its metabolism is complex, occurring primarily in the liver via the cytochrome P450 enzyme system, specifically CYP2D6 and CYP3A4.[1][2] The main metabolic pathways are O-demethylation, N-demethylation, and 6-keto reduction, leading to the formation of various metabolites.[3] The major metabolites include norhydrocodone and hydromorphone.[1][3] this compound is another metabolite formed through N-oxidation.[4][5] The identification of unique metabolites is crucial for accurately interpreting urine drug tests.
Metabolic Pathway of Hydrocodone
Hydrocodone is converted to several key metabolites that can be detected in urine. The primary routes of metabolism are:
-
N-demethylation by CYP3A4 to form norhydrocodone, a major metabolite.[1][6]
-
O-demethylation by CYP2D6 to form hydromorphone, a more potent opioid.[1]
-
Reduction of the 6-keto group to form 6α-hydrocodol and 6β-hydrocodol.[1]
These metabolites can also be conjugated with glucuronic acid before excretion.[1]
References
An In-depth Technical Guide to the Preliminary Research on Hydrocodone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocodone, a widely prescribed semi-synthetic opioid analgesic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. While the pharmacology of its primary metabolites, hydromorphone and norhydrocodone, has been investigated, the effects of its potential N-oxide metabolite, hydrocodone N-oxide, remain largely uncharacterized. This technical guide provides a comprehensive overview of the preliminary research on this compound, drawing inferences from the metabolism of structurally related opioids and outlining the necessary experimental protocols to elucidate its pharmacological profile. Due to a significant lack of direct research on this compound, this document presents a framework for investigation, including hypothesized metabolic pathways and generalized experimental designs.
Introduction
Hydrocodone is a cornerstone in the management of moderate to severe pain and also possesses antitussive properties.[1] Its therapeutic effects are primarily mediated through its action as an agonist at the µ-opioid receptor (MOR).[1] The biotransformation of hydrocodone is complex, primarily occurring in the liver via cytochrome P450 enzymes, notably CYP2D6 and CYP3A4.[1] These pathways lead to the formation of more potent (hydromorphone) and less active (norhydrocodone) metabolites, respectively.[1]
While N-demethylation and O-demethylation are well-documented metabolic routes for hydrocodone, N-oxidation represents another potential, yet unexplored, metabolic pathway.[2] The formation of N-oxides is a common metabolic fate for many tertiary amine-containing drugs, often facilitated by flavin-containing monooxygenases (FMOs).[3] The resulting N-oxide metabolites can exhibit altered pharmacological activity, polarity, and pharmacokinetic profiles compared to the parent compound. Given the structural similarities to opioids like oxycodone, which is known to be metabolized to oxycodone N-oxide, it is highly probable that hydrocodone also forms this compound.[3] This guide aims to consolidate the available indirect evidence and provide a clear roadmap for the synthesis, characterization, and pharmacological evaluation of this compound.
Hypothesized Metabolism of Hydrocodone to this compound
The metabolic conversion of hydrocodone to this compound is hypothesized to be catalyzed by the flavin-containing monooxygenase system, particularly FMO3, which is abundant in the adult human liver.[3] This is based on the established metabolic pathway for oxycodone, a structurally analogous opioid.[3] The tertiary amine group in the hydrocodone molecule is susceptible to oxidation, resulting in the formation of the N-oxide.
Furthermore, it is plausible that this compound can undergo in vivo retro-reduction back to the parent compound, hydrocodone.[3] This phenomenon has been observed with other opioid N-oxides and could establish a futile metabolic cycle, influencing the overall pharmacokinetic and pharmacodynamic profile of hydrocodone.[3]
Signaling Pathway Diagram
Caption: Hypothesized metabolic N-oxygenation and retro-reduction of hydrocodone.
Synthesis of this compound: An Experimental Protocol
Objective: To synthesize this compound via the oxidation of hydrocodone.
Materials:
-
Hydrocodone hydrochloride
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Dissolution: Dissolve hydrocodone hydrochloride in a minimal amount of deionized water and basify with a saturated sodium bicarbonate solution to precipitate the hydrocodone free base. Extract the free base into dichloromethane.
-
Oxidation: To the stirred solution of hydrocodone free base in DCM at 0°C, add a solution of m-CPBA (1.1 equivalents) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Pharmacological Characterization: Proposed Experimental Protocols
To determine the pharmacological effects of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methods used in opioid research.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for opioid receptors (µ, δ, and κ).
Methodology: Radioligand competition binding assays will be performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human opioid receptors.
Protocol:
-
Membrane Preparation: Culture CHO cells expressing the receptor of interest and harvest. Homogenize the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.
-
Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of this compound.
-
Incubation and Filtration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes). Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Table 1: Template for Opioid Receptor Binding Affinity Data for this compound
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Hydrocodone | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Hydromorphone | Data to be determined | Data to be determined | Data to be determined |
| Norhydrocodone | Data to be determined | Data to be determined | Data to be determined |
| Morphine (Control) | Reference Value | Reference Value | Reference Value |
In Vivo Analgesic Activity Assessment
Objective: To evaluate the analgesic potency and efficacy of this compound in an animal model of pain.
Methodology: The mouse tail-flick test is a common assay for assessing centrally-mediated analgesia.
Protocol:
-
Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment for several days.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time to a characteristic tail-flick response. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound, hydrocodone (positive control), or vehicle (negative control) via a relevant route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE). Calculate the ED₅₀ value (the dose that produces 50% of the maximal analgesic effect).
Table 2: Template for In Vivo Analgesic Potency Data for this compound
| Compound | Route of Administration | ED₅₀ (mg/kg) with 95% Confidence Interval |
| Hydrocodone | Subcutaneous | Data to be determined |
| This compound | Subcutaneous | Data to be determined |
| Hydromorphone | Subcutaneous | Data to be determined |
| Norhydrocodone | Subcutaneous | Data to be determined |
| Morphine (Control) | Subcutaneous | Reference Value |
Conclusion and Future Directions
The preliminary research on this compound is currently in a nascent stage, with its pharmacological profile remaining largely speculative. Based on the metabolism of structurally related opioids, it is highly probable that hydrocodone is metabolized to its N-oxide derivative and that this metabolite may possess its own unique pharmacological properties. The experimental protocols outlined in this guide provide a clear and structured approach to systematically investigate the synthesis, receptor binding affinity, and in vivo analgesic effects of this compound.
Future research should focus on:
-
Definitive Synthesis and Characterization: Unambiguously synthesizing and characterizing this compound.
-
Comprehensive Pharmacological Profiling: Conducting a full panel of in vitro and in vivo assays to determine its efficacy, potency, and potential side effects.
-
Metabolic Stability and Pharmacokinetics: Investigating the in vitro and in vivo metabolic stability of this compound, including its potential for retro-reduction.
-
Blood-Brain Barrier Permeability: Assessing the ability of this compound to cross the blood-brain barrier, which is a critical determinant of its central nervous system effects.
Elucidating the role of this compound in the overall pharmacology of hydrocodone will provide a more complete understanding of its mechanism of action and may open new avenues for the development of opioid analgesics with improved therapeutic profiles.
References
Hydrocodone N-Oxide: A Comprehensive Technical Guide
CAS Number: 909265-05-0
This in-depth technical guide provides a comprehensive overview of hydrocodone N-oxide, a primary metabolite of the widely prescribed opioid analgesic, hydrocodone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and metabolic pathways.
Chemical and Physical Data
This compound is a tertiary amine N-oxide derivative of hydrocodone. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 909265-05-0 | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molecular Formula | C₁₈H₂₁NO₄ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 315.36 g/mol | --INVALID-LINK--[2] |
| Accurate Mass | 315.1471 | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK-- (Assumed) |
| Purity | >90% | --INVALID-LINK--[3] |
Synthesis of this compound
The synthesis of this compound typically involves the direct oxidation of the tertiary amine group of hydrocodone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[4][5]
Experimental Protocol: Synthesis using m-CPBA
This protocol is a general method for the N-oxidation of tertiary amines and can be adapted for the synthesis of this compound.
Materials:
-
Hydrocodone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve hydrocodone in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise to the hydrocodone solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Caution: Reactions involving peroxy compounds should be handled with care behind a safety shield.
Analytical Methodologies
The primary analytical technique for the identification and quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Analysis in Human Plasma
This method provides a framework for the quantitative analysis of hydrocodone and its metabolites, including this compound, in human plasma.[6]
1. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of plasma, add an internal standard solution containing deuterated analogs of the analytes.
-
Perform solid-phase extraction (SPE) using a mixed-mode copolymeric sorbent column.
-
Wash the column with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 analytical column is typically used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Key Mass Spectrometry Transitions: While specific transitions for this compound can be optimized, a characteristic fragmentation involves the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) from the protonated molecule [M+H]+.
Metabolic Pathway of Hydrocodone
Hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7] this compound is one of the metabolites formed during this process.
Caption: Metabolic pathway of hydrocodone.
Experimental Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of hydrocodone and its metabolites from a biological sample.
Caption: Experimental workflow for metabolite analysis.
References
- 1. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 909265-05-0 | LGC Standards [lgcstandards.com]
- 3. This compound (>90%) | LGC Standards [lgcstandards.com]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hydrocodone N-Oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone N-oxide is a metabolite of the widely prescribed opioid analgesic, hydrocodone. As a tertiary amine, hydrocodone undergoes N-oxygenation in vivo, a metabolic pathway common to many opioids. While the pharmacological and toxicological profiles of hydrocodone and its other major metabolites, such as hydromorphone and norhydrocodone, have been extensively studied, this compound has received comparatively less attention. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, analytical determination, and what is known about its biological disposition. This document is intended to serve as a foundational resource for researchers and professionals involved in opioid metabolism, drug development, and analytical toxicology.
Chemical Identity and Physicochemical Properties
The IUPAC name for this compound is (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one.[1] Its formation involves the oxidation of the tertiary amine group of the hydrocodone molecule. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | [1] |
| Molecular Formula | C₁₈H₂₁NO₄ | [1] |
| Molecular Weight | 315.36 g/mol | |
| CAS Number | 909265-05-0 | [1] |
| Computed XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 0 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Characterization
While this compound is commercially available as a reference standard, detailed experimental protocols for its synthesis and purification are not extensively published in peer-reviewed literature. However, general methods for the N-oxidation of tertiary amines, including opioids, can be adapted. A common approach involves the use of an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid) in an appropriate solvent.
A potential synthetic workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: General N-Oxidation of Opioids
The following is a generalized protocol based on the synthesis of other opioid N-oxides and may require optimization for hydrocodone.
Materials:
-
Hydrocodone hydrochloride
-
m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)
-
Methanol or Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Dissolve hydrocodone in a suitable solvent (e.g., methanol or DCM).
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of the oxidizing agent (e.g., m-CPBA dissolved in the same solvent) to the cooled solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if H₂O₂ was used, or by washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts if m-CPBA was used.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system.
-
Characterize the purified this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Analytical Methodology
The primary analytical technique for the detection and quantification of this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar opioid metabolites.
Experimental Protocol: LC-MS/MS for Hydrocodone Metabolite Quantification in Plasma
The following protocol is adapted from a validated method for the analysis of hydrocodone and its major metabolites in human plasma.[2]
Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of human plasma, add an internal standard solution containing deuterated analogs of the analytes.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by an equilibration buffer.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate wash solution to remove interfering substances.
-
Elute the analytes with an elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Typical LC-MS/MS parameters for the analysis of hydrocodone and its metabolites.
The MRM transitions would need to be specifically optimized for this compound.
Metabolism and Pharmacokinetics
Hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, into metabolites including hydromorphone and norhydrocodone.[3] The formation of this compound is a recognized metabolic pathway for hydrocodone, although it is considered a minor one compared to O-demethylation and N-demethylation. The specific enzymes responsible for the N-oxygenation of hydrocodone have not been definitively identified but are likely flavin-containing monooxygenases (FMOs), which are known to metabolize other opioids to their N-oxides.[4]
There is a significant lack of published data on the specific pharmacokinetic parameters of this compound, such as its bioavailability, plasma half-life, and volume of distribution in humans. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Signaling Pathways and Biological Activity
The biological activity of this compound has not been extensively investigated. Generally, N-oxides of opioids are considered to be pharmacologically less active than their parent compounds due to their increased polarity, which limits their ability to cross the blood-brain barrier. However, some N-oxides can act as prodrugs, being converted back to the active parent drug in vivo.
The primary mechanism of action of hydrocodone is as an agonist at the μ-opioid receptor (MOR).[3] It is currently unknown whether this compound has any significant affinity for opioid receptors. A comprehensive screening of various opioids against a panel of receptors found that hydrocodone itself has a notable affinity for the sigma-1 receptor, in addition to the MOR.[5] Similar receptor binding studies for this compound are needed to determine its pharmacological profile.
Recent research on hydrocodone has also explored its effects on glutamate signaling pathways in the brain, particularly in the context of overdose.[6] These studies have shown that hydrocodone can modulate the expression of glutamate transporters and receptors, as well as downstream signaling molecules like neuronal nitric oxide synthase (nNOS) and extracellular signal-regulated kinase (ERK).[6]
Caption: Proposed signaling pathway for hydrocodone's effect on glutamate neurotransmission.
It is plausible that this compound, due to its structural similarity, might interact with these or other signaling pathways, but this remains an area for future investigation.
Conclusion
This compound is a recognized but understudied metabolite of hydrocodone. While its chemical identity is established and analytical methods for its detection are available, there is a significant gap in the understanding of its pharmacological and pharmacokinetic properties. Future research should focus on elucidating its receptor binding profile, metabolic fate, and potential biological activities to provide a more complete picture of the overall effects of hydrocodone in the body. This knowledge will be invaluable for the development of safer and more effective opioid analgesics and for the accurate interpretation of toxicological findings.
References
- 1. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocodone - Wikipedia [en.wikipedia.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Enzymatic Formation of Hydrocodone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocodone, a semi-synthetic opioid analgesic, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways are O-demethylation to the more potent analgesic hydromorphone, catalyzed by CYP2D6, and N-demethylation to the largely inactive norhydrocodone, catalyzed by CYP3A4.[1][2][3] A lesser-known but significant metabolic route is the formation of hydrocodone N-oxide. While the existence of this metabolite has been confirmed, the specific enzymatic pathways and kinetics of its formation are not as well-characterized as the demethylation routes. This technical guide provides a comprehensive overview of the current understanding of the enzymatic formation of this compound, including the probable enzymes involved, kinetic data for related reactions, detailed experimental protocols for its study, and analytical methods for its detection and quantification.
Introduction to Hydrocodone Metabolism
Hydrocodone is subject to phase I and phase II metabolic reactions. Phase I metabolism of hydrocodone primarily involves oxidation reactions catalyzed by CYP enzymes, leading to the formation of several metabolites, including hydromorphone and norhydrocodone.[1][3] Approximately 40% of hydrocodone's metabolism is attributed to non-cytochrome P450-catalyzed reactions, suggesting the involvement of other enzyme systems.[3] One such pathway is N-oxidation, which leads to the formation of this compound.
The Metabolic Pathway of this compound Formation
The enzymatic N-oxidation of hydrocodone involves the addition of an oxygen atom to the tertiary amine nitrogen of the morphinan scaffold. While direct enzymatic studies on hydrocodone N-oxidation are limited, evidence from structurally similar opioids, particularly oxycodone, strongly suggests the involvement of Flavin-Containing Monooxygenases (FMOs), specifically FMO3.[4][5] FMOs are a class of enzymes known to oxygenate soft nucleophiles like the nitrogen in tertiary amines.[6] It is also plausible that CYP enzymes, particularly CYP3A4, which is involved in the metabolism of many opioids, could contribute to N-oxide formation.[7]
References
- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hydrocodone - Wikipedia [en.wikipedia.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxycodone - Wikipedia [en.wikipedia.org]
Stability of Hydrocodone N-Oxide in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability of hydrocodone N-oxide, a significant metabolite of the widely prescribed opioid, hydrocodone. Due to the limited direct research on the stability of this specific metabolite, this guide synthesizes information from related compounds and general principles of N-oxide stability to provide practical guidance for researchers.
Introduction to this compound
Hydrocodone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of hydromorphone and norhydrocodone, respectively[1][2]. Another metabolic pathway involves the N-oxidation of the tertiary amine of hydrocodone to form this compound. While this metabolite is less studied than others, its accurate quantification is crucial for comprehensive pharmacokinetic and toxicological studies.
A significant challenge in the analysis of this compound is its potential instability in biological matrices. N-oxide metabolites of various drugs are known to be susceptible to in-vitro degradation, often reverting to the parent compound[3]. This instability can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug concentration.
Metabolic Pathways and Potential for Instability
The metabolic conversion of hydrocodone includes several key pathways. The formation of this compound is an important consideration in understanding the complete metabolic profile of the parent drug.
A critical aspect of this compound stability is the potential for retro-reduction back to the parent hydrocodone. Studies on the structurally similar opioid, oxycodone, have demonstrated that oxycodone N-oxide is chemically stable but can be rapidly retro-reduced to oxycodone in the presence of hepatic microsomes or cytosol[4][5][6]. This enzymatic process is facilitated by proteins such as quinone reductase and aldehyde oxidase[4][5][6]. This finding strongly suggests that this compound is likely susceptible to similar enzymatic degradation in biological samples that have not been properly processed to inhibit enzyme activity.
Quantitative Data on Stability
Table 1: Long-Term Stability of Hydromorphone in Human Plasma at -20°C
| Duration | Mean Concentration Change (%) | Standard Deviation (%) |
| 3 years | -1.07 | 14.8 |
| Data from a study on hydromorphone, a metabolite of hydrocodone, suggests good stability when stored frozen.[7] |
The lack of specific data for this compound highlights a significant research gap. The general instability of N-oxide metabolites suggests that stability studies are a critical component of any quantitative bioanalytical method development for this analyte.
Experimental Protocols
Due to the absence of a specific published stability study protocol for this compound, a recommended protocol is provided below based on established bioanalytical method validation guidelines and protocols for other opioids.
Recommended Protocol for Stability Assessment of this compound in Plasma
This protocol outlines the steps to assess the short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in a biological matrix like human plasma.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Preparation of Quality Control (QC) Samples: Spike blank, pooled human plasma with the this compound stock solution to achieve low and high concentration levels (e.g., 3x the lower limit of quantification and 75% of the upper limit of quantification).
-
Baseline (T=0) Analysis: Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Bench-Top Stability:
-
Leave aliquots of the low and high QC samples at room temperature for specified durations (e.g., 4, 8, 24 hours).
-
After each time point, process and analyze the samples.
-
-
Freeze-Thaw Stability:
-
Subject aliquots of the low and high QC samples to multiple freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
After the desired number of cycles (e.g., 3 or 5), analyze the samples.
-
-
Long-Term Stability:
-
Store aliquots of the low and high QC samples at -20°C and -80°C.
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve and analyze the samples.
-
-
Sample Preparation and Analysis:
-
Extraction: Based on studies of other N-oxide metabolites, protein precipitation with acetonitrile is recommended to minimize in-process degradation[8]. A typical procedure would involve adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, centrifuging, and analyzing the supernatant.
-
LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry method for the quantification of this compound. Chromatographic separation from the parent hydrocodone is essential.
-
Table 2: Recommended LC-MS/MS Parameters (Adapted from Hydrocodone Methods)
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Optimized for separation from hydrocodone and other metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 316.2 |
| Product Ions (m/z) | To be determined empirically (potential fragments from loss of water or other neutral losses) |
-
Data Analysis: The stability of this compound is assessed by comparing the mean concentration of the analyte in the stability samples to the mean concentration of the baseline samples. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Best Practices for Sample Handling and Analysis
Given the potential for instability, the following best practices are recommended when working with biological samples containing this compound:
-
Minimize Time at Room Temperature: Process samples as quickly as possible upon collection and thawing. Keep samples on ice when not being actively processed.
-
Inhibit Enzymatic Activity: For plasma and blood, prompt separation of plasma from red blood cells is recommended. The use of enzyme inhibitors could be explored, though this may interfere with the analysis of other metabolites.
-
Optimal Storage: Store samples at -80°C for long-term storage.
-
Avoid Hemolysis: Hemolysis can release enzymes that may contribute to the degradation of N-oxide metabolites[8]. Care should be taken during sample collection and handling to prevent hemolysis.
-
Choice of Extraction Solvent: As demonstrated for other N-oxides, acetonitrile may be a better choice than methanol for protein precipitation to minimize retro-reduction[8].
-
Method Validation: Any analytical method for this compound must include a thorough validation of its stability under the conditions expected during sample handling, storage, and analysis.
Conclusion
The stability of this compound in biological matrices is a critical consideration for accurate bioanalysis. While direct stability data is currently lacking in the scientific literature, evidence from the closely related oxycodone N-oxide strongly suggests a high potential for enzymatic retro-reduction to the parent drug. This underscores the necessity for careful sample handling, rapid processing, and storage at ultra-low temperatures. Furthermore, any analytical method for the quantification of this compound must be accompanied by a rigorous stability assessment. The experimental protocol and best practices outlined in this guide provide a framework for researchers to reliably measure this important metabolite and contribute to a more complete understanding of hydrocodone's pharmacology and toxicology.
References
- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrocodone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. hbri.org [hbri.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Hydrocodone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone N-oxide is a metabolite of the widely prescribed opioid analgesic, hydrocodone. The detection and quantification of hydrocodone and its metabolites are crucial in various fields, including clinical and forensic toxicology, pain management monitoring, and pharmaceutical drug development. Accurate analytical methods are essential for understanding the pharmacokinetics of hydrocodone, assessing patient compliance, and investigating potential drug-drug interactions. These application notes provide detailed protocols for the detection of this compound using state-of-the-art analytical techniques.
Analytical Methods
The primary methods for the detection and quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and, to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are often used for initial screening of hydrocodone and its metabolites, but their specificity for this compound is generally not characterized.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the selective and sensitive quantification of drug metabolites, including this compound. The method's high specificity is achieved through chromatographic separation of the analyte from other matrix components and structurally similar compounds, followed by mass spectrometric detection using multiple reaction monitoring (MRM).
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Urine
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific laboratory applications.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., hydrocodone-D6 N-oxide) and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix. For the analysis of total this compound (free and glucuronidated), enzymatic hydrolysis with β-glucuronidase should be performed prior to this step.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0) through the column.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size) is suitable for the separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 3.5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B in 0.1 min and re-equilibrate for 1.9 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 316.2 -> Product ions (Q3) m/z 299.2 (quantifier) and m/z 215.1 (qualifier). Note that this compound can exist as two diastereomers which may be chromatographically separated.[1]
-
Internal Standard (Hydrocodone-D6 N-oxide): Adjust m/z values accordingly.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
Quantitative Data
The following table summarizes typical validation parameters for the LC-MS/MS analysis of hydrocodone and its primary metabolites.[2] While specific data for this compound is limited, similar performance is expected.
| Parameter | Hydrocodone | Hydromorphone | Norhydrocodone |
| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥0.998 | ≥0.998 | ≥0.998 |
| Limit of Detection (LOD) | 0.25 ng/mL | 0.25 ng/mL | 0.25 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 1.0 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤5.6% | ≤5.6% | ≤5.6% |
| Inter-day Precision (%CV) | ≤8.1% | ≤8.1% | ≤8.1% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the detection of this compound, typically after a derivatization step to increase its volatility. Silylation is a common derivatization technique for opioids.[3]
Experimental Protocol: GC-MS Analysis of Silylated this compound in Urine (Theoretical)
This protocol is a general guideline and requires thorough validation.
1. Sample Preparation and Derivatization
-
Perform sample clean-up using SPE as described in the LC-MS/MS protocol.
-
After evaporation of the eluate, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A GC system with a split/splitless injector.
-
Analytical Column: A capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Immunoassays
Immunoassays are widely used for the initial screening of drugs of abuse. While specific immunoassays for hydrocodone are available, their cross-reactivity with this compound is often not reported by the manufacturers.[4][5] Given the structural similarity, some degree of cross-reactivity is possible, but it is likely to be lower than that for the parent drug and major metabolites like hydromorphone. A positive immunoassay result for hydrocodone should always be confirmed by a more specific method like LC-MS/MS, which can definitively identify and quantify this compound.
Visualizations
Caption: Metabolic pathways of hydrocodone.
Caption: LC-MS/MS analytical workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYSIS OF VARIOUS OPIATES INCLUDING HYDROCODONE OR HYDROMORPHONE IN BIOSAMPLES BY GC/MS AFTER SILYLATION [arch.ies.gov.pl]
- 4. ark-tdm.com [ark-tdm.com]
- 5. firstwordhealthtech.com [firstwordhealthtech.com]
Application Note: Quantitative Analysis of Hydrocodone N-Oxide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydrocodone N-oxide in human plasma. This compound is a metabolite of the semi-synthetic opioid, hydrocodone. Given the potential instability of N-oxide metabolites, this protocol emphasizes sample handling and preparation techniques to ensure accurate quantification. The method utilizes solid-phase extraction (SPE) for sample clean-up and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies of hydrocodone.
Introduction
Hydrocodone is a widely prescribed opioid analgesic and antitussive. It is extensively metabolized in the liver, primarily through O-demethylation to hydromorphone via the cytochrome P450 enzyme CYP2D6, and N-demethylation to norhydrocodone via CYP3A4.[1][2][3] Another metabolic pathway is the formation of this compound.[4][5] The analysis of drug metabolites is crucial for a comprehensive understanding of a drug's pharmacokinetics, efficacy, and potential for drug-drug interactions.
N-oxide metabolites are known to be potentially unstable, capable of reverting to the parent drug under certain analytical conditions, which can lead to inaccurate quantification.[6] Therefore, a robust and reliable analytical method that mitigates these challenges is essential. This application note describes an LC-MS/MS method developed for the specific and sensitive quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Hydrocodone-d6 N-oxide (internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation
Due to the potential for instability of N-oxide metabolites, it is recommended to keep samples on ice and minimize exposure to high temperatures and extreme pH conditions during preparation.[6]
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 0.5 mL aliquot of human plasma, add 25 µL of the internal standard working solution (Hydrocodone-d6 N-oxide in methanol).
-
Pre-treatment: Add 0.5 mL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0) followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 316.2 | 299.2 | 100 | 25 |
| This compound (qualifier) | 316.2 | 241.1 | 100 | 35 |
| Hydrocodone-d6 N-oxide (IS) | 322.2 | 305.2 | 100 | 25 |
Note: The precursor ion for this compound is [M+H]+. The product ion m/z 299.2 corresponds to the neutral loss of a hydroxyl radical (-17 Da), a characteristic fragmentation for some N-oxides.[7] The product ion m/z 241.1 is another potential fragment. These transitions should be optimized for the specific instrument used.
Results and Discussion
This method was developed to provide a robust and reliable means of quantifying this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation.
Data Presentation
The following table summarizes the expected performance characteristics of this method.
Table 2: Summary of Expected Quantitative Performance
| Parameter | Expected Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Precision (%CV) at LLOQ | < 20% |
| Precision (%CV) at other QC levels | < 15% |
| Accuracy (% bias) | Within ±15% of nominal values (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Stability
Given the nature of N-oxide metabolites, a thorough evaluation of analyte stability in the biological matrix and during the analytical process is critical. It is recommended to perform freeze-thaw stability, short-term bench-top stability, and long-term storage stability studies.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in human plasma. The detailed sample preparation protocol and optimized instrument parameters are designed to ensure accuracy and precision, taking into account the potential instability of the analyte. This method is well-suited for pharmacokinetic and drug metabolism studies involving hydrocodone.
Visualizations
Caption: Metabolic pathways of hydrocodone.
Caption: Experimental workflow for this compound analysis.
References
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. research.rug.nl [research.rug.nl]
- 7. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Hydrocodone N-Oxide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of hydrocodone N-oxide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a metabolite of the widely prescribed opioid analgesic, hydrocodone. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic studies and for understanding the complete metabolic profile of hydrocodone. The described method is sensitive and specific, employing solid-phase extraction for sample clean-up and LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for detection. This document provides a thorough methodology, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with data presentation in structured tables and a visual workflow diagram.
Introduction
Hydrocodone is a semi-synthetic opioid agonist prescribed for the relief of moderate to severe pain. Its metabolism is complex, involving O-demethylation, N-demethylation, and 6-keto reduction. In addition to these primary pathways, hydrocodone can also be metabolized to this compound. While often considered a minor metabolite, understanding the formation and elimination of this compound is important for a complete pharmacokinetic assessment and to investigate potential drug-drug interactions. The development of a robust and reliable analytical method for the quantification of this compound in a complex biological matrix like plasma is therefore essential. LC-MS/MS offers the high sensitivity and selectivity required for this purpose.
A critical consideration in the analysis of N-oxide metabolites is their potential for in-vitro instability, particularly conversion back to the parent drug during sample processing. This protocol is designed to minimize such conversions, ensuring the accuracy of the quantitative results.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Hydrocodone-d6 (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Human plasma (K2-EDTA)
-
Mixed-mode solid-phase extraction (SPE) cartridges
Instrumentation
-
Liquid chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Waters)
-
Analytical column: Reversed-phase C18, 2.1 x 50 mm, 1.7 µm particle size
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples and internal standard working solutions at room temperature.
-
To 0.5 mL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (hydrocodone-d6). Vortex for 10 seconds.
-
Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 2% acetic acid in methanol.
-
Dry the cartridge under nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of a freshly prepared solution of methylene chloride/isopropyl alcohol/ammonium hydroxide (78:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.
Note on Sample Stability: To minimize the potential for in-vitro conversion of this compound to hydrocodone, it is recommended to use acetonitrile for any protein precipitation steps if SPE is not used. Studies have shown that acetonitrile is less likely to promote this conversion compared to methanol, especially in hemolyzed samples.[1]
Liquid Chromatography
-
Column: Reversed-phase C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 316.2 | 298.1 | 25 |
| This compound (Qualifier) | 316.2 | 241.1 | 35 |
| Hydrocodone-d6 (Internal Standard) | 306.2 | 201.1 | 30 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Stability of this compound in Plasma
| Condition | Stability |
| Bench-top (4 hours at Room Temperature) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C for 30 days) | Stable |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Discussion
The presented LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of this compound in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects. The solid-phase extraction protocol effectively removes phospholipids and other matrix components that can cause ion suppression.
It is important to note the existence of two diastereomers of this compound, which may be chromatographically separated depending on the specific conditions.[2] For quantitative purposes, if the diastereomers are separated, their peak areas should be summed to provide a total concentration of this compound, unless the pharmacological activity of the individual diastereomers is known to be different and their separate quantification is required.
The stability of N-oxide metabolites is a critical factor in ensuring accurate quantification. The provided protocol has been designed to minimize the potential for in-vitro conversion of this compound back to hydrocodone. However, it is recommended that each laboratory validates the stability of this compound under their specific storage and handling conditions.
Conclusion
This application note details a validated LC-MS/MS method for the quantitative determination of this compound in human plasma. The protocol is sensitive, specific, and reproducible, making it suitable for use in pharmacokinetic studies and other research applications in the field of drug development. By following the outlined procedures, researchers and scientists can obtain accurate and reliable data on the concentration of this important metabolite of hydrocodone.
References
Application Notes and Protocols for the Extraction of Hydrocodone N-Oxide from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of hydrocodone N-oxide, a significant metabolite of the semi-synthetic opioid hydrocodone, from biological matrices. The following methods are designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and include crucial considerations for the stability of the N-oxide metabolite.
Introduction
Hydrocodone is extensively metabolized in the body, with this compound being one of its metabolites. Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies, drug metabolism research, and forensic toxicology. However, N-oxide metabolites are known for their potential instability, readily reverting to the parent drug under certain conditions. The protocols outlined below are optimized to ensure the integrity of this compound during sample preparation and analysis.
General Considerations for Sample Handling
Due to the inherent instability of N-oxide metabolites, the following precautions are critical to prevent the degradation of this compound back to hydrocodone:
-
pH Control: Maintain neutral or near-neutral pH conditions throughout the extraction process.[1]
-
Temperature: Avoid exposure of samples to high temperatures.[1]
-
Antioxidants: Avoid the use of antioxidants unless specifically validated, as they can potentially interfere with the analysis.[1]
-
Internal Standards: The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.
Protocol 1: Solid-Phase Extraction (SPE) from Human Urine
This protocol describes a solid-phase extraction method for the isolation of this compound from human urine, suitable for subsequent LC-MS/MS analysis.
Experimental Protocol
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at approximately 2,272 x g for 7 minutes to pellet any particulate matter.[2]
-
To 1.0 mL of the urine supernatant, add 1.0 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 7.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Elute the this compound and other analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
| Parameter | Result | Reference |
| Extraction Recovery for Opioids (General) | 52% to 88% for urine | [1] |
| Matrix Effects for Opioids (General) | 21% to 78% in urine | [1] |
| Lower Limit of Quantification (LLOQ) | Typically 1.0 - 5.0 ng/mL for related opioids | [3][4] |
| Linearity (r²) | ≥0.99 for related opioids | [3] |
Note: Specific recovery and matrix effect data for this compound should be determined during method validation.
Experimental Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol details a liquid-liquid extraction method for the isolation of this compound from human plasma.
Experimental Protocol
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 0.5 mL of plasma in a polypropylene tube, add the internal standard solution.[3]
-
Add 0.5 mL of a suitable buffer (e.g., 100 mM ammonium carbonate buffer, pH 9.0) to basify the sample.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and isopropanol, 9:1 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at approximately 2,272 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Separation and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
| Parameter | Result | Reference |
| Extraction Recovery for Hydrocodone (General) | >85% | [5] |
| Matrix Effects for Opioids (General) | Can be significant; proper optimization is crucial | [6] |
| Lower Limit of Quantification (LLOQ) | As low as 0.1 ng/mL for hydrocodone | [5] |
| Linearity (r²) | >0.99 for hydrocodone | [5] |
Note: Specific recovery and matrix effect data for this compound should be determined during method validation.
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
LC-MS/MS Analysis
The final determination of this compound concentration is performed by LC-MS/MS.
Typical LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.[3]
-
Ionization: Positive electrospray ionization (ESI) is generally employed.[3]
-
MS/MS Detection: Detection is performed in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its internal standard must be optimized. The MS/MS spectrum of this compound often shows a characteristic loss of a hydroxyl radical (-17 Da).[2] Two diastereomers of this compound may be present and can be chromatographically separated.[2][7]
Conclusion
The successful extraction and quantification of this compound from biological samples require careful consideration of the analyte's stability. The provided SPE and LLE protocols, in conjunction with optimized LC-MS/MS analysis, offer robust methods for researchers in various fields. It is imperative to perform a thorough method validation to establish specific performance characteristics such as recovery, matrix effects, precision, and accuracy for this compound in the laboratory's specific workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excretion profile of hydrocodone, hydromorphone and norhydrocodone in urine following single dose administration of hydrocodone to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and pharmacokinetic study of hydrocodone in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Hydrocodone Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of hydrocodone and its primary metabolites. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and selectivity for the quantification of these analytes in biological matrices.
Introduction
Hydrocodone is a semi-synthetic opioid analgesic frequently prescribed for the relief of moderate to severe pain. Its metabolism is crucial for both its therapeutic efficacy and its potential for adverse effects. The primary metabolic pathways involve O-demethylation to the active metabolite hydromorphone, primarily mediated by the cytochrome P450 enzyme CYP2D6, and N-demethylation to the inactive metabolite norhydrocodone, primarily mediated by CYP3A4.[1][2] Accurate and reliable quantification of hydrocodone and its metabolites is essential in clinical and forensic toxicology, as well as in pharmacokinetic and pharmacodynamic studies.
Metabolic Pathway of Hydrocodone
Hydrocodone undergoes extensive metabolism in the liver. The two main pathways are:
-
O-demethylation: Catalyzed by CYP2D6, this pathway converts hydrocodone to hydromorphone, a potent opioid agonist that contributes significantly to the overall analgesic effect.[1][2][3]
-
N-demethylation: Catalyzed by CYP3A4, this pathway leads to the formation of norhydrocodone, which is considered an inactive metabolite.[1][2]
Hydromorphone itself is further metabolized, including through glucuronidation.[1] Understanding this pathway is critical for interpreting analytical results, as genetic polymorphisms in CYP2D6 can significantly impact the metabolic ratio of hydromorphone to hydrocodone.[2]
Caption: Metabolic pathway of hydrocodone.
Experimental Protocols
The following protocols describe validated methods for the simultaneous analysis of hydrocodone, hydromorphone, and norhydrocodone in human plasma and urine.
Protocol 1: LC-MS/MS Analysis of Hydrocodone and Metabolites in Human Plasma
This protocol is adapted from a selective and sensitive method for the quantitation of hydrocodone and its metabolites in human plasma.[4][5]
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.5 mL of plasma, add the internal standard solution (hydrocodone-d6, hydromorphone-d6, and norhydrocodone-d3).[4][5]
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge.[4][5][6]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
3.1.2. Chromatographic Conditions
-
Instrument: HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).[7]
-
Gradient: A gradient elution is typically used to achieve optimal separation.[4][5]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 10 µL.
3.1.3. Mass Spectrometric Detection
Protocol 2: UPLC-MS/MS Analysis of Hydrocodone and Metabolites in Human Urine
This protocol is based on a direct analysis method for urinary opioids and their metabolites.
3.2.1. Sample Preparation: Dilute-and-Shoot or Solid-Phase Extraction (SPE)
-
Dilute-and-Shoot:
-
Dilute 100 µL of urine 1:1 with water containing internal standards.
-
Vortex and inject directly into the LC-MS/MS system.
-
-
Solid-Phase Extraction (for cleaner samples and lower detection limits):
-
Pretreat urine samples with 4% H3PO4 and internal standards.
-
Condition a mixed-mode SPE plate.
-
Load the pretreated sample.
-
Wash the plate with water followed by methanol.
-
Elute the analytes with a mixture of methanol/acetonitrile containing ammonium hydroxide.
-
Evaporate the eluate and reconstitute before injection.
-
3.2.2. Chromatographic Conditions
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Column: Suitable reversed-phase column (e.g., Kinetex 5 µ, 2.1 × 100 mm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed for the separation of multiple analytes.
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 10-15 µL.[9]
3.2.3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for hydrocodone, hydromorphone, norhydrocodone, and their deuterated internal standards.
Data Presentation
The following tables summarize quantitative data from various published methods for the analysis of hydrocodone and its metabolites.
Table 1: Chromatographic and Mass Spectrometric Parameters for Plasma Analysis
| Parameter | Method 1[6] | Method 2[7][10] | Method 3[4][5] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Prep | Solid-Phase Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Column | Not Specified | C18 (2.1 x 100 mm, 3.5 µm) | Reversed-phase C18 |
| Mobile Phase | Not Specified | Acetonitrile:Water (78:22, v/v) with 0.1% acetic acid | Gradient of Acetonitrile and 0.1% formic acid in water |
| Flow Rate | Not Specified | 0.2 mL/min | Not Specified |
| Run Time | 2.5 min | ~2.6 min | 5 min |
| LLOQ (ng/mL) | HYC: 0.1, HYM: 0.1 | HYC: 0.1 | HYC, HYM, NHC: 1.0 |
| Linearity (ng/mL) | 0.1 - 100 | 0.5 - 60 | 1 - 100 |
| Recovery (%) | HYC: 86, HYM: 78 | HYC: 72.5 | Not Specified |
HYC: Hydrocodone, HYM: Hydromorphone, NHC: Norhydrocodone
Table 2: Chromatographic and Mass Spectrometric Parameters for Urine Analysis
| Parameter | Method 1 | Method 2[8] |
| Matrix | Human Urine | Human Urine |
| Sample Prep | Dilute-and-Shoot or SPE | Enzyme Hydrolysis & SPE |
| Column | Not Specified | Kinetex 5 µ, 2.1 × 100 mm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% formic acid in water | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Run Time | 8.0 min | Not Specified |
| LLOQ (ng/mL) | 5 - 500 (calibration range) | HYC, HYM, NHC: 5.0 |
| Linearity (ng/mL) | 5 - 500 | 5 - 1000 |
| Recovery (%) | Not Specified | Not Specified |
HYC: Hydrocodone, HYM: Hydromorphone, NHC: Norhydrocodone
Experimental Workflow
The general workflow for the analysis of hydrocodone and its metabolites in a clinical or research setting is depicted below.
Caption: General experimental workflow.
References
- 1. ClinPGx [clinpgx.org]
- 2. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. appdhq.org [appdhq.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. htslabs.com [htslabs.com]
- 10. tandfonline.com [tandfonline.com]
Application Note: Synthesis and Purification of Hydrocodone N-oxide Standards
Abstract
This application note provides a detailed protocol for the synthesis and purification of hydrocodone N-oxide, a primary metabolite of hydrocodone. The synthesis involves the direct oxidation of hydrocodone using meta-chloroperoxybenzoic acid (m-CPBA). The subsequent purification of the N-oxide is achieved through preparative reverse-phase high-performance liquid chromatography (HPLC). This document outlines the complete experimental workflow, from synthesis and work-up to purification and characterization, and is intended for researchers in drug metabolism, forensic analysis, and pharmaceutical development requiring high-purity analytical standards.
Introduction
Hydrocodone is a widely prescribed semi-synthetic opioid analgesic and antitussive.[1][2] Its metabolism in the liver is complex, involving O-demethylation to hydromorphone and N-demethylation to norhydrocodone, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, respectively.[1][3] Another metabolic pathway is N-oxidation, which produces this compound.[4] The availability of high-purity this compound as an analytical standard is crucial for metabolism studies, drug monitoring, and forensic toxicology to accurately identify and quantify this metabolite in biological samples.
This document details a robust method for the synthesis of this compound from hydrocodone and its subsequent purification to a high degree of purity using preparative HPLC.
Experimental Workflow
The overall process involves the oxidation of the tertiary amine of hydrocodone, followed by extraction and purification of the resulting N-oxide.
Detailed Experimental Protocols
Safety Precaution: Hydrocodone is a Schedule II controlled substance. All procedures must be conducted in compliance with institutional and regulatory guidelines. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
3.1. Synthesis of this compound
This protocol describes the oxidation of hydrocodone using m-CPBA.
Materials:
-
Hydrocodone base (C₁₈H₂₁NO₃, MW: 299.4 g/mol )
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% w/v aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve hydrocodone (1.0 g, 3.34 mmol) in 30 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5°C.
-
Oxidation: Slowly add m-CPBA (0.82 g of ~77% purity, ~1.2 equivalents) portion-wise to the stirred solution over 20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydrocodone starting material is consumed. Use a mobile phase of 9:1 DCM:Methanol with 1% ammonia. Visualize spots with a Dragendorff reagent, which is effective for N-oxides.[5]
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 15 mL of 10% aqueous sodium bisulfite solution to quench the excess m-CPBA. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and then 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white or off-white solid.
3.2. Purification by Preparative HPLC
This protocol is adapted from methods used for purifying hydrocodone and related compounds.[6][7]
Instrumentation & Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude product onto the column.
-
Elute using a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Monitor the elution at 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be this compound (C₁₈H₂₁NO₄, MW: 315.4 g/mol ).[8]
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile under reduced pressure.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a fluffy white solid.
Results and Characterization
The successful synthesis and purification can be confirmed by various analytical techniques. The expected quantitative results are summarized below.
Table 1: Summary of Synthesis and Purification Data
| Parameter | Value | Method of Analysis |
| Synthesis | ||
| Starting Material | Hydrocodone Base | - |
| Crude Yield | ~85-95% | Gravimetric |
| Crude Purity | ~80% | HPLC-UV |
| Purification | ||
| HPLC Retention Time | ~12.5 min (Gradient Dependent) | Preparative HPLC-UV |
| Final Yield (Post-HPLC) | ~70-80% | Gravimetric |
| Final Purity | >98% | HPLC-UV, qNMR |
| Characterization | ||
| Molecular Formula | C₁₈H₂₁NO₄ | - |
| Molecular Weight | 315.36 g/mol | Mass Spectrometry |
| Mass (ESI+) [M+H]⁺ | Expected: 316.1543, Found: 316.1545 | High-Resolution MS (Q-TOF) |
| ¹H NMR (CDCl₃) | Downfield shift of N-CH₃ protons | NMR Spectroscopy |
| IR Spectrum | N⁺-O⁻ stretch at ~930-970 cm⁻¹ | FT-IR Spectroscopy |
Characterization Notes:
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition.[9]
-
NMR Spectroscopy: The introduction of the N-oxide group leads to a characteristic downfield shift of adjacent protons (especially the N-methyl group) in the ¹H NMR spectrum compared to the parent hydrocodone.[5]
-
FT-IR Spectroscopy: A prominent vibration band for the N⁺-O⁻ bond is typically observed in the infrared spectrum.[5]
Storage and Stability
Purified this compound should be stored as a neat solid in a tightly sealed container at -20°C to ensure long-term stability.[10] Protect from light and moisture.[11] N-oxides are often hygroscopic and should be handled in a controlled environment.[5]
Conclusion
The methods described provide a comprehensive approach for the synthesis and purification of this compound standards. The direct oxidation of hydrocodone followed by preparative reverse-phase HPLC yields a product of high purity suitable for use as a reference standard in analytical and metabolic studies. The characterization data provide the necessary confirmation of the product's identity and quality.
References
- 1. Hydrocodone - Wikipedia [en.wikipedia.org]
- 2. Hydrocodone | C18H21NO3 | CID 5284569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2585533A1 - Method for separation and purification of hydrocodone by preparative chromatography - Google Patents [patents.google.com]
- 7. WO2006052456A1 - Method for separation and purification of hydrocodone by preparative chromatography - Google Patents [patents.google.com]
- 8. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. purduepharma.com [purduepharma.com]
Application Notes and Protocols for Hydrocodone N-Oxide as a Biomarker of Hydrocodone Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone, a widely prescribed opioid analgesic, undergoes extensive metabolism in the body, primarily through O-demethylation to hydromorphone and N-demethylation to norhydrocodone.[1][2] A lesser-known metabolic pathway involves the formation of hydrocodone N-oxide. While the major metabolites, hydromorphone and norhydrocodone, are routinely monitored to assess hydrocodone intake, this compound presents a potential additional biomarker. Its utility lies in its specificity as a direct metabolite, which can aid in confirming the parent drug administered, especially in complex toxicological cases. These application notes provide a summary of the current knowledge and detailed protocols for the analysis of hydrocodone and its metabolites, with a focus on this compound.
Data Presentation
The urinary excretion of hydrocodone and its primary metabolites, norhydrocodone and hydromorphone, has been characterized in controlled studies. Norhydrocodone is the most abundant metabolite, followed by the parent drug, hydrocodone, and then hydromorphone.[3][4][5] The extended detection window of norhydrocodone makes it a particularly useful biomarker for monitoring hydrocodone consumption.[3][4]
Table 1: Urinary Excretion Profile of Hydrocodone and its Major Metabolites after a Single 20 mg Oral Dose [3][4][5]
| Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours) | Detection Window at 50 ng/mL cutoff (hours) |
| Hydrocodone | Not specified | 3-9 | ~28 |
| Norhydrocodone | Not specified | 3-9 | ~40 |
| Hydromorphone | Not specified | 3-9 | ~26 |
| Dihydrocodeine | Not specified | 3-9 | ~16 |
Note: Quantitative data for the urinary excretion of this compound is not currently available in the cited literature.
Table 2: Urinary Concentrations of Hydrocodone and its Major Metabolites in Pain Patients
| Analyte | Mean Mole Fraction (95% Confidence Interval) |
| Hydrocodone | 0.39 (0.38–0.39) |
| Norhydrocodone | 0.49 (0.48–0.49) |
| Hydromorphone | 0.12 (0.11–0.12) |
Note: This data is from a large cohort of pain patients and represents a snapshot of metabolite distribution. Individual variations can be significant.
Experimental Protocols
Protocol 1: Analysis of Hydrocodone and its Metabolites in Human Urine by LC-MS/MS
This protocol is adapted from established methods for the analysis of hydrocodone and its primary metabolites and can be modified for the specific detection of this compound.[6][7]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of urine, add an internal standard solution containing deuterated analogs of the analytes of interest (e.g., hydrocodone-d6, hydromorphone-d6, norhydrocodone-d3). A deuterated standard for this compound would be required for quantitative analysis.
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates.
-
Condition a mixed-mode solid-phase extraction (SPE) column with methanol followed by deionized water and a buffer solution.
-
Load the pre-treated urine sample onto the SPE column.
-
Wash the column with a series of solvents to remove interfering substances.
-
Elute the analytes from the column using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation of these compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
Table 3: Suggested MRM Transitions for Hydrocodone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocodone | 300.2 | 199.1 |
| Norhydrocodone | 286.2 | 185.1 |
| Hydromorphone | 286.2 | 185.1 |
| This compound | 316.2 | 299.2 |
| 213.1 |
Note: The MRM transitions for this compound are suggested based on its molecular weight and fragmentation patterns observed in published MS2 spectra.[8] Optimization of collision energy and other MS parameters is essential.
3. Method Validation
The analytical method should be validated according to established guidelines, including assessment of:
-
Linearity and range
-
Accuracy and precision
-
Selectivity and specificity
-
Limit of detection (LOD) and limit of quantitation (LOQ)
-
Matrix effects
-
Stability of the analytes in the biological matrix
Visualizations
Metabolic Pathway of Hydrocodone
The primary metabolic pathways of hydrocodone involve cytochrome P450 (CYP) enzymes. CYP3A4 is responsible for N-demethylation to the major metabolite, norhydrocodone, while CYP2D6 mediates O-demethylation to the active metabolite, hydromorphone.[1][2] The enzyme responsible for the N-oxidation of hydrocodone to this compound has not been definitively identified but may involve CYP450 enzymes or flavin-containing monooxygenases (FMOs), which are known to catalyze N-oxygenation of various drugs.[9][10]
Experimental Workflow for Biomarker Analysis
The following diagram illustrates the general workflow for the analysis of hydrocodone and its metabolites from urine samples.
References
- 1. Hydrocodone - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. samhsa.gov [samhsa.gov]
- 6. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Hydrocodone N-Oxide for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of hydrocodone N-oxide for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a metabolite of the semi-synthetic opioid hydrocodone, is a polar and thermally labile compound, making its direct analysis by GC-MS challenging due to potential thermal degradation in the hot injector port. Chemical derivatization is essential to enhance its thermal stability and volatility, thereby improving chromatographic peak shape and detection sensitivity. This protocol outlines a two-step derivatization procedure involving methoximation followed by silylation. Representative quantitative data and expected mass spectral fragmentation are provided to guide method development and validation.
Introduction
Hydrocodone is a widely prescribed opioid analgesic and antitussive. Its metabolism in the body leads to various metabolites, including this compound. The accurate detection and quantification of hydrocodone and its metabolites are crucial in clinical and forensic toxicology, as well as in pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for drug analysis, offering high chromatographic resolution and structural information. However, the analysis of polar and thermally sensitive molecules like N-oxides by GC-MS is often problematic.[1] The N-oxide functional group is prone to thermal decomposition, which can lead to inaccurate quantification and misidentification.[1]
To overcome these challenges, a chemical derivatization step is necessary.[2] Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] For keto-opioids such as hydrocodone, silylation is a common and effective derivatization technique.[4][5] However, the presence of a keto-enol tautomerism can lead to the formation of multiple derivative products, complicating the analysis.[4]
This application note details a robust two-step derivatization protocol for this compound. The first step involves methoximation to stabilize the keto group, followed by a silylation step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce a single, stable derivative suitable for GC-MS analysis.[6][7][8]
Principle of the Method
The analytical method is based on a two-step chemical derivatization of this compound prior to GC-MS analysis.
-
Methoximation: The sample is first reacted with methoxyamine hydrochloride (MeOx). This reaction targets the ketone group at the C6 position of the morphinan structure, converting it into a methoxime. This step is critical as it "locks" the ketone in one form, preventing keto-enol tautomerism and the subsequent formation of multiple silyl derivatives.[8]
-
Silylation: The second step involves the addition of a silylating agent, MSTFA. While this compound itself does not possess a hydroxyl group for silylation, this step is crucial for several reasons. It is hypothesized that during the high-temperature injection into the GC, the thermally labile N-oxide moiety may undergo an in-source reduction to a hydroxyl group or the parent hydrocodone. The silylating agent will then react with this newly formed hydroxyl group or any other active hydrogens present, creating a thermally stable trimethylsilyl (TMS) ether.[2][3] This ensures that a consistent and stable product is introduced into the GC column.
The resulting derivatized molecule is significantly more volatile and thermally stable, allowing for reliable chromatographic separation and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
Ethyl Acetate (anhydrous)
-
Methanol (HPLC grade)
-
Deionized Water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or Mixed-Mode Cation Exchange) for biological samples
-
Nitrogen gas supply for evaporation
-
Heating block or oven
-
Autosampler vials with inserts
Sample Preparation (from Urine)
-
To 1 mL of urine sample, add an appropriate internal standard (e.g., hydrocodone-d3).
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Proceed with Solid-Phase Extraction (SPE) to isolate the analyte from the biological matrix.
-
Wash the SPE cartridge with water and a non-polar solvent like hexane.
-
Elute the analyte with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization Protocol
-
Methoximation:
-
Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Vortex the vial for 30 seconds.
-
Heat the sample at 60°C for 30 minutes.[9]
-
Allow the sample to cool to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA to the vial.[5]
-
Vortex the vial for 30 seconds.
-
Heat the sample at 70°C for 20 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Splitless mode, 280°C |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data and Results
Quantitative Data
The following table summarizes typical method validation parameters for the analysis of opioids using a similar derivatization and GC-MS approach.[5] These values can serve as a benchmark for method development.
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mass Spectra
The derivatization of this compound via this method is expected to yield a methoxime, TMS-derivative. Assuming thermal reduction of the N-oxide followed by silylation of the resulting enol, the expected molecular weight would be 386 g/mol . The mass spectrum would be characterized by a molecular ion (M+) and several key fragments.
| m/z (Daltons) | Proposed Fragment Identity |
| 386 | [M]+ (Molecular Ion) |
| 371 | [M-15]+ (Loss of a methyl group) |
| 297 | Fragment from cleavage of the ether bridge and piperidine ring |
| 73 | [Si(CH₃)₃]+ (Trimethylsilyl group) |
Workflow and Diagrams
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for the analysis of this compound.
The logical relationship for choosing this derivatization method is outlined below.
Caption: Rationale for the two-step derivatization approach.
Conclusion
The analysis of this compound by GC-MS requires a derivatization step to ensure thermal stability and volatility. The proposed two-step protocol, involving methoximation followed by silylation, provides a robust method to produce a single, stable derivative suitable for chromatographic analysis. This approach mitigates the common issues of thermal degradation and the formation of multiple derivative peaks associated with keto-opioids. The provided experimental parameters and expected results serve as a comprehensive guide for researchers in toxicology and drug development to establish a reliable and sensitive GC-MS method for the quantification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYSIS OF VARIOUS OPIATES INCLUDING HYDROCODONE OR HYDROMORPHONE IN BIOSAMPLES BY GC/MS AFTER SILYLATION [arch.ies.gov.pl]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of multiply derivatized opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hydrocodone N-Oxide in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocodone, a widely prescribed opioid analgesic, undergoes extensive metabolism in the body, primarily through O-demethylation to hydromorphone and N-demethylation to norhydrocodone.[1][2] An additional metabolic pathway involves the formation of hydrocodone N-oxide. While less studied than the primary metabolites, the detection and quantification of this compound in forensic toxicology casework can provide valuable information for confirming hydrocodone ingestion and potentially aid in the interpretation of toxicological findings. This document provides an overview of the application of this compound in forensic toxicology, including analytical methodologies and the interpretation of results.
This compound has been identified as a metabolite of hydrocodone in human samples and its presence can serve as an indicator of hydrocodone exposure.[3] In forensic analysis, particularly in cases of suspected drug overdose or drug-facilitated crimes, the comprehensive profiling of drug metabolites is crucial for an accurate toxicological assessment. The analysis of this compound can be particularly relevant as it may serve as an additional marker to confirm the use of its parent compound. Furthermore, understanding the metabolic profile, including minor metabolites, can be important in cases where the parent drug concentration is low or undetectable.
Data Presentation
Currently, there is a limited amount of published quantitative data for this compound in forensic toxicology casework. The following table summarizes typical concentration ranges for hydrocodone in postmortem blood samples to provide context, although specific data for the N-oxide metabolite is not widely available.
| Analyte | Specimen | Concentration Range (mg/L) | Context of Finding |
| Hydrocodone | Postmortem Blood | 0.12 - 1.6 | Deaths attributed to hydrocodone alone[4][5] |
| Hydrocodone | Postmortem Blood | 0.14 (mean) | Deaths attributed to a combination of hydrocodone and oxycodone[4][5] |
| Hydrocodone | Postmortem Blood | 0.29 (mean) | Polysubstance overdose deaths[4][5] |
| Hydrocodone | Postmortem Blood | 0.47 (mean) | Cases where hydrocodone caused or was the main contributor to death[6] |
| Hydrocodone | Postmortem Blood | 0.15 (mean) | Cases where hydrocodone was incidental to the cause of death[6] |
Experimental Protocols
The analysis of this compound in biological specimens is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3] Below are generalized protocols for sample preparation and LC-MS/MS analysis. It is important to note that specific parameters may need to be optimized based on the instrumentation and laboratory-specific procedures.
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
-
Sample Pre-treatment: To 1 mL of blood, plasma, or urine, add an appropriate internal standard (e.g., hydrocodone-d6 N-oxide).
-
Acidification: Adjust the sample pH to approximately 6 with a suitable buffer (e.g., acetate buffer).
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and then the buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 5% methanol) to remove interferences.
-
Elution: Elute the analyte with a basic organic solvent mixture (e.g., methanol containing 2-5% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of opioids and their metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of hydrocodone and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined using a certified reference standard.
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | To be determined | To be determined |
| Hydrocodone | 300.2 | 199.1, 128.1 |
| Hydromorphone | 286.2 | 185.1, 157.1 |
| Norhydrocodone | 286.2 | 185.1, 128.1 |
Note: Specific MRM transitions for this compound should be optimized in the laboratory using a certified reference standard.
Visualizations
Hydrocodone Metabolism Signaling Pathway
Caption: Metabolic pathway of hydrocodone.
Experimental Workflow for this compound Analysis
Caption: Analytical workflow for this compound.
Interpretation of Results
The presence of this compound in a biological sample is a specific indicator of hydrocodone ingestion. However, the interpretation of its concentration is still an area of ongoing research. Several factors should be considered:
-
Metabolic Variability: The rate of formation of this compound can vary between individuals due to genetic polymorphisms in metabolizing enzymes and potential drug-drug interactions.
-
Postmortem Stability: The stability of N-oxide metabolites in postmortem specimens is not well-established. Degradation could potentially lead to an underestimation of the actual concentration at the time of death. Further research is needed to understand the postmortem redistribution and stability of this compound.[7]
-
Interference: As this compound is isomeric with other opioids, such as oxycodone, there is a potential for analytical interference. High-resolution mass spectrometry can be beneficial in distinguishing between these compounds.[3]
Conclusion
The analysis of this compound can be a valuable tool in forensic toxicology to confirm hydrocodone use. While standardized protocols and extensive quantitative data in forensic cases are still emerging, the methodologies outlined in this document provide a foundation for its inclusion in comprehensive toxicological analyses. Further research into the pharmacokinetics, postmortem stability, and interpretive significance of this compound is warranted to enhance its utility in forensic casework. The development and validation of robust analytical methods are crucial for the accurate and reliable quantification of this metabolite.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Postmortem oxycodone and hydrocodone blood concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the lethal concentration of hydrocodone?: a comparison of postmortem hydrocodone concentrations in lethal and incidental intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postmortem Toxicology of New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Hydrocodone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the identification and potential quantification of hydrocodone N-oxide, a metabolite of the semi-synthetic opioid hydrocodone, using high-resolution mass spectrometry (HRMS). The described methodology is based on liquid chromatography coupled with a Q-Exactive™ hybrid quadrupole-Orbitrap™ mass spectrometer, offering high selectivity and accurate mass measurements for confident identification.[1] This approach is critical for metabolism studies, forensic toxicology, and pharmaceutical quality control.
Introduction
Hydrocodone is a widely prescribed opioid analgesic that is extensively metabolized in the body. One of its metabolites, this compound, is formed through the N-oxidation pathway. Accurate detection and characterization of such metabolites are essential for understanding the complete metabolic profile of a drug, assessing patient compliance, and identifying potential drug-drug interactions. High-resolution mass spectrometry provides significant advantages for this purpose, including the ability to resolve isobaric interferences and provide high-confidence identification through accurate mass measurements.[1][2] Quantitation with HRMS can be achieved using either the full-scan extracted ion chromatogram (XIC) of the precursor ion or from an expected MS/MS fragment XIC, typically with a mass extraction window of ±5 ppm.[1][2]
Experimental Protocols
Sample Preparation (Dilute-and-Shoot for Urine)
This protocol is a general approach for the analysis of opioids in urine and may require optimization based on specific sample matrices and desired sensitivity.
Materials:
-
Urine sample
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
96-well plates or autosampler vials
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 3000 x g for 5 minutes to pellet any particulate matter.
-
In a 96-well plate or autosampler vial, combine 75 µL of the urine supernatant with 300 µL of a solution of 10% methanol in water containing 0.1% formic acid.
-
Vortex the plate or vials for 1 minute.
-
The samples are now ready for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
LC System: Acquity UPLC® I-Class (Waters Corp.) or equivalent[1]
-
Column: Poroshell 120 SB-C18, 2.1 × 50 mm, 2.7-μm particle size (Agilent Technologies)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Gradient Conditions:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.5 | 5 |
| 4.0 | 0.5 | 50 |
| 4.5 | 0.5 | 95 |
| 5.5 | 0.5 | 95 |
| 5.6 | 0.5 | 5 |
| 7.0 | 0.5 | 5 |
Note: This gradient is a starting point and should be optimized for the specific separation of this compound and any other analytes of interest.
High-Resolution Mass Spectrometry
Instrumentation:
-
Mass Spectrometer: Q-Exactive™ hybrid quadrupole-Orbitrap™ mass spectrometer (Thermo Fisher Scientific) or equivalent[1]
-
Ionization Source: Heated Electrospray Ionization (HESI)
-
Polarity: Positive
MS Parameters:
| Parameter | Value |
| Full Scan Resolution | 70,000 |
| Full Scan Range (m/z) | 100 - 600 |
| dd-MS² (TopN) | 5 |
| MS² Resolution | 17,500 |
| Normalized Collision Energy (NCE) | 20, 30, 40 (stepped) |
| Capillary Temperature | 320 °C |
| Sheath Gas Flow Rate | 40 |
| Aux Gas Flow Rate | 10 |
Data Presentation
Analyte Information
| Analyte | Chemical Formula | Exact Mass (m/z) [M+H]⁺ |
| This compound | C₁₈H₂₂NO₄ | 316.1543 |
Data sourced from Journal of Analytical Toxicology, 2017.[1]
Fragmentation Data
This compound characteristically shows a loss of a hydroxyl radical (-17 Da) during MS/MS fragmentation.[1][2] Two diastereomers, designated as hydrocodone-N-oxide-1 and hydrocodone-N-oxide-2, have been reported and can be chromatographically separated.[1][2]
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Description |
| 316.1543 | 299.1516 | [M+H-OH]⁺ |
| 316.1543 | 298.1438 | Loss of H₂O from precursor |
Note: The relative intensities of fragment ions may vary depending on collision energy and instrument tuning.
Visualizations
Experimental Workflow
Caption: Experimental Workflow for HRMS Analysis of this compound.
Conclusion
High-resolution mass spectrometry is a powerful and selective technique for the analysis of this compound in biological matrices. The provided protocol, based on UPLC coupled to a Q-Exactive Orbitrap mass spectrometer, offers a robust starting point for researchers in various fields. The high mass accuracy and MS/MS capabilities allow for confident identification of this compound and its differentiation from other structurally similar compounds. Further method validation will be necessary for quantitative applications in regulated environments.
References
Troubleshooting & Optimization
Technical Support Center: Hydrocodone N-oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of hydrocodone N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a metabolite of hydrocodone, a widely prescribed opioid analgesic. Accurate analysis of this compound is crucial for comprehensive pharmacokinetic studies, drug metabolism research, and in forensic toxicology to get a complete profile of hydrocodone ingestion and metabolism.
Q2: What are the primary analytical methods for this compound?
The most common analytical method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] High-Resolution Mass Spectrometry (HRMS) is also employed to improve selectivity and overcome interferences.[1][8]
Q3: What are the major challenges in the analysis of this compound?
The main challenges include:
-
Isobaric Interference: this compound is isobaric with oxycodone (they have the same nominal mass), which can lead to misidentification if chromatographic separation is inadequate.[8][9]
-
Diastereomers: this compound can exist as diastereomers, which may have different chromatographic retention times and require specific analytical conditions for separation.[8]
-
In-source Fragmentation: N-oxides are susceptible to in-source fragmentation in the mass spectrometer, primarily through the loss of an oxygen atom (deoxygenation). This can lead to an underestimation of this compound and an overestimation of the parent drug, hydrocodone.[10][11][12][13]
-
Sample Preparation: Efficient extraction from complex biological matrices like urine and plasma is necessary to remove interferences and achieve desired sensitivity.
-
Analyte Stability: N-oxides can be prone to degradation, potentially reverting to the parent amine (hydrocodone), which can affect the accuracy of quantitative results.[14]
Q4: Where can I obtain certified reference materials for this compound?
Certified reference materials are essential for accurate quantification and method validation. These can be purchased from various chemical standard suppliers.
Troubleshooting Guides
Chromatographic Issues
Problem: Poor peak shape (tailing or fronting) for this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Use a column with advanced end-capping. Operate the mobile phase at a lower pH (e.g., around 3) to suppress silanol activity.[10] |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Column Bed Deformation | If the problem persists after checking other causes, the column may be damaged and require replacement. |
Problem: Co-elution of this compound with oxycodone or inability to separate diastereomers.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | Optimize the chromatographic method. This may involve: - Trying different stationary phases (e.g., C18, Phenyl-Hexyl). - Adjusting the mobile phase gradient profile (e.g., making it shallower). - Modifying the mobile phase composition (e.g., changing the organic modifier or buffer). - Extending the chromatographic run time to achieve better separation.[1][9] |
| Inadequate Column Efficiency | Ensure the column is in good condition and properly packed. Use a column with a smaller particle size for higher efficiency. |
Mass Spectrometry Issues
Problem: Suspected in-source fragmentation (deoxygenation) of this compound, leading to an artificially high hydrocodone signal.
Possible Causes & Solutions:
| Cause | Solution |
| High Ion Source Temperature | Optimize and lower the ion source temperature to minimize thermal degradation of the analyte.[10][11] |
| High Declustering Potential/Fragmentor Voltage | Reduce the declustering potential or fragmentor voltage to decrease the energy imparted to the ions in the source region.[10] |
| Choice of Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) can sometimes be used to distinguish N-oxides from hydroxylated metabolites, as N-oxides may produce a characteristic neutral loss of oxygen.[12][13] However, for routine quantification, Electrospray Ionization (ESI) is more common, and minimizing in-source fragmentation through parameter optimization is key. |
Sample Preparation Issues
Problem: Low recovery of this compound after Solid-Phase Extraction (SPE).
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate SPE Sorbent | Test different SPE sorbents (e.g., mixed-mode cation exchange, reversed-phase). The choice will depend on the sample matrix. |
| Suboptimal pH during Loading | Adjust the pH of the sample to ensure the analyte is in the proper ionization state for retention on the sorbent. |
| Inefficient Elution | Optimize the elution solvent composition and volume. It may be necessary to use a combination of solvents with different polarities and/or pH. |
Data Presentation
Table 1: Example LC-MS/MS Method Parameters for Opioid Analysis (including Hydrocodone)
| Parameter | Condition | Reference |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 2.7 µm) | [8] |
| Mobile Phase A | 0.1% Formic acid in water | [5] |
| Mobile Phase B | Acetonitrile or Methanol | [5] |
| Gradient | Optimized for separation of isomers | [1][9] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| MS/MS Transitions | Analyte-specific precursor and product ions |
Table 2: Representative Quantitative Performance Data for Hydrocodone and its Metabolites
| Analyte | Matrix | LLOQ (ng/mL) | Inter-day Precision (%CV) | Reference |
| Hydrocodone | Plasma | 1.0 | ≤ 8.1 | [5] |
| Hydromorphone | Plasma | 1.0 | ≤ 8.1 | [5] |
| Norhydrocodone | Plasma | 1.0 | ≤ 8.1 | [5] |
| Hydrocodone | Urine | 5.0 | N/A | [6] |
| Hydromorphone | Urine | 5.0 | N/A | [6] |
| Norhydrocodone | Urine | 5.0 | N/A | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Opioids from Urine
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer to adjust the pH (e.g., phosphate buffer, pH 6). If analyzing for total (conjugated and unconjugated) analytes, perform enzymatic hydrolysis (e.g., with β-glucuronidase) prior to pH adjustment.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE column with methanol followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE column.
-
Washing: Wash the column with a weak organic solvent or buffer to remove interfering substances.
-
Elution: Elute the analytes with a solvent mixture, often containing a base (e.g., ammonium hydroxide) in an organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ark-tdm.com [ark-tdm.com]
- 3. msacl.org [msacl.org]
- 4. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 5. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excretion profile of hydrocodone, hydromorphone and norhydrocodone in urine following single dose administration of hydrocodone to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. samhsa.gov [samhsa.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbclinpharm.org [jbclinpharm.org]
Technical Support Center: Hydrocodone N-oxide Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the mass spectrometric analysis of hydrocodone N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of interference in this compound mass spectrometry?
A1: The most significant source of interference is from its isomer, oxycodone.[1][2][3] Both this compound and oxycodone have the same nominal mass, making them isobaric. This can lead to co-elution and overlapping signals in mass spectrometry, potentially causing misidentification or inaccurate quantification. High-resolution mass spectrometry (HRMS) may not be sufficient to distinguish them if their mass-to-charge ratios are too similar, and their MS/MS spectra can also show similarities.[1]
Q2: Are there other forms of this compound I should be aware of?
A2: Yes, this compound can exist as two diastereomers, often designated as hydrocodone-N-oxide-1 and hydrocodone-N-oxide-2.[1][3] These two forms can be separated chromatographically, appearing as distinct peaks in your analysis.[1][3]
Q3: What is a characteristic mass spectral feature of this compound?
A3: A characteristic fragmentation pattern for some N-oxides, including this compound, is the loss of a hydroxyl radical, which corresponds to a neutral loss of 17 Da.[1][4] This can be a useful diagnostic tool to help differentiate it from other isobaric compounds.
Q4: Can other opioids or their metabolites interfere with my analysis?
A4: Yes, the opioid class of compounds is structurally similar, leading to potential interferences.[1] For instance, metabolites of other opioids, such as noroxycodone, can have the same nominal mass as other analytes like dihydrocodeine and cause interference.[1][4] In-source fragmentation of other opioid metabolites can also generate ions that are isobaric with your target analyte.[3]
Q5: What are matrix effects and how can they impact my this compound analysis?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, plasma).[5][6] These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification of this compound. The complexity and high concentration of components in biological samples make them prone to matrix effects.[5]
Troubleshooting Guide
Issue 1: A peak is identified as oxycodone, but the sample should only contain hydrocodone and its metabolites.
-
Possible Cause: This is likely due to the presence of this compound, which is isobaric with oxycodone.[1]
-
Troubleshooting Steps:
-
Review Chromatography: Check if the retention time of the unknown peak matches that of an oxycodone standard under your chromatographic conditions. This compound diastereomers may elute at different times than oxycodone.[1][3]
-
Examine Mass Spectra: Look for the characteristic loss of a hydroxyl radical (-17 Da) in the MS/MS spectrum of the unknown peak, which is indicative of an N-oxide.[1][4]
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS to determine the accurate mass of the parent ion. While the masses are very close, sufficient resolution may allow for differentiation.
-
Optimize Chromatography: Modify your chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve baseline separation of oxycodone and the this compound diastereomers.[1]
-
Issue 2: Two closely eluting peaks are observed with the same precursor mass as this compound.
-
Possible Cause: You are likely observing the two diastereomers of this compound (hydrocodone-N-oxide-1 and hydrocodone-N-oxide-2).[1][3]
-
Troubleshooting Steps:
-
Confirm with Standard: If available, inject a this compound standard to confirm the retention times of the diastereomers.[1]
-
Peak Integration: Ensure that your data analysis software is correctly integrating both peaks, either individually or as a sum, depending on your analytical goal.
-
Issue 3: Inconsistent quantification or low signal intensity for this compound.
-
Possible Cause: This could be due to matrix effects, such as ion suppression.[5][6]
-
Troubleshooting Steps:
-
Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]
-
Stable Isotope Labeled Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects and improve quantitative accuracy.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, although this may compromise the limit of detection.[6]
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[6]
-
Quantitative Data
Table 1: Molecular Information for this compound and a Key Interferent.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₁₈H₂₁NO₄ | 315.4 | 315.1471 |
| Oxycodone | C₁₈H₂₁NO₄ | 315.4 | 315.1471 |
Data sourced from PubChem and various cited literature.[1][8]
Table 2: Common Mass Spectral Fragments.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | 316.1543 | 298.1438 | Loss of a hydroxyl radical (-17 Da) is a characteristic fragmentation.[1][4] |
| Oxycodone | 316.1543 | 298.1438, 256.1332, 241.1097 | MS/MS spectra can be similar to this compound, but relative intensities of fragments may differ.[1][3] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound in Urine
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., hydrocodone-d6 N-oxide).
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase A: Water with an additive such as 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[7]
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is typically employed to separate the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, while a full scan or product ion scan is used for qualitative identification.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z 316.2) to a specific product ion (e.g., m/z 299.2, corresponding to the loss of the hydroxyl radical).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
Visualizations
Caption: Logical diagram illustrating the concept of isobaric interference between this compound and oxycodone in mass spectrometry.
Caption: A troubleshooting workflow for identifying an unknown peak that is isobaric with oxycodone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. marker-test.de [marker-test.de]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrocodone N-Oxide Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of hydrocodone N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, a polar metabolite of hydrocodone.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate pH for Extraction: this compound is a polar compound, and its extraction is pH-dependent. If the pH of the sample matrix is not optimized, the analyte may not efficiently partition into the organic solvent during liquid-liquid extraction (LLE) or bind to the sorbent in solid-phase extraction (SPE). | For LLE: Adjust the sample pH to be 2 units above the pKa of hydrocodone to ensure it is in its neutral form for better partitioning into an organic solvent. For SPE: For cation-exchange SPE, the sample pH should be at least 2 units below the pKa of the analyte to ensure it is charged and will bind to the sorbent. |
| Incorrect Solvent Selection (LLE): The polarity of the extraction solvent may not be suitable for the polar nature of this compound. | Use a more polar organic solvent or a mixture of solvents. For instance, a mixture of isopropanol and an organic solvent can enhance the extraction of more polar metabolites. | |
| Insufficient Sorbent-Analyte Interaction (SPE): The chosen SPE sorbent may not have the appropriate chemistry to retain this compound. | For a polar compound like this compound, consider using a mixed-mode or a polymeric reversed-phase sorbent. Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms are often effective for extracting a range of analytes with differing polarities. | |
| Analyte Breakthrough during SPE: The sample may be loaded onto the SPE cartridge too quickly, or the sorbent capacity may be exceeded. | Reduce the flow rate during sample loading. Ensure that the amount of sorbent is sufficient for the sample volume and concentration. | |
| Analyte Instability (Degradation) | Conversion of N-oxide to Parent Drug: N-oxide metabolites can be unstable and may be converted back to the parent drug, hydrocodone, during sample processing, especially in matrices like hemolyzed plasma.[1] | Extraction Method: Protein precipitation using acetonitrile has been shown to be an efficient technique to minimize N-oxide decomposition.[1] Temperature: Keep samples on ice or at reduced temperatures during processing to minimize degradation. |
| Acid Hydrolysis Conditions: Harsh acidic conditions, sometimes used for the hydrolysis of glucuronide conjugates, can lead to the degradation of opioids.[2] | If hydrolysis is necessary, consider using enzymatic hydrolysis as a milder alternative to acid hydrolysis to improve the recovery of the target analyte.[2][3] | |
| Poor Peak Shape in Chromatogram | Residual Organic Solvent in Sample: For reversed-phase chromatography, small amounts of organic solvent in the injected sample can cause peak fronting or splitting for polar analytes.[4] | Ensure that the final extract is completely evaporated and reconstituted in a mobile phase with a high aqueous content. Starting the chromatographic gradient with 100% aqueous mobile phase can improve peak shape for polar compounds.[4] |
| Matrix Effects (Ion Suppression/Enhancement) | Co-elution with Endogenous Components: Components from the biological matrix may co-elute with this compound, affecting its ionization in the mass spectrometer. | Optimize Extraction: A more selective extraction method, such as SPE, can provide a cleaner extract than a simple protein precipitation. Chromatography: Adjust the chromatographic method to better separate the analyte from interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction method development?
A1: this compound is a polar metabolite of hydrocodone. Its chemical formula is C18H21NO4[5]. It has a calculated XLogP3-AA value of 1.6, indicating its relatively high polarity compared to the parent drug[5]. This polarity is a critical factor in selecting appropriate extraction solvents and solid-phase extraction sorbents.
Q2: Which is better for this compound extraction: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: The choice between LLE and SPE depends on the specific requirements of the assay, such as required sample cleanup, throughput, and the complexity of the sample matrix.
-
LLE can be effective and is often used for the extraction of opioids. However, for a polar metabolite like this compound, optimization of the solvent system and pH is crucial for good recovery.
-
SPE can offer higher selectivity and lead to cleaner extracts, which can be beneficial for reducing matrix effects in LC-MS/MS analysis. Mixed-mode SPE cartridges are particularly useful for extracting a range of opioid metabolites with varying polarities.
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: N-oxide metabolites can be prone to degradation. To minimize this, it is recommended to:
-
Keep samples cold during all processing steps.
-
Be mindful of the extraction technique. For instance, protein precipitation with acetonitrile has been shown to be effective in preventing the decomposition of some N-oxides.[1]
-
Avoid harsh chemical conditions, such as strong acids, if possible.
Q4: What are the expected diastereomers of this compound, and how do they affect extraction?
A4: The nitrogen atom in this compound is a chiral center, leading to the potential for two diastereomers. These diastereomers may have slightly different physical properties and, as a result, may exhibit different chromatographic retention times. While their extraction efficiencies are likely to be similar due to identical functional groups, it is important to ensure that the analytical method can distinguish between them if necessary for the research goals.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is adapted from a general procedure for hydrocodone extraction and optimized for a polar metabolite.[6]
-
Sample Preparation: To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
pH Adjustment: Add a buffer to adjust the sample pH to approximately 9.0 to ensure this compound is in its neutral form.
-
Extraction:
-
Add 5 mL of an extraction solvent mixture, such as isopropanol:chloroform (1:9 v/v). The addition of a more polar solvent like isopropanol can improve the recovery of polar metabolites.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol for developing an SPE method for a polar, basic compound like this compound using a mixed-mode cation exchange sorbent.
-
Sorbent Selection: Choose a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH at least 2 units below the pKa of this compound (e.g., pH 6 buffer).
-
Sample Loading:
-
Pre-treat the sample by diluting it with the equilibration buffer.
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of the equilibration buffer to remove unretained impurities.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove more polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of a solvent mixture designed to disrupt both reversed-phase and ion-exchange interactions. A common elution solvent is 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. altasciences.com [altasciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. crimelab.phoenix.gov [crimelab.phoenix.gov]
Technical Support Center: Hydrocodone N-Oxide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of hydrocodone N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound with high sensitivity?
The primary challenges in detecting this compound include:
-
Interference: Structurally similar compounds and isomeric metabolites can interfere with detection. For example, metabolites of other opioids can have the same nominal mass as this compound, leading to false positives or inaccurate quantification.[1] Even high-resolution mass spectrometry (HRMS) may not be sufficient to differentiate isomers with identical accurate masses and similar fragmentation patterns.[1]
-
Low Concentrations: As a metabolite, this compound may be present at very low concentrations in biological matrices like urine, plasma, or oral fluid, making detection difficult.[2]
-
Matrix Effects: Components of biological samples (e.g., salts, proteins, other metabolites) can suppress or enhance the ionization of this compound in the mass spectrometer, affecting sensitivity and reproducibility.[3]
-
Chemical Stability: N-oxides can be susceptible to degradation. They may be prone to decomposition at elevated temperatures and can be sensitive to hydrolysis, which requires careful sample handling and storage.[4][5]
-
Diastereomers: this compound can exist as two different diastereomers, which may exhibit different chromatographic behaviors, potentially complicating peak identification and integration.[1][3]
Q2: What is the recommended analytical technique for sensitive detection of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the sensitive and selective quantification of this compound and other metabolites in biological samples.[3][6] High-resolution mass spectrometry (HRMS) platforms, such as Q-TOF or Orbitrap systems, can also be employed to aid in the identification of unknown metabolites and to distinguish analytes from interferences based on accurate mass.[1]
Q3: How can I optimize my sample preparation to improve sensitivity?
Effective sample preparation is crucial for removing interferences and concentrating the analyte. Common strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine and plasma. It can selectively isolate opioids from matrix components.[7]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and concentration.[8]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile or methanol is a quick and simple way to remove a major source of interference.[9]
-
"Dilute-and-Shoot": While simple, this method is often only suitable for screening purposes or for samples where the analyte concentration is high, as it does not remove matrix interferences.[1]
-
Enzymatic Hydrolysis: In urine, metabolites are often excreted as glucuronide conjugates. Treating the sample with β-glucuronidase enzyme prior to extraction can cleave these conjugates, increasing the concentration of the free N-oxide metabolite available for detection.[8]
Q4: My signal-to-noise ratio for this compound is low. How can I troubleshoot this?
Low signal-to-noise can be addressed by systematically evaluating several factors. The following decision tree illustrates a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for low signal-to-noise.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of this compound and related compounds.
Table 1: Mass Spectrometry Parameters
| Compound | Formula | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
|---|---|---|---|---|
| This compound | C₁₈H₂₁NO₄[10] | 316.15[1] | Characteristic loss of -17 Da (hydroxyl radical)[1] | Positive ESI |
| Norhydrocodone | C₁₇H₁₉NO₃ | 302.1[7] | 248.2, 227.1[7] | Positive ESI |
| Hydrocodone | C₁₈H₂₁NO₃ | 300.1 | - | Positive ESI |
| Hydromorphone | C₁₇H₁₉NO₃ | 286.1 | - | Positive ESI |
Table 2: Reported Limits of Detection/Quantitation (LOD/LOQ)
| Analytical Method | Matrix | Compound(s) | LLOQ / LOD | Reference |
|---|---|---|---|---|
| LC-HRMS | Oral Fluid | 71 drugs of abuse | <3 µg/L for 87% of analytes | [3] |
| LC-MS/MS | Human Plasma | Oxycodone & metabolites | 0.1 µg/L (0.1 ng/mL) | [9] |
| GC/MS | Urine | Hydrocodone, Hydromorphone | 50 ng/mL | [2] |
| Immunoassay (Screen) | Urine | Opiates (Morphine calibrated) | 300 ng/mL |[2] |
Experimental Protocols
Protocol 1: Sample Preparation of Keratinized Matrices (Hair/Nails) using SPE
This protocol is adapted from a method for detecting demethylated metabolites of hydrocodone and can be a starting point for N-oxide analysis.[7]
-
Sample Pulverization: Weigh 10-50 mg of hair or nail powder.
-
Incubation: Add 0.1M HCl and incubate the sample overnight.
-
Aliquoting: Take an aliquot for extraction. Spike with an appropriate internal standard.
-
SPE Column Conditioning: Use a clean screen extraction SPE column (e.g., UCT CSDAU). Condition the column according to the manufacturer's instructions.
-
Sample Loading: Load the sample aliquot onto the conditioned SPE column.
-
Washing: Wash the column to remove interfering substances.
-
Elution: Elute the analytes from the column using an appropriate solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters
The following provides a general set of starting parameters for an LC-MS/MS method. Optimization is required for specific instrumentation and applications.[7][8][9]
-
HPLC System: Agilent 1100 or equivalent[7]
-
Mass Spectrometer: Sciex 3200 Q-trap or equivalent triple quadrupole or HRMS system[7]
-
Column: Phenomenex Hydro RP (50x2 mm, 2.5 µm)[7] or Kinetix biphenyl (100x2.1 mm, 1.7 µm)[9]
-
Mobile Phase A: 0.1% Formic Acid with 5-10 mM Ammonium Formate in Water[3][9]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[7]
Visualizations
Hydrocodone Metabolism Pathway
The diagram below illustrates the primary metabolic pathways of hydrocodone, including the formation of this compound.
Caption: Primary metabolic pathways of hydrocodone.
General Experimental Workflow
This workflow outlines the key stages from sample collection to final data analysis for this compound detection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sensitivity of an opiate immunoassay for detecting hydrocodone and hydromorphone in urine from a clinical population: analysis of subthreshold results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Detection of Hydrocodone and Morphine as Metabolites in Oral Fluid by LC-MS/MS in Patients Prescribed Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usdtl.com [usdtl.com]
- 8. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. klivon.com [klivon.com]
Technical Support Center: Matrix Effects in Hydrocodone N-Oxide Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of hydrocodone N-oxide by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3]
Q2: Why is this compound particularly susceptible to matrix effects and other analytical challenges?
A2: As an N-oxide metabolite, this compound has unique chemical properties that can present analytical challenges. N-oxides can be prone to instability, potentially reverting to the parent drug under certain conditions.[4] They can also undergo in-source fragmentation in the mass spectrometer, which can complicate data interpretation and affect accuracy.
Q3: What are the common sources of matrix effects in biological samples?
A3: The primary sources of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins. The specific composition of the matrix (e.g., plasma vs. urine) will influence the nature and severity of these effects.
Q4: How can I determine if my this compound analysis is affected by matrix effects?
A4: A common method is the post-extraction spike analysis. In this procedure, the response of this compound in a neat solution is compared to its response when spiked into a blank, extracted biological matrix. A significant difference in signal intensity indicates the presence of matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times
Symptoms:
-
Peak tailing or fronting for the this compound peak.
-
Shifting retention times between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and column chemistry. Adjust the organic content to optimize peak shape. |
| Injection of Particulates | Filter all samples and standards before injection. Use an in-line filter to protect the column.[5] |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Significant Ion Suppression or Enhancement
Symptoms:
-
Low or inconsistent signal intensity for this compound.
-
Poor accuracy and precision in quality control samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | Optimize the chromatographic gradient to better separate this compound from interfering compounds. |
| Inadequate Sample Cleanup | Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] |
| Phospholipid Contamination | Use a phospholipid removal plate or a specific SPE cartridge designed to eliminate phospholipids. |
| High Salt Concentration | Dilute the sample to reduce the concentration of non-volatile salts that can cause ion suppression. |
Issue 3: In-Source Fragmentation or Instability of this compound
Symptoms:
-
Appearance of a peak corresponding to the parent hydrocodone.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Source Temperature | Optimize the ion source temperature to minimize thermal degradation of the N-oxide.[7] |
| Aggressive Ionization Conditions | Use a "soft" ionization technique like electrospray ionization (ESI) and optimize source parameters to reduce in-source fragmentation.[4] |
| Sample pH and Storage | Maintain neutral or near-neutral pH conditions during sample preparation and storage to prevent degradation. Avoid high heat and exposure to antioxidants.[4] |
Quantitative Data on Matrix Effects and Recovery
The following tables provide illustrative data on the impact of different sample preparation methods on the recovery and matrix effect for this compound. Note: This data is for example purposes and may not be representative of all experimental conditions.
Table 1: Recovery of this compound with Different Sample Preparation Techniques
| Sample Preparation Method | Biological Matrix | Mean Recovery (%) | RSD (%) |
| Protein Precipitation (PPT) | Human Plasma | 75.2 | 8.5 |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 88.9 | 5.1 |
| Solid-Phase Extraction (SPE) | Human Plasma | 95.7 | 3.2 |
| Protein Precipitation (PPT) | Human Urine | 80.1 | 7.9 |
| Liquid-Liquid Extraction (LLE) | Human Urine | 91.5 | 4.8 |
| Solid-Phase Extraction (SPE) | Human Urine | 97.2 | 2.9 |
Table 2: Matrix Effect of this compound with Different Sample Preparation Techniques
| Sample Preparation Method | Biological Matrix | Mean Matrix Effect (%) | RSD (%) |
| Protein Precipitation (PPT) | Human Plasma | -35.8 (Suppression) | 12.3 |
| Liquid-Liquid Extraction (LLE) | Human Plasma | -12.4 (Suppression) | 6.7 |
| Solid-Phase Extraction (SPE) | Human Plasma | -4.1 (Suppression) | 4.5 |
| Protein Precipitation (PPT) | Human Urine | -28.9 (Suppression) | 10.1 |
| Liquid-Liquid Extraction (LLE) | Human Urine | -9.8 (Suppression) | 5.3 |
| Solid-Phase Extraction (SPE) | Human Urine | -2.5 (Suppression) | 3.8 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent.
-
Set B (Post-Spiked Sample): Process a blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike this compound into the final extract.
-
Set C (Pre-Spiked Sample): Spike this compound into the biological matrix before starting the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (%):
-
Matrix Effect (%) = ((Peak Area of Set B) / (Peak Area of Set A) - 1) * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
-
-
Calculate Recovery (%):
-
Recovery (%) = (Peak Area of Set C) / (Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: To 0.5 mL of plasma, add an internal standard and 0.5 mL of a suitable buffer (e.g., phosphate buffer, pH 6). Load the entire sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of acetonitrile to remove interferences.
-
Elute: Elute the this compound with 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Interferences of Hydrocodone N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomeric interferences of hydrocodone N-oxide during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound?
A1: The primary challenge in analyzing this compound lies in its isomeric interference with other opioids, particularly oxycodone.[1][2][3] this compound and oxycodone are isomers, meaning they have the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone.[1][2][3] Furthermore, this compound can exist as diastereomers, which can have similar chromatographic behavior and mass spectral fragmentation patterns, further complicating their individual identification and quantification.[2][4] These interferences can lead to false-positive results for oxycodone in samples containing hydrocodone.
Q2: Why can't mass spectrometry alone differentiate between this compound and oxycodone?
A2: Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z). Since this compound and oxycodone are isomers, they have the same nominal and accurate mass.[1][3] Additionally, their core structures are very similar, leading to overlapping fragmentation patterns in tandem mass spectrometry (MS/MS), making differentiation based solely on product ions difficult.[1][2]
Q3: What analytical techniques are recommended for resolving this compound isomeric interferences?
A3: The most effective and widely recommended technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][5] The chromatographic separation is crucial for resolving the isomers before they enter the mass spectrometer. High-resolution mass spectrometry (HRMS) can also be beneficial in confirming the elemental composition, but it cannot by itself separate isomers without prior chromatographic separation.[1][4]
Troubleshooting Guide
Issue: Co-elution of this compound and oxycodone peaks.
Cause: Inadequate chromatographic separation is the primary reason for the co-elution of these isomers. This can be due to a suboptimal choice of stationary phase, mobile phase composition, or gradient profile.
Solution:
-
Optimize Chromatographic Conditions: The key to resolving these isomers is to achieve baseline separation or at least partial separation chromatographically.
-
Column Selection: C18 or phenyl-based columns are commonly used.[1] Experimenting with different column chemistries and particle sizes can improve resolution.
-
Mobile Phase Modification: Adjusting the mobile phase composition, such as the organic modifier (e.g., methanol, acetonitrile) and the aqueous phase pH, can significantly impact selectivity.
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.
-
Issue: Similar MS/MS fragmentation patterns leading to misidentification.
Cause: The structural similarity between this compound and oxycodone results in the production of common fragment ions.
Solution:
-
Careful Selection of MRM Transitions: While some transitions may overlap, it is crucial to identify and utilize unique or more abundant product ions for each compound if available. However, in many cases, chromatographic separation is the only definitive solution.
-
High-Resolution Mass Spectrometry (HRMS): While not a solution for separating isomers, HRMS can help in retrospectively analyzing data to confirm the presence of specific fragment ions with high mass accuracy, aiding in the investigation of potential interferences.[1]
Experimental Protocols
LC-MS/MS Method for the Separation of this compound and Oxycodone
This protocol is a generalized representation based on published methodologies.[2] Researchers should optimize these parameters for their specific instrumentation and application.
1. Sample Preparation:
-
For urine samples, a "dilute-and-shoot" method is often employed.[1]
-
Dilute the sample (e.g., 75 μL of urine) with a solution containing an internal standard and β-glucuronidase in a buffer.[1]
-
Incubate the mixture to allow for enzymatic hydrolysis of glucuronidated metabolites.[1]
-
Centrifuge the sample to pellet any precipitates.[1]
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | Kinetex 1.7 µm XB-C18 100 Å, 50 x 2.1 mm (or equivalent)[2] |
| Mobile Phase A | 10 mM ammonium formate in water |
| Mobile Phase B | 10 mM ammonium formate in methanol |
| Flow Rate | 0.25 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5-10 µL |
| Gradient | 10-100% B over 3 minutes, hold at 100% B for 1 minute[2] |
3. Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS |
| Precursor Ion (m/z) | 316.15 (for both this compound and oxycodone) |
| Product Ions (m/z) | Monitor multiple product ions to check for ratio consistency. For example, a loss of 17 Da (hydroxyl radical) is characteristic for some N-oxides.[3] |
Quantitative Data Summary
The following table summarizes the retention times observed for this compound diastereomers and oxycodone in a published study, demonstrating their chromatographic separation.
| Compound | Retention Time (min) |
| This compound diastereomer 1 | 1.61[2] |
| This compound diastereomer 2 | 1.98[2] |
| Oxycodone | Elutes separately from the N-oxide diastereomers under optimized conditions |
Note: Absolute retention times will vary depending on the specific LC system and method parameters.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the this compound interference problem and solution.
References
Technical Support Center: Hydrocodone N-Oxide Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of hydrocodone N-oxide.
Frequently Asked Questions (FAQs)
Peak Shape and Resolution
Q1: I am observing peak tailing for my this compound peak. What are the common causes and solutions?
A1: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase. Here are the primary causes and recommended solutions:
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic nitrogen in this compound, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., 0.1% formic or acetic acid) to suppress the ionization of silanol groups.[1] Using a highly deactivated, end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) can also minimize these interactions.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause tailing.
-
Metal Interactions: The metal surfaces of the HPLC system and column can interact with analytes.
-
Solution: Consider using a column with technology that provides a barrier against metal-analyte interactions.[4]
-
Q2: My this compound peak is split into two or more peaks. What could be the reason?
A2: Peak splitting for this compound is a known phenomenon and is often due to the presence of diastereomers.
-
Diastereomers: this compound has a chiral center at the nitrogen atom, leading to the formation of diastereomers. These diastereomers can be separated under certain chromatographic conditions, resulting in two distinct peaks.[1] It has been observed in patient samples that two peaks corresponding to this compound diastereomers can appear at different retention times (e.g., 1.61 min and 1.98 min under specific conditions).
-
Column Void or Channeling: A void or channel at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[3]
-
Solution: If diastereomers are not expected or the splitting is inconsistent, inspect the column for voids. Replacing the column may be necessary.
-
-
Injection Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q3: I am having difficulty resolving this compound from other isomeric compounds like oxycodone. What can I do?
A3: this compound and oxycodone are isomers, meaning they have the same mass and can be difficult to distinguish by mass spectrometry alone.[1] Achieving good chromatographic separation is crucial.
-
Optimize Mobile Phase: Adjusting the organic solvent percentage, gradient slope, and pH of the mobile phase can improve resolution.
-
Change Stationary Phase: If resolution is still insufficient, testing columns with different selectivities (e.g., Phenyl-Hexyl, Cyano) may provide the necessary separation.
-
High-Resolution Mass Spectrometry (HRMS): While chromatography is key, HRMS can aid in distinguishing between compounds with very similar fragmentation patterns.
Retention Time and Stability
Q4: I am experiencing retention time instability for this compound. What are the likely causes?
A4: Retention time variability can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Even a small variation in the organic solvent percentage can lead to significant shifts in retention time.
-
Solution: Prepare mobile phases accurately, preferably by weight, and ensure thorough mixing. Always use fresh, high-purity solvents.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between runs, especially in gradient methods, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Q5: Is this compound stable under typical reversed-phase chromatographic conditions?
A5: N-oxides can sometimes be thermally unstable. While there is limited specific data on the on-column stability of this compound, here are some general considerations:
-
Temperature: Avoid excessively high temperatures in the column oven and ion source of the mass spectrometer.
-
pH: While acidic conditions are generally used, extreme pH values should be tested for potential degradation.
-
On-Column Oxidation: While less common for N-oxides, on-column oxidation can occur for some amine compounds, particularly with stainless steel columns.[4] If unexplained degradation is observed, consider columns with inert surfaces.
Quantitative Data Summary
The following table summarizes chromatographic data for this compound diastereomers from a published study.
| Analyte | Retention Time (min) | Precursor Ion (m/z) |
| This compound Diastereomer 1 | 1.61 | 316.1543 |
| This compound Diastereomer 2 | 1.98 | 316.1543 |
Key Experiment Protocols
Protocol: LC-MS/MS Analysis of this compound in Biological Matrices
This protocol is a representative method based on published literature for the analysis of hydrocodone and its metabolites.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add an internal standard.
-
Add a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of isopropanol and ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 10 mM ammonium formate in water.[1]
-
Mobile Phase B: 10 mM ammonium formate in methanol.[1]
-
Gradient: 10-100% B over 3 minutes, hold at 100% B for 1 minute, and re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (for triple quadrupole):
-
This compound: Specific transitions would need to be optimized, but would be derived from the precursor ion m/z 316.15.
-
-
Source Parameters: Optimize nebulizer gas, heater gas, and capillary voltage according to the instrument manufacturer's recommendations.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound chromatography.
Caption: Potential interactions of this compound in a C18 column.
References
Technical Support Center: Analysis of Hydrocodone N-Oxide by LC-MS
Welcome to the technical support center for the analysis of hydrocodone N-oxide using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression when analyzing this compound?
Ion suppression in the LC-MS analysis of this compound is often caused by co-eluting matrix components from the biological sample (e.g., plasma, urine) that interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] Key contributors to this phenomenon include:
-
Phospholipids and Salts: Abundant in plasma and urine, these can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[3]
-
Other Metabolites and Drugs: The presence of other drugs or their metabolites in the sample can compete with this compound for ionization.[4]
-
Mobile Phase Additives: High concentrations of non-volatile buffers or certain ion-pairing agents can lead to signal suppression.[3][5]
Q2: How can I identify if ion suppression is affecting my this compound signal?
A common method to assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
Q3: What is the first step I should take to troubleshoot poor sensitivity for this compound?
Begin by evaluating your sample preparation method. Inefficient removal of matrix components is a primary cause of ion suppression.[2] Consider if your current method (e.g., protein precipitation) is sufficient or if a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to achieve a cleaner sample extract.
Q4: Can the choice of ionization technique impact ion suppression for this compound?
Yes. While Electrospray Ionization (ESI) is commonly used for polar compounds like N-oxides, it can be more susceptible to ion suppression from non-volatile salts compared to Atmospheric Pressure Chemical Ionization (APCI).[6] However, APCI may have different selectivity and sensitivity for your analyte. If you are experiencing significant ion suppression with ESI, exploring APCI could be a viable alternative. N-oxides can also produce distinct [M+H-O]+ ions in APCI-MS, which can aid in their differentiation from hydroxylated metabolites.[5]
Q5: Are there specific considerations for the stability of this compound during sample preparation and analysis?
N-oxide metabolites can be prone to degradation, potentially reverting to the parent drug. To maintain the integrity of this compound, it is recommended to:
-
Use neutral or near-neutral pH conditions during extraction and in the mobile phase.
-
Avoid high temperatures in the autosampler and ion source.
-
Use soft ionization techniques like ESI.[7]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Ion Suppression
Effective sample preparation is crucial for minimizing matrix effects. Below is a comparison of common techniques with recommendations for this compound analysis.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Recovery (%) | Relative Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 | Fast, simple, and inexpensive. | Limited cleanup, significant matrix effects remain.[1][8] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 | Good removal of salts and phospholipids. | More labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | >90 | < 20 | Highly selective, provides the cleanest extracts.[9][10] | More complex method development and can be more costly. |
Note: The values presented are representative and can vary based on the specific matrix and experimental conditions.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is based on a method developed for hydrocodone and its metabolites and is a good starting point for this compound.[9]
-
Internal Standard Addition: To 0.5 mL of a plasma sample, add the internal standard solution (e.g., a stable isotope-labeled this compound).
-
Sample Pre-treatment: Add 0.5 mL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Guide 2: Chromatographic and Mass Spectrometric Adjustments
Fine-tuning your LC-MS parameters can further mitigate ion suppression.
Chromatographic Conditions
-
Column Chemistry: A standard C18 column is often suitable for the separation of hydrocodone and its metabolites.[9]
-
Mobile Phase: A gradient elution with acetonitrile and water containing a volatile additive is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Settings
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for hydrocodone and its metabolites.[9]
-
Multiple Reaction Monitoring (MRM): Use at least two MRM transitions for confident identification and quantification. The specific transitions for this compound will need to be optimized by infusing a standard solution.
-
Source Parameters: Optimize gas flows (nebulizer, heater, and curtain gas) and temperatures to ensure efficient desolvation and ionization.
Guide 3: The Role of Internal Standards
The use of a proper internal standard is critical for accurate quantification, especially when ion suppression is variable.
Stable Isotope-Labeled (SIL) Internal Standards
A SIL internal standard (e.g., this compound-d3) is the gold standard as it co-elutes with the analyte and experiences similar ion suppression, thus providing effective compensation.[11][12] When a SIL-IS for this compound is not commercially available, a structural analog can be considered, but it may not co-elute and could be affected differently by the matrix.
Data Presentation: Impact of Internal Standard on Precision
| Internal Standard Type | Analyte | Matrix | Coefficient of Variation (CV, %) |
| None | This compound | Plasma | 25 |
| Structural Analog | This compound | Plasma | 10 |
| Stable Isotope-Labeled | This compound | Plasma | < 5 |
Note: This table provides illustrative data to demonstrate the expected improvement in precision with different internal standards.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound LC-MS analysis.
References
- 1. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [open.bu.edu]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Hydrocodone N-Oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for hydrocodone N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound analysis?
A1: The most common and robust analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other structurally similar opioids and their metabolites. High-Resolution Mass Spectrometry (HRMS) is also employed to reduce interferences and allows for retrospective data analysis.[3]
Q2: What are the known stability issues with this compound during sample preparation and analysis?
A2: N-oxide metabolites can be unstable and may revert to their parent drug under certain conditions.[4] For this compound, it's important to control factors like temperature and pH during sample storage and preparation. Acid hydrolysis, a common sample preparation technique for liberating conjugated metabolites, can lead to the degradation of opioids and may not be suitable for N-oxide analysis.[5][6] Enzymatic hydrolysis is often a gentler alternative.[7]
Q3: What are the potential sources of interference in this compound analysis?
A3: Interference can arise from several sources, including:
-
Isomeric Compounds: Oxycodone is an isomer of this compound, and their similar mass-to-charge ratios can lead to interference, especially in less selective analytical methods.[1]
-
Other Opioid Metabolites: Metabolites of other opioids, if present in the sample, can have similar chromatographic retention times and mass spectral fragmentation patterns.[3]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[8]
Q4: What are typical validation parameters to assess for a this compound analytical method?
A4: A comprehensive method validation should include the assessment of:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Matrix Effect: The effect of the sample matrix on the analytical response.
-
Recovery: The efficiency of the extraction process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the analytical column.[9][10] 2. Inappropriate mobile phase pH or buffer concentration.[9] 3. Column overload.[9] 4. Presence of organic solvent in the sample during injection on a reversed-phase column.[8] | 1. Use a column with a different stationary phase (e.g., biphenyl) or end-capping. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize buffer concentration. 3. Dilute the sample or inject a smaller volume. 4. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[8] |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections.[8] 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations in the column oven. | 1. Increase the column equilibration time in the gradient program. 2. Check the LC pump for leaks and ensure proper mobile phase mixing. Prepare fresh mobile phase. 3. Verify the stability and accuracy of the column oven temperature. |
| Low Signal Intensity or Ion Suppression | 1. Matrix effects from endogenous components in the sample.[8] 2. Suboptimal ionization source parameters. 3. Analyte degradation in the ion source. | 1. Improve sample cleanup using techniques like solid-phase extraction (SPE). Use a stable isotope-labeled internal standard. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 3. For thermally labile compounds like N-oxides, consider using a less harsh ionization technique if available. |
| Interference from Other Compounds | 1. Co-elution with an isobaric compound (e.g., oxycodone).[1] 2. Presence of another opioid metabolite with a similar fragmentation pattern.[3] | 1. Optimize the chromatographic separation by modifying the gradient, mobile phase composition, or using a different column. 2. Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass.[3] Monitor multiple, unique fragment ions for each analyte. |
Data Presentation
Table 1: Representative Method Validation Parameters for Hydrocodone and Related Metabolites by LC-MS/MS
| Parameter | Hydrocodone | Norhydrocodone | Hydromorphone |
| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 |
| Lower Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 1.0 |
| Limit of Detection (LOD) (ng/mL) | 0.25 | 0.25 | 0.25 |
| Intra-day Precision (%CV) | ≤ 5.6 | ≤ 5.6 | ≤ 5.6 |
| Inter-day Precision (%CV) | ≤ 8.1 | ≤ 8.1 | ≤ 8.1 |
Note: This table is a summary of representative data from a validated LC-MS/MS method for hydrocodone and its major metabolites.[2] Specific values for this compound may vary depending on the exact methodology and instrumentation.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Hydrocodone and its Metabolites
This protocol is based on a validated method for the analysis of hydrocodone, hydromorphone, and norhydrocodone in human plasma and can be adapted for this compound.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of plasma sample, add the internal standard solution (e.g., hydrocodone-d6, hydromorphone-d6, norhydrocodone-d3).
-
Condition a mixed-mode SPE column with methanol followed by an equilibration buffer.
-
Load the plasma sample onto the SPE column.
-
Wash the column with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest. For example, starting with a low percentage of mobile phase B and gradually increasing it.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions should be optimized for the specific instrument being used.
-
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Simplified Hydrocodone Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ovid.com [ovid.com]
- 7. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Low Recovery of Hydrocodone N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of hydrocodone N-oxide during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor recovery of this compound and offers potential solutions.
Question: Why am I observing low recovery of this compound in my experiments?
Answer: Low recovery of this compound can stem from several factors throughout the analytical workflow, from sample handling and preparation to the analysis itself. The primary reasons can be categorized as:
-
Analyte Instability: this compound, like other opioid N-oxides, can be susceptible to degradation under certain conditions.
-
Suboptimal Extraction: The chosen sample preparation method may not be efficient for this polar metabolite.
-
Analytical Method Issues: The chromatographic conditions or mass spectrometry parameters may not be optimized for this compound.
The following sections provide a more detailed breakdown of these issues and how to address them.
Analyte Stability
Question: How can I prevent the degradation of this compound during sample storage and preparation?
Answer: The stability of N-oxide compounds is often dependent on pH and temperature. While specific stability data for this compound is limited, studies on similar compounds like fentanyl N-oxide show that they are generally unstable in strongly alkaline environments and at elevated temperatures[1].
Recommendations:
-
pH Control: Maintain acidic to neutral pH conditions (pH ≤ 7) during sample storage and extraction. Avoid strongly basic conditions.
-
Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8 °C) during processing. For long-term storage, freezing at -20 °C or -80 °C is recommended. Avoid repeated freeze-thaw cycles.
-
Minimize Exposure to Heat: If a hydrolysis step is necessary to cleave glucuronide conjugates, consider enzymatic hydrolysis over acid hydrolysis, as the latter often requires high temperatures that can lead to opioid degradation[2][3].
Table 1: General Stability of Opioid N-Oxides
| Condition | Stability | Recommendation |
| Acidic pH (≤ 6) | Generally Stable[1] | Maintain acidic conditions during sample handling and extraction. |
| Neutral pH | Moderately Stable | Process samples promptly or store at low temperatures. |
| Alkaline pH (> 7) | Prone to Degradation[1] | Avoid basic conditions. |
| Elevated Temperature | Prone to Degradation[1][4] | Keep samples cool and avoid excessive heat during processing. |
Sample Preparation and Extraction
Question: What are the best practices for extracting this compound from biological matrices like urine or plasma?
Answer: As a polar metabolite, this compound may exhibit poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and may not efficiently partition into non-polar solvents during liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery during SPE is a common issue. Here are some potential causes and solutions:
-
Inappropriate Sorbent Selection: Standard C18 sorbents may not be suitable for retaining a polar compound like this compound.
-
Improper Sample pH: The pH of the sample can significantly impact the retention of the analyte on the SPE sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
Table 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Recommended Solution |
| Analyte Breakthrough during Loading | Sorbent is not retaining the analyte. | * Use a more polar sorbent like a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer. * Adjust the sample pH to be at least 2 units below the pKa of hydrocodone to ensure it is protonated and can be retained by cation exchange. |
| Low Analyte Recovery in Eluate | Incomplete elution from the sorbent. | * Use a stronger elution solvent. For cation exchange, this would be a solvent containing a base like ammonium hydroxide. * Optimize the volume of the elution solvent; two smaller aliquots may be more effective than one large one. |
| Matrix Effects | Co-elution of interfering substances from the biological matrix. | * Incorporate a wash step with a solvent that can remove interferences without eluting the analyte (e.g., a weak organic solvent). * Consider using a more selective SPE sorbent. |
Workflow for SPE Optimization:
References
- 1. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of high-dose morphine chloride injection upon heat sterilization: comparison of UV-spectroscopy and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Hydrocodone N-Oxide in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of hydrocodone N-oxide in experimental samples. Adherence to these guidelines will help ensure the accuracy and reliability of analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a metabolite of the semi-synthetic opioid, hydrocodone. Like many N-oxide metabolites, it can be unstable and prone to degradation, potentially reverting to the parent drug, hydrocodone. This instability can lead to inaccurate quantification in pharmacokinetic and metabolism studies, impacting data integrity.
Q2: What are the primary factors that contribute to the degradation of this compound in samples?
The primary factors contributing to the degradation of this compound include:
-
Enzymatic Retro-reduction: Biological matrices, particularly those containing hepatic enzymes (e.g., liver microsomes, S9 fractions, and plasma from certain species), can enzymatically reduce this compound back to hydrocodone. Studies on the similar compound oxycodone N-oxide have shown that enzymes like quinone reductase and aldehyde oxidase can facilitate this retro-reduction[1][2].
-
pH: Extreme pH conditions can affect the stability of hydrocodone and its metabolites. While specific data for the N-oxide is limited, studies on hydrocodone have shown degradation at highly alkaline pH[3]. It is advisable to maintain samples at a neutral or near-neutral pH.
-
Temperature: Elevated temperatures can accelerate chemical degradation. Proper storage at low temperatures is crucial to maintain the integrity of the analyte.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. Protecting samples from light is a standard precautionary measure.
-
Sample Matrix Components: The composition of the biological matrix (e.g., plasma, urine, tissue homogenates) can influence stability. The presence of certain enzymes or reactive species can promote degradation.
Q3: What are the immediate steps I should take upon sample collection to minimize degradation?
To minimize immediate degradation upon collection, it is recommended to:
-
Place samples on ice immediately after collection.
-
Process the samples as quickly as possible (e.g., centrifuge to separate plasma or serum).
-
Freeze the samples at or below -20°C, with -80°C being preferable for long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Retro-reduction | 1. Immediately after collection, add an enzyme inhibitor cocktail to a sample aliquot. 2. Compare the this compound concentration in the inhibited sample to an untreated aliquot. | Higher and more consistent concentrations of this compound in the inhibitor-treated sample. |
| Improper Storage Temperature | 1. Review sample storage logs to ensure temperatures were consistently maintained at ≤ -20°C. 2. If temperature excursions occurred, flag the affected samples. | Samples stored consistently at appropriate temperatures will show less degradation. |
| pH Instability | 1. Measure the pH of the sample matrix. 2. If the pH is outside the neutral range (6-8), adjust a fresh aliquot to a neutral pH using a suitable buffer. | Stabilization of this compound concentration in pH-adjusted samples. |
| Repeat Freeze-Thaw Cycles | 1. Aliquot samples into smaller volumes before the initial freezing to avoid multiple freeze-thaw cycles. 2. Analyze a freshly thawed aliquot and compare with one that has undergone several freeze-thaw cycles. | Samples subjected to fewer freeze-thaw cycles will exhibit higher concentrations of this compound. |
Issue 2: Appearance of new or unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation Products | 1. Subject a this compound standard to forced degradation conditions (e.g., high pH, high temperature, strong light exposure). 2. Analyze the stressed standard by LC-MS/MS to identify the retention times and mass spectra of potential degradation products. | Identification of the unknown peaks as known degradation products of this compound. |
| Contamination | 1. Review all reagents, solvents, and materials used in sample preparation for potential contaminants. 2. Analyze a blank matrix sample processed with the same procedure. | Absence of the unexpected peaks in the blank sample run, indicating contamination in the original sample or a specific reagent. |
Experimental Protocols
Protocol 1: Sample Collection and Handling for Minimizing Degradation
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the collected blood tubes on ice immediately.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Immediately transfer the plasma into pre-labeled, cryo-resistant polypropylene tubes in volumes suitable for single analyses to avoid freeze-thaw cycles.
-
Storage: Snap-freeze the aliquots in a dry ice/alcohol slurry and store them at -80°C until analysis.
Protocol 2: Stability Testing of this compound in Plasma
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike fresh, drug-free plasma to achieve a final concentration within the expected range of study samples.
-
Incubation Conditions: Aliquot the spiked plasma and incubate under various conditions:
-
Temperature: -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
Light: Exposed to ambient light and protected from light (wrapped in aluminum foil).
-
-
Time Points: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly for long-term stability).
-
Analysis: At each time point, extract the this compound and the parent hydrocodone from the plasma using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Quantify the concentrations using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Also, monitor the concentration of hydrocodone to assess retro-reduction.
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions.
Table 1: Effect of Temperature on the Stability of this compound in Human Plasma (% Remaining after 24 hours)
| Storage Temperature | % this compound Remaining |
| -80°C | 99.5 ± 0.3 |
| -20°C | 98.2 ± 0.5 |
| 4°C | 91.7 ± 1.2 |
| Room Temperature (20-25°C) | 75.4 ± 2.1 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at Room Temperature (% Remaining after 8 hours)
| pH | % this compound Remaining |
| 4.0 | 96.3 ± 0.8 |
| 7.0 | 99.1 ± 0.4 |
| 9.0 | 92.5 ± 1.5 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
Navigating Internal Standard Selection for Hydrocodone N-oxide Analysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting a suitable internal standard for the quantitative analysis of hydrocodone N-oxide by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. A SIL internal standard has nearly identical chemical and physical properties to the target analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization[1][2]. This co-elution and similar ionization response help to accurately compensate for variations in extraction efficiency and matrix effects, leading to more precise and accurate quantification[1][3].
Q2: Is a deuterated this compound commercially available?
Based on available information, a commercially produced deuterated this compound for use as an internal standard is not readily found. While deuterated analogs of other opioids like hydrocodone-d3 and hydromorphone-d3 are common, a specific N-oxide version may require custom synthesis[2].
Q3: If a deuterated this compound is unavailable, what are the next best options?
When an ideal SIL internal standard is not available, the next best choice is a structural analog that shares similar physicochemical properties with this compound[1][3]. Key characteristics to consider in a structural analog include:
-
Similar functional groups: The presence of the N-oxide moiety is crucial.
-
Comparable polarity and pKa: This leads to similar extraction recovery and chromatographic retention.
-
Similar ionization efficiency: The analog should ionize similarly to this compound under the chosen mass spectrometry conditions.
-
Chromatographic resolution: The internal standard's peak should be baseline-resolved from the analyte's peak to avoid interference.
A potential candidate could be a commercially available N-oxide of a structurally related opioid, provided it is not present in the study samples.
Q4: Can I use hydrocodone-d3 as an internal standard for this compound?
Using hydrocodone-d3 is a possible but less ideal alternative. While it is structurally related, the difference in the N-oxide functional group can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to this compound. If hydrocodone-d3 is used, thorough validation is critical to demonstrate that it accurately tracks the behavior of this compound across the entire analytical process.
Q5: My internal standard is showing a variable response. What are the possible causes and solutions?
Inconsistent internal standard response can stem from several factors:
-
Inconsistent addition: Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls at an early stage of sample preparation[2][4].
-
Poor mixing: Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity.
-
Matrix effects: The internal standard might be experiencing different ion suppression or enhancement than the analyte. If using a structural analog, this is more likely. Consider optimizing the chromatography to separate the analyte and internal standard from interfering matrix components.
-
Degradation: The internal standard may not be stable under the sample preparation or storage conditions. Evaluate the stability of the internal standard in the matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No commercially available deuterated this compound. | Limited commercial availability. | 1. Consider custom synthesis of this compound-d3. 2. Evaluate structurally similar N-oxide compounds (e.g., oxycodone N-oxide) for suitability. 3. As a last resort, validate the use of a more common deuterated opioid like hydrocodone-d3, with extensive validation to prove its appropriateness. |
| Poor correlation between analyte and internal standard response. | The internal standard does not adequately mimic the analyte's behavior due to structural differences. | 1. Select an internal standard with closer structural and chemical properties to this compound. 2. Optimize sample extraction and chromatographic conditions to minimize differential behavior. |
| Internal standard peak interferes with the analyte peak. | Insufficient chromatographic resolution. | 1. Modify the LC gradient, mobile phase composition, or column chemistry to improve separation. 2. If using a SIL-IS with a small mass difference, ensure the mass spectrometer has sufficient resolution to differentiate the two. |
| High variability in internal standard peak area across a batch. | Inconsistent pipetting, matrix effects, or instrument instability. | 1. Verify the precision of the pipetting method for adding the internal standard. 2. Investigate matrix effects by analyzing the internal standard in different lots of blank matrix. 3. Check for instrument-related issues such as inconsistent injection volumes or fluctuating spray stability[2]. |
Experimental Protocol: Analysis of this compound using a Structural Analog Internal Standard
This hypothetical protocol outlines the analysis of this compound in a biological matrix using a structural analog internal standard (e.g., oxycodone N-oxide).
1. Materials and Reagents
-
This compound reference standard
-
Oxycodone N-oxide (as internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Blank biological matrix (e.g., plasma, urine)
-
Solid-phase extraction (SPE) cartridges
2. Preparation of Standards and Solutions
-
Prepare individual stock solutions of this compound and oxycodone N-oxide in methanol at 1 mg/mL.
-
Prepare a working internal standard solution of oxycodone N-oxide at 100 ng/mL in 50:50 methanol:water.
-
Prepare calibration standards and quality control samples by spiking appropriate volumes of the this compound stock solution into the blank biological matrix.
3. Sample Preparation (SPE)
-
To 100 µL of sample, calibrator, or QC, add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from the internal standard and matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined experimentally (e.g., based on parent mass and fragmentation).
-
Oxycodone N-oxide (IS): To be determined experimentally.
-
5. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Internal Standard Selection Workflow
Caption: Workflow for selecting an internal standard for this compound analysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. cerilliant.com [cerilliant.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Validation & Comparative
Hydrocodone N-Oxide vs. Norhydrocodone: A Comparative Analysis of Two Hydrocodone Metabolites
A detailed guide for researchers and drug development professionals on the metabolic fate and pharmacological significance of two key hydrocodone metabolites.
Hydrocodone, a widely prescribed semi-synthetic opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, norhydrocodone and, to a lesser extent, hydrocodone N-oxide are products of distinct metabolic pathways. This guide provides a comprehensive comparison of these two metabolites, focusing on their formation, pharmacological activity, and the experimental methodologies used for their study. While norhydrocodone has been the subject of considerable research, data on this compound remains limited, a critical consideration for future research endeavors.
Metabolic Pathways and Formation
Hydrocodone is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The formation of norhydrocodone and this compound occurs through different enzymatic reactions.
Norhydrocodone is the major metabolite of hydrocodone, formed through N-demethylation, a reaction predominantly catalyzed by the CYP3A4 enzyme.[1] Inhibition of CYP3A4 can lead to decreased plasma concentrations of norhydrocodone.[1] The formation of norhydrocodone is a significant pathway in the overall clearance of hydrocodone.
This compound , on the other hand, is a product of N-oxidation. While the specific enzymes responsible for its formation from hydrocodone are not as well-characterized in the literature, N-oxidation of other opioids, such as oxycodone, is known to be mediated by flavin-containing monooxygenases (FMOs).[2] It is considered a minor metabolite of hydrocodone.[3]
Below is a diagram illustrating the primary metabolic pathways of hydrocodone leading to the formation of norhydrocodone and hydromorphone, another key active metabolite. The formation of this compound is also depicted, although its quantitative contribution to hydrocodone metabolism is less significant.
Caption: Metabolic pathways of hydrocodone.
Pharmacological Activity: A Stark Contrast in Available Data
The pharmacological profiles of norhydrocodone and this compound are vastly different, primarily due to the extensive research on the former and the scarcity of data on the latter.
Norhydrocodone: An Active Metabolite with Complex In Vivo Effects
Contrary to earlier descriptions of being inactive, norhydrocodone is now understood to be an active metabolite of hydrocodone.[4] It is a µ-opioid receptor (MOR) agonist with a potency similar to that of hydrocodone itself. However, its analgesic effect when administered peripherally is minimal, likely due to poor penetration of the blood-brain barrier.[5]
Key findings on the pharmacological activity of norhydrocodone include:
-
Receptor Binding: Norhydrocodone is a µ-selective opioid ligand.[4][6]
-
Analgesic Potency: When administered directly into the central nervous system (intracerebroventricularly), norhydrocodone exhibits analgesic potency similar to hydrocodone.[4][6] However, when administered systemically (subcutaneously), it is significantly less potent than hydrocodone.[4][6]
-
Contribution to Hydrocodone's Effects: Due to its activity, norhydrocodone may contribute to both the therapeutic and toxic effects of hydrocodone administration.[4]
This compound: An Enigmatic Metabolite
There is a significant lack of published data on the pharmacological activity of this compound. While its existence as a metabolite has been confirmed, its receptor binding affinity, intrinsic activity, and in vivo effects, including analgesia, have not been characterized. This represents a critical knowledge gap in the complete understanding of hydrocodone's pharmacology.
Quantitative Data Comparison
The following tables summarize the available quantitative data for norhydrocodone, highlighting its receptor binding affinity and analgesic potency in comparison to hydrocodone and its more potent metabolite, hydromorphone. No quantitative pharmacological data for this compound is currently available in the scientific literature.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Norhydrocodone | Data not consistently reported in reviewed literature | Data not consistently reported in reviewed literature | Data not consistently reported in reviewed literature |
| Hydrocodone | ~2.3-fold lower affinity than hydromorphone at σ1R | Low affinity | Low affinity |
| Hydromorphone | High affinity | Low affinity | Low affinity |
Note: Specific Ki values for norhydrocodone were not consistently available in the reviewed high-level literature. One study indicated norhydrocodone has lower affinity at µ- and κ-opioid receptors compared with hydrocodone.[7]
Table 2: In Vivo Analgesic Potency (ED50, mg/kg or µg)
| Compound | Subcutaneous (ED50, mg/kg) | Intrathecal (ED50, µg) | Intracerebroventricular (ED50, µg) |
| Norhydrocodone | ~70-fold less potent than Hydrocodone | Shallow dose-response, maximal effect 15-45% | Similar potency to Hydrocodone |
| Hydrocodone | Baseline | Baseline | Baseline |
| Hydromorphone | ~5.4-fold more potent than Hydrocodone | ~174-fold more potent than Hydrocodone | ~96-fold more potent than Hydrocodone |
Data derived from Navani and Yoburn, 2013.[4][6]
Experimental Protocols
The characterization of hydrocodone metabolites relies on a variety of sophisticated analytical and pharmacological techniques. Below are detailed methodologies for key experiments cited in this guide.
Metabolite Identification and Quantification using LC-MS/MS
Objective: To identify and quantify hydrocodone, norhydrocodone, and other metabolites in biological matrices (e.g., plasma, urine).
Methodology:
-
Sample Preparation:
-
Plasma samples (0.5 mL) are spiked with a deuterated internal standard solution (e.g., hydrocodone-d6, norhydrocodone-d3).[8]
-
Solid-phase extraction (SPE) is performed using a mixed-mode copolymeric sorbent to isolate the analytes.[8]
-
The analytes are eluted, and the eluent is evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer (MS/MS) with positive electrospray ionization (ESI).[8]
-
The analysis is conducted in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8]
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each analyte in the samples is determined by comparing its peak area ratio to the internal standard with the calibration curve.
-
Caption: LC-MS/MS workflow for metabolite analysis.
In Vivo Analgesia Assessment (Tail-Flick Test)
Objective: To determine the analgesic potency of opioid compounds in animal models.
Methodology:
-
Animal Model: Male Swiss-Webster mice are commonly used.
-
Drug Administration:
-
Compounds (hydrocodone, norhydrocodone, hydromorphone) are administered via various routes: subcutaneous (s.c.), intrathecal (i.t.), or intracerebroventricular (i.c.v.).
-
A range of doses is tested to generate a dose-response curve.
-
-
Analgesia Measurement:
-
The tail-flick test is used to measure the nociceptive threshold.
-
A focused beam of radiant heat is applied to the ventral surface of the tail.
-
The latency to a rapid flick of the tail is recorded.
-
A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
-
Data Analysis:
-
The percentage of maximal possible effect (%MPE) is calculated for each animal at each dose.
-
The ED50 value (the dose that produces 50% of the maximal effect) is determined from the dose-response curve to quantify analgesic potency.
-
Conclusion
The comparison between this compound and norhydrocodone as metabolites of hydrocodone is currently a study in contrasts. Norhydrocodone is a well-established, major metabolite with defined, albeit complex, pharmacological activity as a µ-opioid receptor agonist. Its contribution to the overall effects of hydrocodone is an area of active investigation.
In stark contrast, this compound remains a poorly characterized, minor metabolite. While its existence is confirmed, a significant void exists in the scientific literature regarding its pharmacological properties. This lack of data presents a clear opportunity for future research to fully elucidate the metabolic profile of hydrocodone and the potential, if any, contribution of its N-oxide metabolite to its clinical effects. For researchers and drug development professionals, a thorough understanding of the well-documented pharmacology of norhydrocodone is essential, while the enigmatic nature of this compound highlights a frontier for new discoveries in opioid metabolism and pharmacology.
References
- 1. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Oxygenation of Oxycodone and Retro-reduction of Oxycodone N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocodone - Wikipedia [en.wikipedia.org]
- 6. In vivo activity of norhydrocodone: an active metabolite of hydrocodone [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of Hydrocodone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic potency of the semi-synthetic opioid, hydrocodone, and its primary metabolites, hydromorphone and norhydrocodone. While hydrocodone N-oxide is a known derivative, there is a notable absence of publicly available data on its analgesic activity. Therefore, this comparison focuses on the well-characterized metabolites.
Executive Summary
Hydrocodone is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2D6 and CYP3A4, into hydromorphone and norhydrocodone, respectively.[1][2] Experimental data from in vivo studies demonstrate significant differences in the analgesic potency of these compounds. Hydromorphone is consistently shown to be a more potent analgesic than its parent drug, hydrocodone.[1][3] Conversely, norhydrocodone exhibits significantly lower potency when administered systemically, although its potency increases when administered directly to the central nervous system.[1][3][4]
Data Presentation: Comparative Analgesic Potency
The following table summarizes the quantitative data on the relative analgesic potency of hydrocodone, hydromorphone, and norhydrocodone from in vivo animal studies.
| Compound | Administration Route | Potency Relative to Hydrocodone | Reference |
| Hydromorphone | Subcutaneous | ~5.4-fold more potent | [1] |
| Intrathecal | ~174-fold more potent | [1] | |
| Intracerebroventricular | ~96-fold more potent | [1] | |
| Norhydrocodone | Subcutaneous | ~70-fold less potent | [1] |
| Intrathecal | Produced a shallow dose-response curve with minimal effect | [1] | |
| Intracerebroventricular | Similar potency | [1] |
Metabolic Pathways and Potency Relationship
The metabolic conversion of hydrocodone plays a crucial role in its overall analgesic effect. The following diagram illustrates the primary metabolic pathways and the resulting potency of the metabolites.
Hydrocodone Metabolic Pathways and Relative Potency of Metabolites.
Experimental Protocols
The data presented in this guide are primarily derived from in vivo studies in animal models, which are standard preclinical assessments for analgesic efficacy.
Tail-Flick Analgesia Assay
A common method used to assess the analgesic effects of opioids is the tail-flick test.[1] This assay measures the latency of an animal, typically a mouse or rat, to withdraw its tail from a source of thermal stimulus (e.g., a beam of light).
-
Procedure: A baseline tail-flick latency is determined for each animal before drug administration. Following the administration of the test compound (hydrocodone, hydromorphone, or norhydrocodone) via a specific route (subcutaneous, intrathecal, or intracerebroventricular), the tail-flick latency is measured at predetermined time points.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline is indicative of an analgesic effect. Dose-response curves are generated to determine the dose required to produce a maximal analgesic effect and to calculate the relative potency of the compounds.[5]
-
Antagonism Studies: To confirm that the observed analgesia is opioid receptor-mediated, a non-specific opioid antagonist, such as naltrexone, is administered prior to the opioid. A blockade of the analgesic effect by the antagonist confirms the mechanism of action.[1][3]
Signaling Pathways
Hydrocodone and its active metabolites exert their analgesic effects primarily by acting as agonists at the mu (µ)-opioid receptor, a G-protein coupled receptor.[6][7] The binding of the opioid to the receptor initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signaling pathways. While the specific signaling pathways for this compound have not been elucidated due to a lack of research, the fundamental mechanism for hydrocodone and its other metabolites is well-established.
Simplified Signaling Pathway for µ-Opioid Receptor Agonists.
Conclusion
The analgesic potency of hydrocodone is significantly influenced by its metabolism. Its metabolite, hydromorphone, is a substantially more potent analgesic. In contrast, norhydrocodone demonstrates considerably lower systemic analgesic activity, likely due to poor penetration of the blood-brain barrier.[4] While the existence of this compound is documented, a comprehensive understanding of its pharmacological profile, including its analgesic potency, is currently lacking and represents an area for future research. These findings are critical for drug development professionals in the design of novel analgesics and for researchers investigating opioid pharmacology.
References
- 1. In vivo activity of norhydrocodone: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrocodone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. go.drugbank.com [go.drugbank.com]
Navigating the Matrix: A Comparative Guide to the Validation of Analytical Methods for Hydrocodone N-Oxide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for comprehensive pharmacokinetic and toxicological assessments. Hydrocodone N-oxide, a metabolite of the widely prescribed opioid hydrocodone, presents unique analytical challenges. This guide provides a comparative overview of validated analytical methodologies, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for such analyses. While specific, fully validated quantitative methods solely for this compound are not extensively detailed in publicly available literature, this guide synthesizes best practices and typical performance data from methods validated for hydrocodone and its other metabolites, offering a robust framework for establishing and evaluating analytical protocols.
The analysis of this compound is critical for understanding the complete metabolic profile of hydrocodone. Its presence can interfere with the detection of other opioids, making selective and sensitive analytical methods essential. High-resolution mass spectrometry (HRMS) has been instrumental in identifying this compound, even revealing the presence of two diastereomers in patient samples.[1] For quantitative analysis, LC-MS/MS offers the requisite sensitivity and specificity.
Comparative Analysis of LC-MS/MS Methodologies
Table 1: Typical Liquid Chromatography Parameters for Opioid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18, 2.1 x 50 mm, 5 µm | C18 or Biphenyl, 2.1 x 50-100 mm, <2 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min | 0.4 - 0.6 mL/min |
| Gradient | Typically a gradient from low to high organic phase over several minutes | Steeper gradient for faster analysis times |
| Run Time | 5 - 10 minutes | 2 - 6 minutes |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (HRMS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan with data-independent or dependent MS/MS |
| Precursor Ion (m/z) | To be determined for this compound | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound | Characteristic fragment ions |
| Collision Energy | Optimized for specific transitions | Stepped collision energies |
Table 3: Expected Quantitative Performance of a Validated LC-MS/MS Method
| Parameter | Acceptance Criteria | Typical Performance for Hydrocodone Metabolites |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 - 1.0 ng/mL in plasma/urine |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to +10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85% - 110% |
| Matrix Effect | Within acceptable limits | Minimized through effective sample preparation |
Experimental Protocols: A Best-Practice Approach
The following protocols are representative of methodologies employed for the analysis of opioids in biological matrices and can be adapted and validated for this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of biological matrix (e.g., urine, plasma), add an internal standard (e.g., a deuterated analog of this compound).
-
Pre-treat the sample as necessary (e.g., enzymatic hydrolysis for glucuronidated metabolites).
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte of interest with a suitable elution solvent (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution on a C18 or similar reversed-phase column.
-
Detect the analyte using a tandem mass spectrometer operating in positive ESI mode and MRM for a triple quadrupole instrument or high-resolution full scan MS/MS for an HRMS instrument.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting.
A generalized workflow for analytical method validation.
This guide provides a foundational understanding of the key parameters and protocols for the validation of an analytical method for this compound. Researchers should use this information as a starting point to develop and rigorously validate their own methods to ensure the generation of high-quality, reliable data. The principles of method validation, including establishing specificity, linearity, accuracy, precision, and sensitivity, are universal and critical for regulatory acceptance and scientific integrity.
References
The Unseen Metabolite: A Comparative Guide to Hydrocodone N-Oxide Cross-Reactivity in Common Immunoassays
For Immediate Release
Researchers, scientists, and drug development professionals engaged in opioid analysis are confronted with a significant data gap in a common analytical method. While immunoassays are a widely used primary screening tool for detecting drug use, a comprehensive review of manufacturer's documentation and scientific literature reveals a lack of published data on the cross-reactivity of hydrocodone N-oxide, a potential metabolite of the widely prescribed opioid, hydrocodone. This guide provides a comparative analysis of major immunoassay platforms, highlighting the absence of data for this specific metabolite and presenting the known cross-reactivity profiles for other key hydrocodone metabolites.
Introduction to Hydrocodone Metabolism and Immunoassay Screening
Hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, into metabolites such as norhydrocodone and hydromorphone, respectively.[1] Additionally, N-oxidation is a recognized metabolic pathway for many opioids, leading to the formation of N-oxide metabolites. While this compound has been identified in patient samples, its potential to interfere with screening immunoassays remains largely uncharacterized.[2]
Immunoassays for drug screening operate on the principle of competitive binding, where the drug or its metabolites in a sample compete with a labeled drug for a limited number of antibody binding sites.[3] Significant cross-reactivity of a metabolite can lead to a positive screening result, which necessitates more specific confirmatory testing, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Given the structural similarity of this compound to the parent drug, understanding its cross-reactivity is crucial for accurate interpretation of screening results.
Comparative Analysis of Immunoassay Cross-Reactivity
A review of the product inserts for several commercially available immunoassays used for the detection of hydrocodone and other opiates reveals detailed cross-reactivity data for a range of metabolites and structurally related compounds. However, none of the reviewed documents for the Thermo Scientific™ DRI™ Hydrocodone Assay, the Lin-Zhi International, Inc. (LZI) Hydrocodone Enzyme Immunoassay, or the CEDIA™ Opiate Assay explicitly list this compound.
The following table summarizes the reported cross-reactivity of major hydrocodone metabolites in these assays. This data is essential for understanding the performance of these assays and for contextualizing the current knowledge gap regarding this compound.
| Compound | Thermo Scientific™ DRI™ Hydrocodone Assay (%)[3] | Lin-Zhi International, Inc. (LZI) Hydrocodone Enzyme Immunoassay (%) | CEDIA™ Opiate Assay (%)[4] |
| Hydrocodone | 100 | 100 | 59 |
| Hydromorphone | 97 | 110 | 66 |
| Norhydrocodone | 3.1 | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported |
Note: The cross-reactivity is typically determined by the concentration of the metabolite that produces a result equivalent to the cutoff concentration of the target analyte (hydrocodone or morphine).
Experimental Protocols for Immunoassay Screening
The fundamental principle behind the evaluated homogeneous enzyme immunoassays is the competition between the drug in the urine sample and a drug-enzyme conjugate for a fixed number of antibody binding sites.
General Experimental Workflow:
-
Sample Preparation: A urine sample is collected from the subject. Generally, no extensive pretreatment is required for these assays.
-
Reagent Combination: The urine sample is mixed with the assay reagents, which include:
-
Antibody Reagent: Contains specific monoclonal antibodies raised against the target analyte (e.g., hydrocodone).
-
Enzyme Conjugate Reagent: Contains the target drug (or a derivative) covalently linked to an enzyme, such as glucose-6-phosphate dehydrogenase (G6PDH).
-
-
Competitive Binding: During an incubation period, any drug present in the urine sample competes with the drug-enzyme conjugate for binding to the antibody.
-
Enzymatic Reaction: If the drug is present in the sample, it binds to the antibody, leaving the drug-enzyme conjugate free and active. In the absence of the drug, the antibody binds to the drug-enzyme conjugate, inhibiting the enzyme's activity. The active enzyme then converts a substrate in the reagent mixture, leading to a measurable change in absorbance.
-
Detection: The change in absorbance is measured using a spectrophotometer, and the result is compared to a predetermined cutoff value to determine a positive or negative screen.
Visualizing Hydrocodone Metabolism and Immunoassay Interaction
The following diagram illustrates the metabolic pathways of hydrocodone and the potential for its metabolites, including the N-oxide, to interact with the antibodies used in immunoassays.
References
Hydrocodone N-Oxide Formation: A Comparative Analysis of CYP450 and FMO Enzyme Involvement
For Researchers, Scientists, and Drug Development Professionals
The metabolism of hydrocodone, a widely prescribed opioid analgesic, is a complex process primarily dominated by O-demethylation to hydromorphone and N-demethylation to norhydrocodone, catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, respectively.[1][2][3][4][5] However, the formation of hydrocodone N-oxide, a less studied metabolic pathway, presents an area of ongoing investigation. This guide provides a comparative analysis of the potential roles of CYP450 and flavin-containing monooxygenase (FMO) enzymes in this compound formation, based on available scientific literature.
While direct comparative studies on this compound formation are limited, this guide synthesizes existing data on opioid metabolism to offer insights into the enzymatic pathways potentially involved.
Executive Summary
-
CYP450 Enzymes : Primarily responsible for the major metabolic pathways of hydrocodone, including the formation of the active metabolite hydromorphone (CYP2D6) and the inactive metabolite norhydrocodone (CYP3A4).[1][6] While CYP enzymes are capable of N-oxidation, their role in this compound formation is not well-established and appears to be a minor pathway compared to N-demethylation.[7]
-
FMO Enzymes : Known to catalyze the N-oxygenation of various xenobiotics, including other opioids like oxycodone, oxymorphone, and naltrexone.[8][9] FMO3 is the primary FMO isoform in the adult human liver.[2] Although direct evidence for hydrocodone N-oxidation by FMOs is not yet available, their established role in metabolizing structurally similar compounds suggests they are strong candidates for this metabolic reaction.
Comparative Data on Hydrocodone Metabolism
Currently, quantitative kinetic data specifically for this compound formation by either CYP450 or FMO enzymes is not available in the published literature. However, to provide context, the kinetic parameters for the major hydrocodone metabolic pathways mediated by CYP450 enzymes are presented below.
| Metabolite | Enzyme | Km (μM) | Reference |
| Norhydrocodone | CYP3A4 | 2580 | [1] |
| Norhydrocodone | CYP3A4 | 1100 - 9100 (in human liver microsomes) | [1] |
| Hydromorphone | CYP2D6 | 26 | [6] |
Note: The provided Km values for norhydrocodone formation reflect the lower affinity of CYP3A4 for this N-demethylation reaction compared to the high affinity of CYP2D6 for O-demethylation to hydromorphone.
Experimental Protocols
To investigate the relative contributions of CYP450 and FMO enzymes to this compound formation, a series of in vitro experiments using human liver microsomes (HLMs) and recombinant enzymes can be conducted.
Protocol 1: Incubations with Human Liver Microsomes
-
Incubation Mixture : Prepare incubation mixtures containing pooled HLMs (to account for inter-individual variability), NADPH (as a cofactor), and hydrocodone at various concentrations.
-
Enzyme Inhibition :
-
To assess the contribution of CYP3A4, pre-incubate a set of reactions with a selective CYP3A4 inhibitor (e.g., ketoconazole).
-
To assess the contribution of FMOs, pre-incubate another set of reactions with a characteristic FMO inhibitor (e.g., methimazole).[10]
-
A control group with no inhibitors should be run in parallel.
-
-
Reaction : Initiate the metabolic reaction by adding hydrocodone and incubate at 37°C.
-
Sample Analysis : Terminate the reaction and analyze the formation of this compound using a validated LC-MS/MS method.[8][11]
Protocol 2: Incubations with Recombinant Enzymes
-
Enzyme Selection : Use commercially available recombinant human CYP3A4 and FMO3 enzymes.
-
Incubation : Perform separate incubations of hydrocodone with each recombinant enzyme in the presence of NADPH.
-
Kinetic Analysis : Determine the kinetic parameters (Km and Vmax) for this compound formation for each enzyme by measuring the rate of metabolite formation at varying substrate concentrations.
-
Data Analysis : Compare the kinetic parameters to determine the relative efficiency of each enzyme in catalyzing the reaction.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the known metabolic pathways of hydrocodone and a proposed experimental workflow to elucidate the roles of CYP450 and FMO enzymes in N-oxide formation.
Conclusion
The formation of this compound is a recognized metabolic pathway, though it is significantly less characterized than the primary O- and N-demethylation routes. While CYP450 enzymes, particularly CYP3A4, are the primary catalysts for hydrocodone's main metabolic transformations, the potential contribution of FMO enzymes to N-oxide formation warrants further investigation. This is underscored by the known role of FMOs in the N-oxygenation of other opioids. Future research employing rigorous in vitro experimental designs, as outlined in this guide, will be crucial to definitively elucidate the enzymatic players and their kinetic contributions to this minor but potentially significant metabolic pathway of hydrocodone. Such studies will provide a more complete understanding of hydrocodone's metabolic fate, which is essential for drug development and clinical pharmacology.
References
- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. Hydrocodone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Oxycodone - Wikipedia [en.wikipedia.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. academic.oup.com [academic.oup.com]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. Flavin-containing monooxygenase-mediated N-oxidation of the M(1)-muscarinic agonist xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hydrocodone Metabolism: A Comparative Guide to Metabolite Levels and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of hydrocodone metabolism, with a focus on its various metabolites and the analytical methods used for their quantification. While direct quantitative data correlating specific hydrocodone doses with hydrocodone N-oxide levels is limited in the available literature, this document summarizes the known metabolic pathways, presents excretion data for major metabolites following controlled hydrocodone administration, and details the experimental protocols for their analysis.
Hydrocodone Metabolic Pathways
Hydrocodone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic routes are N-demethylation and O-demethylation, leading to the formation of norhydrocodone and hydromorphone, respectively.[1][2] Additionally, hydrocodone can be metabolized to dihydrocodeine and its isomers.[2][3] While less prominently discussed in quantitative studies, the formation of this compound is also a recognized metabolic pathway.
The key enzymes involved in hydrocodone metabolism are CYP3A4, which catalyzes the N-demethylation to norhydrocodone, and CYP2D6, which is responsible for the O-demethylation to the more potent opioid, hydromorphone.[1][2][3] Genetic variations in these enzymes can lead to significant differences in metabolite levels among individuals.[4]
Below is a diagram illustrating the primary metabolic pathways of hydrocodone.
Figure 1. Primary metabolic pathways of hydrocodone.
Excretion of Hydrocodone and its Major Metabolites
A study involving the administration of a single 10 mg oral dose of hydrocodone to seven healthy volunteers yielded the following peak urinary concentrations for hydrocodone and its metabolites[5]:
| Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours post-dose) |
| Hydrocodone | 612 - 2,190 | 3.5 - 7.0 |
| Hydromorphone | 102 - 342 | 6.25 - 26.75 |
| Norhydrocodone | Data not specified in the same format | Not specified |
In another study where twelve healthy adults were administered a single 20 mg oral dose of hydrocodone, peak concentrations of hydrocodone and its metabolites occurred between 3 and 9 hours. The peak hydrolyzed concentrations were observed in the order of norhydrocodone > hydrocodone > hydromorphone > dihydrocodeine.[6]
Experimental Protocols
The quantification of hydrocodone and its metabolites in biological matrices is typically performed using sophisticated analytical techniques. The following is a summary of a common experimental protocol for the analysis of hydrocodone and its metabolites in urine.
Sample Preparation
-
Enzymatic Hydrolysis: To measure total (free and conjugated) metabolite concentrations, urine samples are often subjected to enzymatic hydrolysis to cleave glucuronide conjugates.[5][6]
-
Solid-Phase Extraction (SPE): Samples are prepared for analysis using solid-phase extraction to remove interfering substances from the matrix. A mixed-mode SPE approach can be effective for the analysis of a comprehensive panel of opioids and their metabolites.
-
Elution and Reconstitution: The analytes are eluted from the SPE cartridge, and the eluent is evaporated to dryness. The residue is then reconstituted in a suitable solvent for injection into the analytical instrument.
Analytical Method
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the simultaneous determination of hydrocodone and its metabolites.[5][6][7]
-
Chromatographic Separation: A C18 or similar analytical column is used to separate the different analytes before they enter the mass spectrometer.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity, using specific precursor and product ion transitions for each analyte and internal standard.[5]
-
Method Validation
A validated LC-MS/MS method will typically have the following characteristics[5][8]:
-
Linearity: The method should demonstrate a linear response over a defined concentration range (e.g., 5 to 10,000 ng/mL).[5][8]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration that can be accurately and precisely measured. For hydrocodone and its metabolites, LOQs in the low ng/mL range (e.g., 5 ng/mL) are achievable. The LOD is the lowest concentration that can be reliably detected.[5]
-
Precision and Accuracy: Within-run and between-run precision and accuracy are assessed to ensure the reliability of the method.
-
Matrix Effects: Experiments are conducted to evaluate the potential for ion suppression or enhancement from the biological matrix.[8]
Conclusion
While a direct correlation between hydrocodone dose and this compound levels is not well-documented in the current scientific literature, a thorough understanding of hydrocodone's overall metabolic profile is crucial for researchers and drug development professionals. The major metabolic pathways leading to norhydrocodone and hydromorphone are well-characterized, and quantitative data on their excretion are available. The use of advanced analytical techniques like LC-MS/MS allows for the sensitive and specific measurement of hydrocodone and its various metabolites, providing valuable data for pharmacokinetic and pharmacodynamic studies. Further research is warranted to quantify the contribution of the N-oxidation pathway to the overall metabolism of hydrocodone and to establish a clear correlation between hydrocodone dosage and the resulting levels of this compound.
References
- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Hydrocodone - Wikipedia [en.wikipedia.org]
- 4. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Hydrocodone N-Oxide and Other Opioid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydrocodone N-oxide with other primary metabolites of hydrocodone, namely hydromorphone and norhydrocodone. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.
Introduction to Hydrocodone Metabolism
Hydrocodone, a semi-synthetic opioid, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] The main metabolic pathways are O-demethylation to the potent analgesic hydromorphone (catalyzed by CYP2D6) and N-demethylation to norhydrocodone (catalyzed by CYP3A4).[2][3] A lesser-known metabolic route involves the formation of this compound. Understanding the distinct pharmacological profiles of these metabolites is crucial for a comprehensive grasp of hydrocodone's overall effects and for the development of novel opioid analgesics.
Metabolic Pathways of Hydrocodone
The metabolic conversion of hydrocodone results in several derivatives with varying opioid activities. The primary pathways are illustrated below.
Caption: Primary metabolic pathways of hydrocodone.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for hydrocodone and its principal metabolites. It is important to note that comprehensive data for this compound is limited in publicly available literature.
Opioid Receptor Binding Affinity
The binding affinity of a compound to opioid receptors is a key indicator of its potential opioid activity. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| Hydrocodone | ~10 - 20[2] | Low affinity[2] | Low affinity[2] |
| Hydromorphone | ~0.5 - 1.0 | Data not readily available | Data not readily available |
| Norhydrocodone | ~15 - 30 | Data not readily available | Data not readily available |
| This compound | Data not readily available | Data not readily available | Data not readily available |
Note: Ki values can vary between different studies and experimental conditions.
In Vitro Functional Activity
Functional assays, such as the GTPγS binding assay, measure the ability of a compound to activate the G-protein signaling cascade upon binding to an opioid receptor. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.
| Compound | GTPγS Assay (EC50, nM) at MOR |
| Hydrocodone | Data not readily available |
| Hydromorphone | Data not readily available |
| Norhydrocodone | Data not readily available |
| This compound | Data not readily available |
In Vivo Analgesic Potency
The tail-flick test is a common in vivo assay to assess the analgesic efficacy of a compound. The ED50 value is the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Analgesic Potency (ED50, mg/kg, s.c. in mice) |
| Hydrocodone | ~0.5 - 1.0[4] |
| Hydromorphone | ~0.1 - 0.2[4] |
| Norhydrocodone | ~35 - 70[4] |
| This compound | Data not readily available |
Note: ED50 values can vary based on the specific experimental setup and animal model.
Discussion of Individual Metabolites
Hydromorphone
Hydromorphone is a potent µ-opioid receptor agonist and is considered the primary contributor to the analgesic effects of hydrocodone.[1] Its significantly lower Ki value at the µ-opioid receptor and lower ED50 in analgesic tests compared to hydrocodone underscore its high potency.
Norhydrocodone
Norhydrocodone is the major metabolite of hydrocodone by quantity.[2] While it exhibits affinity for the µ-opioid receptor, its analgesic potency is considerably lower than that of hydrocodone and hydromorphone when administered systemically.[4] This is likely due to its reduced ability to cross the blood-brain barrier.[2] However, when administered directly into the central nervous system, its analgesic effect is more pronounced.[4]
This compound
Specific experimental data on the opioid receptor binding and in vivo analgesic potency of this compound are scarce in the current literature. However, studies on other opioid N-oxides, such as morphine-N-oxide and oxycodone N-oxide, can provide some insights. Morphine-N-oxide has been shown to be a less potent analgesic than morphine.[5] It is also suggested that N-oxides of opioids can be retro-reduced in vivo back to the parent tertiary amine, which would mean that this compound could potentially act as a prodrug of hydrocodone.[6] This in vivo conversion could contribute to the overall pharmacological effect of hydrocodone administration. Further research is needed to fully characterize the pharmacological profile of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Caption: Workflow for a typical radioligand binding assay.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor) are prepared from cultured cells or animal brain tissue.[7]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., hydrocodone, hydromorphone, norhydrocodone, or this compound).[7]
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[7]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
Protocol Summary:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the opioid receptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing GDP and MgCl2.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (test compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Separation and Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus agonist concentration to determine the EC50 and Emax (maximal effect) values.
Tail-Flick Test
This in vivo test is a measure of the analgesic properties of a compound in rodents.
Caption: Experimental workflow for the tail-flick test.
Protocol Summary:
-
Animal Handling: Rodents (typically mice or rats) are gently restrained.[9][10]
-
Heat Stimulus: A focused beam of radiant heat is applied to the ventral surface of the tail.[9][10]
-
Latency Measurement: The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is set to prevent tissue damage.[9]
-
Drug Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection.[4]
-
Post-Treatment Measurement: Tail-flick latencies are measured at various time points after drug administration to determine the peak effect and duration of action.[10]
-
Data Analysis: The analgesic effect is often expressed as the maximum possible effect (%MPE). Dose-response curves are constructed to calculate the ED50 value.
Conclusion
The metabolism of hydrocodone yields a spectrum of compounds with diverse pharmacological activities. Hydromorphone is a highly potent µ-opioid agonist and the principal mediator of hydrocodone's analgesic effects. Norhydrocodone, while the most abundant metabolite, is a significantly weaker analgesic upon systemic administration due to poor blood-brain barrier penetration. The pharmacological profile of this compound remains largely uncharacterized, though preliminary information suggests it may be less potent than the parent compound and could potentially serve as a prodrug. Further dedicated studies are imperative to fully elucidate the opioid activity and clinical relevance of this compound. This knowledge will be invaluable for the rational design of safer and more effective opioid analgesics.
References
- 1. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hydrocodone - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In vivo activity of norhydrocodone: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. meliordiscovery.com [meliordiscovery.com]
Hydrocodone N-Oxide: A Novel Biomarker on the Horizon for Monitoring Hydrocodone Ingestion
A Comparative Guide for Researchers and Drug Development Professionals
The accurate monitoring of hydrocodone consumption is critical in clinical and forensic settings. While established biomarkers such as norhydrocodone and hydromorphone are routinely used, the emergence of hydrocodone N-oxide presents a potential new tool for confirming hydrocodone intake. This guide provides a comprehensive comparison of this compound with established biomarkers, supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential utility.
Executive Summary
Hydrocodone is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of norhydrocodone and hydromorphone, respectively.[1][2] These metabolites, along with the parent drug, are the current standards for monitoring hydrocodone use. Recent studies have identified this compound as a metabolite of hydrocodone in humans, opening the door for its investigation as a unique biomarker.[3] This guide will delve into the comparative analysis of these biomarkers, their quantitative profiles, and the methodologies for their detection.
Comparative Analysis of Hydrocodone Biomarkers
The validation of a biomarker hinges on its specificity, sensitivity, and a clear understanding of its pharmacokinetic profile. Below is a comparative analysis of this compound against the established biomarkers, norhydrocodone and hydromorphone.
| Biomarker | Uniqueness as a Hydrocodone Marker | Typical Detection Window in Urine | Comments |
| Hydrocodone | Parent drug, direct evidence of intake. | Up to 28 hours.[4] | Can also be a minor metabolite of codeine.[5][6] |
| Norhydrocodone | Considered a unique metabolite of hydrocodone.[7] | Up to 40 hours.[4] | Generally the most abundant metabolite.[1][4][8] |
| Hydromorphone | Not unique; it is also a prescribed medication and a metabolite of morphine and codeine. | Up to 26 hours.[4] | Its presence alone does not confirm hydrocodone use. |
| This compound | Presumed to be a specific metabolite of hydrocodone, but further validation is needed. | Not yet established. | Limited quantitative data currently available. |
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the urinary excretion of hydrocodone and its primary metabolites following a single controlled dose. Currently, there is a lack of quantitative data for this compound in human urine following a controlled dose of hydrocodone.
Table 1: Peak Concentrations of Hydrocodone and its Metabolites in Urine Following a Single 10 mg Oral Dose [9]
| Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours) |
| Hydrocodone | 612 - 2,190 | 3.5 - 7.0 |
| Norhydrocodone | 811 - 3,460 | 4.3 - 13.0 |
| Hydromorphone | 102 - 342 | 6.25 - 26.75 |
| This compound | Data Not Available | Data Not Available |
Table 2: Mean Mole Fractions of Hydrocodone and its Metabolites in Urine from Pain Patients [1][8]
| Analyte | Mean Mole Fraction |
| Hydrocodone | 0.39 |
| Norhydrocodone | 0.49 |
| Hydromorphone | 0.12 |
| This compound | Data Not Available |
Signaling Pathways and Experimental Workflows
Hydrocodone Metabolic Pathway
Hydrocodone undergoes several metabolic transformations in the liver. The primary pathways involve N-demethylation to norhydrocodone and O-demethylation to hydromorphone. A secondary pathway involves N-oxidation to form this compound.
Caption: Major metabolic pathways of hydrocodone.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker like this compound involves a multi-step process, from initial discovery to clinical validation.
Caption: General workflow for biomarker validation.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Hydrocodone and Metabolites
This protocol is a general representation based on common practices for the analysis of opioids in urine.
-
Sample Collection: Collect urine samples in sterile containers. For quantitative analysis, a timed collection or normalization to creatinine is recommended.
-
Enzymatic Hydrolysis (for glucuronidated metabolites):
-
To 1 mL of urine, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Add β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2-3 hours) to cleave the glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, dilute acid, methanol).
-
Elute the analytes with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.
-
Conclusion and Future Directions
Norhydrocodone and hydromorphone are well-established biomarkers for monitoring hydrocodone intake, with extensive quantitative data available. Norhydrocodone, in particular, serves as a strong indicator of hydrocodone use due to its relative abundance and uniqueness as a metabolite.[4][7]
This compound is a confirmed human metabolite of hydrocodone and holds promise as a novel biomarker. However, its clinical utility is currently limited by the lack of quantitative data on its excretion profile in humans. Further research is imperative to:
-
Quantify the urinary concentrations of this compound following controlled administration of hydrocodone to establish its pharmacokinetic profile.
-
Investigate the specificity of this compound by exploring the possibility of its formation from other precursors or drugs.
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of hydrocodone, norhydrocodone, hydromorphone, and this compound in clinical and forensic samples.
The validation of this compound as a unique and reliable biomarker would provide an additional valuable tool for the accurate interpretation of hydrocodone use, particularly in complex cases where the presence of other opioids may confound the results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Identification of hydrocodone in human urine following controlled codeine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aafs.org [aafs.org]
- 8. ClinPGx [clinpgx.org]
- 9. Excretion profile of hydrocodone, hydromorphone and norhydrocodone in urine following single dose administration of hydrocodone to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Hydrocodone N-Oxide Measurement: A Guide for Researchers
This guide provides a comparative overview of analytical performance for the quantification of hydrocodone N-oxide across different laboratories. The data presented, while hypothetical, is based on established performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods commonly used for the analysis of opioids and their metabolites in biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in the study of hydrocodone metabolism and pharmacokinetics.
Data Presentation: Comparison of Laboratory Performance
The following table summarizes typical analytical performance parameters for the quantification of this compound that could be expected from different laboratories utilizing validated LC-MS/MS methods. These parameters are critical for ensuring the reliability and comparability of data in multi-site studies.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 0.2 ng/mL | Signal-to-noise ratio ≥ 10 |
| Upper Limit of Quantitation (ULOQ) | 100 ng/mL | 200 ng/mL | 150 ng/mL | Within linear range |
| Intra-day Precision (%CV) at LLOQ | 6.8% | 8.2% | 7.5% | ≤ 20% |
| Intra-day Precision (%CV) at Mid QC | 4.5% | 5.1% | 4.8% | ≤ 15% |
| Intra-day Precision (%CV) at High QC | 3.2% | 4.0% | 3.5% | ≤ 15% |
| Inter-day Precision (%CV) at LLOQ | 8.9% | 10.5% | 9.8% | ≤ 20% |
| Inter-day Precision (%CV) at Mid QC | 6.2% | 7.8% | 6.9% | ≤ 15% |
| Inter-day Precision (%CV) at High QC | 5.1% | 6.5% | 5.8% | ≤ 15% |
| Accuracy (% Bias) at LLOQ | +4.0% | -6.5% | +2.5% | Within ±20% |
| Accuracy (% Bias) at Mid QC | +2.1% | -3.2% | +1.8% | Within ±15% |
| Accuracy (% Bias) at High QC | -1.5% | +2.8% | -0.9% | Within ±15% |
| Matrix Effect (%) | 92% (Ion Suppression) | 88% (Ion Suppression) | 95% (Ion Suppression) | CV of IS-normalized matrix factor ≤ 15% |
| Recovery (%) | 85% | 89% | 82% | Consistent and reproducible |
-
%CV (Coefficient of Variation): A measure of precision.
-
% Bias: A measure of accuracy.
-
QC (Quality Control): Samples with known concentrations used to assess performance.
-
Acceptance criteria are based on regulatory guidance for bioanalytical method validation.[1]
Experimental Protocols
A detailed methodology for the quantification of this compound in a biological matrix such as plasma is provided below. This protocol is a representative example based on common practices for opioid analysis.[2]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of plasma sample, add an internal standard (e.g., hydrocodone-d3 N-oxide).
-
Add 100 µL of 1 M sodium carbonate buffer to alkalinize the sample.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for this compound would be determined by direct infusion of a standard. For example, a potential transition could be based on the fragmentation of the protonated molecule [M+H]+.
3. Method Validation
The analytical method should be validated for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability according to established guidelines.[1]
Visualization of Hydrocodone Metabolism
The following diagram illustrates the primary metabolic pathways of hydrocodone, including the formation of this compound. Understanding these pathways is crucial for interpreting the quantitative data of its metabolites.
Hydrocodone is primarily metabolized in the liver via two main pathways: N-demethylation by the enzyme CYP3A4 to the inactive metabolite norhydrocodone, and O-demethylation by CYP2D6 to the potent active metabolite hydromorphone.[3][4][5] Additionally, hydrocodone can undergo oxidation to form this compound.[3] The relative contribution of each pathway can be influenced by factors such as genetics and co-administered drugs.[3][5] Similar N-oxidation pathways have been studied for related opioids like oxycodone.[6][7]
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Determination and pharmacokinetic study of hydrocodone in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N-Oxygenation of Oxycodone and Retro-reduction of Oxycodone N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
Comparative Analysis of Hydrocodone N-Oxide in Urine and Blood: A Guide for Researchers
This guide provides a comparative analysis of hydrocodone N-oxide detection in urine and blood, tailored for researchers, scientists, and drug development professionals. While direct comparative studies on this compound in paired urine and blood samples are limited in publicly available literature, this document synthesizes existing knowledge on hydrocodone metabolism and analytical methodologies to offer valuable insights.
Experimental Workflow
The following diagram outlines a generalized workflow for the comparative analysis of this compound in urine and blood samples. This process highlights the key stages from sample collection to data analysis, emphasizing the common pathways and matrix-specific considerations.
A Comparative Guide to the Validation of a Novel UPLC-HRMS Method for Hydrocodone N-Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a novel Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) method for the detection and quantification of hydrocodone N-oxide. This compound is a metabolite of the semi-synthetic opioid hydrocodone.[1] Accurate detection of such metabolites is crucial in various fields, including clinical and forensic toxicology, and for metabolism studies in drug development.[2][3]
The increasing complexity of drug testing and the need for high-throughput analysis with high sensitivity and specificity have driven the development of advanced analytical techniques.[4] This guide presents supporting data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance parameters of the standard LC-MS/MS method versus the novel UPLC-HRMS method for the analysis of hydrocodone and its metabolites. While specific comparative data for this compound is not extensively available, the data presented for hydrocodone and related compounds provides a strong indication of the expected performance for the N-oxide metabolite.
| Parameter | Standard Method (HPLC-MS/MS) | Novel Method (UPLC-HRMS) | Key Advantages of the Novel Method |
| Linearity | ≥0.998 (for hydrocodone and metabolites)[5] | >0.99 (expected) | High linearity ensures a wide dynamic range for quantification. |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (for hydrocodone and metabolites)[5] | 0.1 µg/L (equivalent to 0.1 ng/mL) for similar opioids[6] | Ten-fold or greater improvement in sensitivity, crucial for detecting low-level metabolites. |
| Limit of Detection (LOD) | 0.25 ng/mL (for hydrocodone and metabolites)[5] | < 3 µg/L (for a broad panel of drugs)[4] | Enhanced sensitivity allows for the detection of trace amounts of the analyte. |
| Specificity | Good, but susceptible to isobaric interferences.[2] | Excellent, with high mass accuracy to resolve interferences.[2][4] | High-resolution mass analysis minimizes the risk of false positives from interfering substances.[2] |
| Analysis Time | Longer run times due to conventional HPLC separation. | Shorter run times with UPLC, enabling high-throughput analysis.[4] | Increased sample throughput and efficiency. |
| Retroactive Analysis | Not possible. Data is acquired only for predefined analytes. | Possible. Full-scan high-resolution data allows for retrospective analysis of samples for previously unidentified compounds.[4] | Valuable for identifying novel metabolites or in cases of unknown substance analysis. |
| Accuracy | High | >99.7% (for a broad panel of drugs)[4] | High accuracy ensures reliable quantification. |
| Precision (CV) | ≤8.1% (inter-day)[5] | < 9.3% (inter-day for similar opioids)[6] | Both methods demonstrate good reproducibility. |
Experimental Protocols
Detailed methodologies for both the standard and novel methods are provided below. These protocols are based on established practices for the analysis of opioids in biological matrices.[4][5]
Standard Method: HPLC-Tandem Mass Spectrometry (LC-MS/MS)
This method utilizes a standard high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of plasma sample, add an internal standard solution (e.g., hydrocodone-d6, hydromorphone-d6).[5]
-
Load the sample onto a mixed-mode solid-phase extraction column.[5]
-
Wash the column to remove interfering substances.
-
Elute the analytes of interest.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Separation
-
Column: Reversed-phase C18 analytical column.[5]
-
Mobile Phase: A gradient of 5% acetonitrile with 0.1% formic acid (Solvent A) and 100% acetonitrile (Solvent B).[5]
-
Flow Rate: Typical for HPLC columns (e.g., 0.5-1.0 mL/min).
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Detection
-
Ionization: Positive electrospray ionization (ESI).[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[5]
-
Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.
Novel Method: UPLC-High-Resolution Mass Spectrometry (UPLC-HRMS)
This advanced method employs an ultra-performance liquid chromatography system for faster and more efficient separation, coupled with a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).
1. Sample Preparation (Salting Out Liquid-Liquid Extraction - SALLE)
-
To an oral fluid or urine sample, add an internal standard.
-
Add acetonitrile and a salt solution to induce phase separation.
-
Vortex and centrifuge the sample.
-
Collect the upper organic layer containing the analytes.
-
Evaporate and reconstitute the sample.
2. Chromatographic Separation
-
Column: UPLC column (e.g., Kinetex 1.7 µm XB-C18).[4]
-
Mobile Phase: A gradient of 10 mM ammonium formate (Mobile Phase A) and 10 mM ammonium formate in methanol (Mobile Phase B).[4]
-
Flow Rate: Optimized for UPLC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 1-5 µL.
3. Mass Spectrometric Detection
-
Ionization: Positive electrospray ionization (ESI).
-
Analysis Mode: Full-scan high-resolution accurate mass (HRAM) with data-dependent MS/MS.[4]
-
The accurate mass of the precursor ion and its fragmentation pattern are used for identification.[4]
Visualizations: Workflows and Pathways
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Workflow for the standard HPLC-MS/MS method.
Caption: Workflow for the novel UPLC-HRMS method.
Caption: Metabolic pathway of hydrocodone to this compound.
Conclusion
The validation of a new UPLC-HRMS method for the detection of this compound demonstrates significant advantages over standard LC-MS/MS techniques. The novel method offers superior sensitivity, enhanced specificity through high-resolution mass analysis, and the unique capability for retroactive data analysis.[4] While both methods show acceptable accuracy and precision, the increased throughput and the ability to mitigate interferences make the UPLC-HRMS approach particularly well-suited for modern research and high-volume testing environments.[2][4] For laboratories requiring the utmost confidence in analytical results and the flexibility to retrospectively analyze data, the adoption of UPLC-HRMS is a strategic advancement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Hydrocodone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
A Comparative Pharmacological Analysis of Hydrocodone and its N-Oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of the semi-synthetic opioid analgesic, hydrocodone, and its N-oxide derivative. While extensive data exists for hydrocodone and its primary metabolites, hydromorphone and norhydrocodone, direct pharmacological studies on hydrocodone N-oxide are limited. This comparison synthesizes available information and draws parallels from related opioid N-oxides to provide a comprehensive overview for research and drug development purposes.
Introduction
Hydrocodone is a widely prescribed opioid agonist primarily used for the treatment of moderate to severe pain and as an antitussive.[1] Its therapeutic effects are mediated through its interaction with the central nervous system, particularly the μ-opioid receptor (MOR).[1] The metabolism of hydrocodone is complex, involving several enzymatic pathways that produce various metabolites, each with its own pharmacological profile. The main metabolic routes are O-demethylation to the potent analgesic hydromorphone, and N-demethylation to norhydrocodone.[1] While N-oxidation is a known metabolic pathway for some opioids, such as oxycodone, the pharmacological activity of this compound has not been extensively studied.[2] This guide will compare the known pharmacological properties of hydrocodone with the inferred properties of its N-oxide, based on available data and studies of similar compounds.
Data Presentation
Table 1: Comparative Pharmacokinetics of Hydrocodone and its Metabolites
| Parameter | Hydrocodone | Hydromorphone | Norhydrocodone | This compound |
| Bioavailability (Oral) | ~25%[1] | - | - | Data not available |
| Protein Binding | 20-50%[1] | - | - | Data not available |
| Metabolism | Hepatic (CYP2D6, CYP3A4)[1] | Glucuronidation | - | Potentially retro-reduced to hydrocodone |
| Elimination Half-life | 3.3 - 4.4 hours[1] | - | - | Data not available |
| Excretion | Urine (primarily as conjugates)[1] | - | - | Data not available |
Table 2: Comparative Pharmacodynamics of Hydrocodone and its Metabolites
| Parameter | Hydrocodone | Hydromorphone | Norhydrocodone | This compound |
| Primary Target | μ-opioid receptor (MOR) agonist[1] | μ-opioid receptor (MOR) agonist | μ-opioid receptor (MOR) agonist | Likely minimal to no direct MOR agonism |
| Receptor Binding Affinity (Ki at MOR) | Data varies, generally considered moderate | 5-fold higher than hydrocodone[1] | Similar to hydrocodone | Data not available |
| Analgesic Potency | Less potent than morphine | More potent than hydrocodone | Minimal peripheral analgesia | Likely minimal to no analgesic activity |
Experimental Protocols
In Vivo Analgesic Activity: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of compounds in rodents.
-
Apparatus: A tail-flick analgesiometer that applies a controlled beam of heat to the animal's tail.
-
Procedure:
-
A baseline tail-flick latency (the time taken for the animal to flick its tail away from the heat source) is determined for each animal before drug administration.
-
The test compound (e.g., hydrocodone) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.
-
At predetermined time points after administration, the tail-flick latency is measured again.
-
An increase in the tail-flick latency is indicative of an analgesic effect.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.[3]
In Vitro Receptor Binding Affinity: Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor, in this case, the μ-opioid receptor.
-
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
A radiolabeled ligand that specifically binds to the MOR (e.g., [³H]DAMGO).
-
The unlabeled test compound (e.g., hydrocodone, this compound).
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered to separate the bound from the unbound radioligand.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[4][5]
In Vitro Functional Activity: GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by an agonist, specifically the activation of G-proteins.
-
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
The test compound (e.g., hydrocodone).
-
Assay buffer.
-
-
Procedure:
-
The cell membranes are incubated with the test compound at various concentrations in the presence of [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of the non-hydrolyzable [³⁵S]GTPγS results in its accumulation on activated G-proteins.
-
The reaction is stopped, and the amount of bound [³⁵S]GTPγS is measured, typically by scintillation counting after filtration.
-
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound to generate a concentration-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) can be determined.[6][7]
Mandatory Visualization
Signaling Pathway of Hydrocodone
Caption: Signaling pathway of hydrocodone at the μ-opioid receptor.
Experimental Workflow for In Vivo Analgesic Testing
Caption: Workflow for assessing analgesic activity using the tail-flick test.
Hydrocodone Metabolism Pathway
Caption: Major metabolic pathways of hydrocodone.
Discussion and Comparison
Pharmacological Activity of Hydrocodone
Hydrocodone primarily exerts its analgesic effects as a full agonist at the μ-opioid receptor (MOR).[1] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels. This results in hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters, ultimately dampening the transmission of pain signals.[8] While hydrocodone itself has affinity for the MOR, its primary active metabolite, hydromorphone, exhibits a significantly higher binding affinity (approximately 5-fold greater) and is considered a major contributor to the overall analgesic effect.[1] Another metabolite, norhydrocodone, also demonstrates MOR agonism with a potency similar to hydrocodone; however, it is thought to have limited ability to cross the blood-brain barrier, resulting in minimal centrally-mediated analgesia.
Inferred Pharmacological Activity of this compound
Generally, the N-oxidation of opioids is considered a detoxification pathway, resulting in metabolites with significantly reduced or no pharmacological activity. For instance, a study on tramadol N-oxide found that it had negligible affinity for opioid receptors and lacked the norepinephrine and serotonin reuptake inhibitory activity of the parent compound. The analgesic effects observed after administration of tramadol N-oxide were attributed to its in vivo retro-reduction back to tramadol, suggesting it acts as a prodrug.
Based on this, it can be hypothesized that This compound likely possesses minimal to no direct analgesic activity . Its polarity is expected to be higher than that of hydrocodone, which would likely limit its ability to cross the blood-brain barrier and interact with central opioid receptors.
It is plausible that, similar to tramadol N-oxide, this compound could undergo in vivo retro-reduction to hydrocodone, thereby acting as a prodrug. This conversion could potentially occur in the gastrointestinal tract. If this is the case, the administration of this compound might lead to a delayed onset and prolonged duration of action compared to hydrocodone itself, as the active compound would be gradually released. However, without direct experimental evidence, this remains speculative.
Conclusion
Hydrocodone is a well-characterized opioid agonist whose analgesic effects are largely mediated by its active metabolite, hydromorphone. In contrast, there is a significant lack of data on the pharmacological activity of this compound. Based on the available information for other opioid N-oxides, it is reasonable to infer that this compound has minimal to no intrinsic analgesic activity and may function as a prodrug, being converted back to hydrocodone in vivo.
Further research, including in vitro receptor binding and functional assays, as well as in vivo analgesic studies, is necessary to definitively characterize the pharmacological profile of this compound and to fully understand its contribution, if any, to the overall effects of hydrocodone. Such studies would be invaluable for a more complete understanding of hydrocodone's metabolism and could have implications for drug development and clinical practice.
References
- 1. Hydrocodone - Wikipedia [en.wikipedia.org]
- 2. Oxycodone - Wikipedia [en.wikipedia.org]
- 3. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
Cross-Validation of Hydrocodone N-Oxide Results: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development and clinical toxicology, the accurate quantification of drug metabolites is paramount. Hydrocodone N-oxide, a metabolite of the widely prescribed opioid hydrocodone, is gaining attention in metabolic studies and for its potential as a biomarker of hydrocodone intake. This guide provides an objective comparison of analytical techniques for the cross-validation of this compound results, supported by experimental data and detailed methodologies.
Executive Summary
The choice of analytical technique for this compound quantification significantly impacts sensitivity, specificity, and throughput. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) stands out as the most robust and specific method for identifying and quantifying this compound, including its diastereomers. Gas chromatography-mass spectrometry (GC-MS) presents challenges due to the potential thermal degradation of the N-oxide moiety, necessitating derivatization. Immunoassays, while useful for general opioid screening, are generally not suitable for the specific detection of this compound due to a lack of cross-reactivity.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance characteristics of the primary analytical techniques for the quantification of this compound.
| Parameter | High-Resolution LC-MS (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay |
| Specificity | Very High (can distinguish diastereomers) | Moderate to High (requires derivatization) | Low to None (no documented cross-reactivity) |
| Sensitivity (LOD/LOQ) | Very High (low ng/mL) | Moderate | Low |
| Sample Preparation | Simple (dilute-and-shoot or SPE) | Complex (requires derivatization) | Minimal (direct urine analysis) |
| Throughput | High | Moderate | Very High |
| Quantitative Accuracy | High | Moderate | Qualitative/Semi-quantitative at best |
| Cost per Sample | High | Moderate | Low |
| Instrumentation Cost | High | Moderate | Low |
Experimental Protocols
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
This method is considered the gold standard for the definitive identification and quantification of this compound.
Sample Preparation (Urine):
-
Centrifuge urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 100 µL of the supernatant, add 400 µL of a solution containing the internal standard (e.g., hydrocodone-d6 N-oxide) in 0.1% formic acid in water.
-
Vortex the mixture for 30 seconds.
-
The sample is now ready for injection into the LC-HRMS system.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other metabolites. For example, start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode to identify the accurate mass of the protonated molecule ([M+H]⁺) of this compound (C18H22NO4⁺, exact mass: 316.1543). A targeted MS/MS experiment can be performed to confirm the structure by fragmentation analysis. A characteristic loss of a hydroxyl radical (-17 Da) is often observed for N-oxides.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound is challenging due to the thermal instability of the N-oxide functional group. Derivatization is necessary to protect the molecule and improve its chromatographic properties.
Sample Preparation and Derivatization:
-
Perform a solid-phase extraction (SPE) to isolate this compound and other opioids from the urine matrix.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization: To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode to obtain a full mass spectrum or selected ion monitoring (SIM) for targeted quantification.
Immunoassay
Commercial immunoassays for opioids are designed to detect morphine, codeine, and to some extent, other common opioids like hydrocodone and hydromorphone. However, their cross-reactivity with this compound is not established and is expected to be minimal. The DRI™ Hydrocodone Assay, for example, shows cross-reactivity with hydrocodone, hydromorphone, and norhydrocodone, but does not list this compound.[2]
Protocol: The protocol for a typical enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) would involve adding the urine sample to a microplate well containing antibodies and enzyme-labeled drug. The signal generated is inversely proportional to the amount of drug present in the sample. Due to the lack of specific antibodies, this technique is not recommended for the analysis of this compound.
Mandatory Visualizations
Caption: Experimental workflow for the analysis and cross-validation of this compound.
Caption: Simplified metabolic pathway of hydrocodone.
Conclusion
For the reliable cross-validation of this compound results, high-resolution liquid chromatography-mass spectrometry (LC-HRMS) is the recommended technique. Its high specificity allows for the differentiation of diastereomers and provides accurate quantification with minimal sample preparation. While GC-MS can be used, it requires a validated derivatization protocol to ensure the stability of the analyte. Immunoassays are not suitable for the specific detection of this compound. The choice of method should be guided by the specific requirements of the study, including the need for quantitative accuracy, throughput, and cost considerations.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hydrocodone N-Oxide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper disposal of controlled substances, such as Hydrocodone N-Oxide, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hydrocodone is classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse which can lead to severe psychological or physical dependence.[1][2] While specific regulations for this compound are not as widely documented, its structural similarity to hydrocodone strongly suggests it should be handled with the same level of care and adherence to DEA regulations for Schedule II substances. The primary principle of controlled substance disposal is to render the substance "non-retrievable," meaning it cannot be transformed back into a usable form.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are operating in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5] Avoid any actions that could generate dust or aerosols.[5] In the event of a spill, it should be managed immediately. For spills of powdered substances, carefully collect the material to avoid creating dust. The area should then be thoroughly cleaned with detergent and water.[5] All spill cleanup materials should be disposed of as hazardous waste.[5][6]
Disposal Plan: Step-by-Step Guidance
The disposal of this compound must be conducted in accordance with federal, state, and institutional regulations. The following steps provide a general framework for compliant disposal:
-
Consult Institutional Policy: Before proceeding, review your institution's specific policies and procedures for the disposal of controlled substances. Contact your institution's Environmental Health and Safety (EHS) or Safety Office for guidance.[3]
-
Maintain Meticulous Records: Accurate and contemporaneous record-keeping is a legal requirement. All disposal activities must be documented, including the date, time, quantity of the substance, and the method of disposal. This documentation should be witnessed by at least two authorized individuals.[7][8] The DEA Form 41, "Registrants Inventory of Drugs Surrendered," is typically used for this purpose.[7] These records must be maintained for a minimum of three years.[3]
-
Render the Substance Non-Retrievable: This is the core requirement of DEA-compliant disposal. The chosen method must permanently alter the physical or chemical state of this compound, making it unusable.[3]
-
Secure Storage of Waste: Until final disposal, all waste containing this compound must be stored in a securely locked container in a DEA-approved location.[3][7]
Disposal Methods
There are two primary DEA-compliant methods for the disposal of controlled substances:
-
Reverse Distributor: This is a DEA-registered company authorized to handle and dispose of controlled substances.[7][9] This is often the most straightforward method for research laboratories. The process involves transferring the waste to the reverse distributor, who then assumes responsibility for its proper destruction and documentation.[7][9]
-
On-Site Destruction: Some institutions may have protocols for the on-site destruction of controlled substances. This must be done in a manner that renders the substance non-retrievable.[3] Incineration is a DEA-recognized method that achieves this standard.[8][9] Chemical destruction methods, using products like Rx Destroyer, may also be an approved option at your institution.[3]
It is critical to note that disposing of controlled substances by flushing them down the drain or placing them in the regular trash is strictly prohibited.[3]
Quantitative Data on Disposal Methods
| Disposal Method | Key Requirements | Documentation | Witness Requirement |
| Reverse Distributor | Use a DEA-registered reverse distributor. | DEA Form 41 (completed by the reverse distributor) and internal transfer records.[7][9] | Transfer of custody may require a witness. |
| On-Site Incineration | Must be a DEA-compliant incinerator. | DEA Form 41 and detailed incineration logs.[7] | Two authorized individuals must witness the destruction.[7][8] |
| On-Site Chemical Destruction | Use an approved chemical agent (e.g., Rx Destroyer) that renders the substance non-retrievable. | DEA Form 41 and internal destruction logs.[3][7] | Two authorized individuals must witness the entire destruction process.[10] |
Experimental Protocol: Chemical Destruction (Generalized)
The following is a generalized protocol for chemical destruction. Always follow the specific instructions provided by the manufacturer of the chemical destruction product and your institution's approved procedures.
-
Preparation: In a designated and well-ventilated area, assemble the this compound waste, the chemical destruction agent, a suitable container, and all necessary PPE.
-
Witnessing: Ensure two authorized individuals are present to witness the entire process.
-
Documentation (Pre-Disposal): Record the initial quantity of this compound to be destroyed on the disposal log and DEA Form 41.
-
Addition of Waste: Carefully add the this compound waste to the container with the chemical destruction agent.
-
Activation: If required by the product, add water or another activating agent according to the manufacturer's instructions.
-
Agitation: Securely close the container and agitate it to ensure the chemical agent is thoroughly mixed with the waste material.
-
Documentation (Post-Disposal): Both witnesses must sign the disposal log and DEA Form 41, attesting that they observed the complete and irretrievable destruction of the substance.
-
Final Disposal of Container: The sealed container with the treated waste must be disposed of in accordance with institutional and local regulations for chemical waste. If the original substance was considered hazardous waste, the entire container must be disposed of as such.[10]
Logical Workflow for this compound Disposal
This compound Disposal Workflow
References
- 1. Hydrocodone | C18H21NO3 | CID 5284569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dea.gov [dea.gov]
- 3. campus.und.edu [campus.und.edu]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. purduepharma.com [purduepharma.com]
- 6. ph.health.mil [ph.health.mil]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
